3,4,5-Trichloropyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,4,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWRVUBDCJQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396388 | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33216-52-3 | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4,5-Trichloropyridine: A Technical Overview of its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4,5-Trichloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its unique chemical structure, characterized by three chlorine atoms on the pyridine ring, imparts specific reactivity and properties that make it a valuable building block for developing new therapeutic agents and crop protection solutions.[1] This document provides an in-depth guide to the chemical properties, synthesis, and reactivity of this compound.
Core Chemical and Physical Properties
This compound is a stable, chlorine-containing heterocyclic compound.[2] At room temperature, it typically appears as an off-white to yellow crystalline powder or a colorless to light yellow liquid.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.44 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder or colorless to light yellow liquid | [1][2] |
| Melting Point | 75-77 °C (decomposes) | [3][4] |
| Boiling Point | ~245-247 °C | [2] |
| Density | ~1.56 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and acetone | [2] |
| CAS Number | 33216-52-3 | [1] |
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the three chlorine atoms, which reduces the electron density of the pyridine ring.[2] This electronic effect makes the compound less susceptible to electrophilic substitution compared to pyridine itself.[2]
Nucleophilic Substitution: The chlorine atoms on the ring are susceptible to replacement by nucleophilic reagents.[2] Strong nucleophiles, such as alkoxides and amines, can displace the chlorine atoms to form new derivatives. This reactivity is fundamental to its use in synthesizing various drug and pesticide intermediates.[2]
Oxidation: this compound can undergo oxidation. For instance, it reacts with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide-urea complex.[3][4] Under certain conditions, the pyridine ring can be oxidized and opened to form chlorocarboxylic acids.[2]
Reduction: The pyridine ring of this compound can be reduced, though this typically requires specific catalysts and reaction conditions to form the corresponding reduced products.[2]
Dechlorination: At high temperatures or in specific chemical environments, this compound can be dechlorinated.[2] This can be achieved either through thermal processes or with chemical reagents, leading to pyridine derivatives with fewer chlorine substituents.[2]
Caption: Chemical reactivity pathways of this compound.
Experimental Protocols
Synthesis of this compound:
A common method for the preparation of this compound involves a two-step process starting from 4-pyridinol.[5]
Step 1: Synthesis of 3,5-dichloro-4-pyridinol
-
A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes) is heated to 40°C with stirring.[5]
-
N-chlorosuccinimide (2.2 equivalents) is added in portions to the heated solution.[5]
-
The reaction mixture is stirred at 45-55°C for 6-8 hours, with the reaction progress monitored by HPLC.[5]
-
After the reaction is complete, the mixture is cooled and stirred for an additional 3-4 hours.[5]
-
The resulting solid is filtered and washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).[5]
-
The product, 3,5-dichloro-4-pyridinol, is dried in an oven to a constant weight.[5]
Step 2: Synthesis of this compound
-
Phosphorus oxychloride (POCl₃, 2.0 equivalents) is added to a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes).[5]
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours, with progress monitored by HPLC.[5]
-
Upon completion, the mixture is cooled and slowly poured into water (5.0 volumes) maintained at 2-10°C.[5]
-
The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous NaOH solution.[5]
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, 2 x 10.0 volumes).[5]
References
An In-depth Technical Guide to the Physical Properties of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3,4,5-trichloropyridine, a significant intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The information is presented to support research, development, and manufacturing activities involving this compound.
Core Physical Properties
This compound is a chlorinated derivative of pyridine.[2] At room temperature, it typically presents as a colorless to light yellow or white to cream to pale brown crystalline powder.[2][3][4] It possesses a unique, pungent odor.[3]
Quantitative Physical Data
The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purity.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₃N | [1][2][5] |
| Molecular Weight | 182.44 g/mol | [1][2][6] |
| Melting Point | 70-77 °C (decomposes) | [2][4][7] |
| -18 °C | [3] | |
| Boiling Point | 213-215 °C | [2][8] |
| 245-247 °C | [3] | |
| Density | ~1.56 g/cm³ | [3] |
| 1.539 ± 0.06 g/cm³ (Predicted) | [8] | |
| Solubility | Slightly soluble in water. | [3] |
| Soluble in many organic solvents such as ethanol, ether, and acetone. | [3] | |
| Vapor Pressure | Low vapor pressure. | [3] |
| pKa | -0.08 ± 0.10 (Predicted) | [8] |
Note on Discrepancies: The significant discrepancy in the reported melting and boiling points from one source[3] compared to others[2][4][7][8] suggests a potential for transcription errors or the analysis of a different isomer in that particular report. The majority of chemical suppliers report a melting point in the range of 70-77 °C and a boiling point around 213-215 °C.
Experimental Protocols
Caption: General workflow for determining the physical properties of a chemical compound.
Applications in Research and Development
The physical properties of this compound are crucial for its application in various fields. Its solubility in organic solvents facilitates its use as an intermediate in organic synthesis.[3] In the pharmaceutical industry, it serves as a building block for the synthesis of bioactive molecules, where its structure can influence the solubility, stability, and biological interactions of the final drug product.[1][3] Furthermore, it is utilized in the agrochemical sector for the creation of herbicides and fungicides.[1] The compound may also be employed as a secondary standard in quantitative NMR (qNMR) studies.[2][9]
Logical Relationships in Synthesis
While not a biological signaling pathway, the role of this compound as a chemical intermediate can be visualized. The following diagram illustrates its position in a generalized synthetic workflow.
Caption: The role of this compound as a key intermediate in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 33216-52-3 [m.chemicalbook.com]
- 3. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 4. A12587.03 [thermofisher.com]
- 5. A12587.06 [thermofisher.com]
- 6. This compound 98 33216-52-3 [sigmaaldrich.com]
- 7. 3,4,5-トリクロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
In-Depth Technical Guide: 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridine, a halogenated pyridine (B92270) derivative with significant applications in the agrochemical and pharmaceutical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel compounds.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature, appearing as an off-white to yellow or pale brown powder.[1][2] It is recognized for its utility as a versatile intermediate in organic synthesis. The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 33216-52-3 | [1][2][3][4] |
| Molecular Formula | C₅H₂Cl₃N | [1][2][3][4] |
| Molecular Weight | 182.44 g/mol | [1][3] |
| Appearance | Off-white to yellow crystalline powder; White to cream to pale brown crystalline powder or powder | [1][2] |
| Purity (Assay by GC) | ≥ 98%; ≥97.5% | [1][2] |
| Melting Point | 70-77 °C | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | KKWRVUBDCJQHBZ-UHFFFAOYSA-N | [2] |
| SMILES | ClC1=CN=CC(Cl)=C1Cl | [2] |
| MDL Number | MFCD00051685 | [1] |
| PubChem ID | 3786531 | [1] |
| Storage Conditions | 0-8°C; 10°C - 25°C | [1][4] |
Applications in Synthesis
This compound serves as a critical starting material and intermediate in various synthetic pathways, particularly in the creation of agrochemicals and pharmaceuticals.[1] Its chlorinated pyridine ring structure allows for diverse chemical modifications, leading to the development of herbicides, fungicides, and bioactive molecules for therapeutic applications.[1] It is also utilized in material science for creating specialized polymers and coatings.[1]
A generalized workflow for the utilization of this compound as a synthetic intermediate is depicted below. This process typically involves the initial synthesis or procurement of the starting material, followed by one or more reaction steps to introduce new functional groups, and concludes with the purification and analysis of the final product.
Caption: General Synthetic Workflow.
Experimental Protocols
Objective: To synthesize a monosubstituted trichloropyridine derivative.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification apparatus (e.g., column chromatography setup)
-
Analytical instruments (e.g., GC-MS, NMR)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the chosen aprotic polar solvent under an inert atmosphere.
-
Addition of Reagents: Add the nucleophile and any necessary base to the reaction mixture. The molar ratio of the reactants should be carefully controlled to favor monosubstitution.
-
Reaction Conditions: Heat the mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the nucleophile) and stir for a predetermined time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel or recrystallization to obtain the desired substituted pyridine.
-
Analysis: Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to confirm its identity and purity.
The logical flow of this experimental procedure is illustrated in the diagram below.
References
An In-depth Technical Guide to the Molecular Structure of 3,4,5-Trichloropyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3,4,5-trichloropyridine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a chlorinated derivative of pyridine (B92270) with the chemical formula C₅H₂Cl₃N. The pyridine ring is a heterocyclic aromatic compound, and the presence of three chlorine atoms significantly influences its chemical and physical properties.
Chemical and Physical Properties
This compound is typically an off-white to yellow crystalline powder. It is slightly soluble in water but shows good solubility in many organic solvents such as ethanol, ether, and acetone. The high electronegativity of the chlorine atoms reduces the electron density of the pyridine ring, making it less susceptible to electrophilic substitution compared to pyridine itself. However, the chlorine atoms can be displaced by strong nucleophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₃N | |
| Molecular Weight | 182.44 g/mol | |
| CAS Number | 33216-52-3 | |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 75-77 °C (decomposes) | |
| Boiling Point | ~245-247 °C | |
| Density | ~1.56 g/cm³ | |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone |
Spectroscopic Data
Note: While the availability of spectroscopic data for this compound is documented, specific peak values from the searched resources were limited. The following tables are structured for the inclusion of such data when available.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Data not available |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Synthesis of this compound
A common laboratory-scale synthesis of this compound proceeds from 4-pyridinol. This two-step process involves an initial chlorination to form an intermediate, followed by a second chlorination and rearrangement.
Experimental Protocol
Step 1: Synthesis of 3,5-dichloro-4-pyridinol
-
A solution of 4-pyridinol (1.0 equivalent) is prepared in a mixture of acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes).
-
The solution is heated to 40°C with stirring.
-
N-chlorosuccinimide (2.2 equivalents) is added in portions.
-
The reaction mixture is stirred at a temperature between 45-55°C for 6-8 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled and stirred for an additional 3-4 hours.
-
The resulting solid is collected by filtration and washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).
-
The solid product is dried in an oven until a constant weight is achieved.
Step 2: Synthesis of this compound
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), add phosphorus oxychloride (POCl₃) (2.0 equivalents).
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours, with reaction progress monitored by HPLC.
-
After the reaction is complete, the mixture is cooled.
-
The cooled reaction mixture is slowly poured into water (5.0 volumes) maintained at a temperature of 2-10°C.
-
The mixture is stirred for 20-30 minutes.
-
The pH of the mixture is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of this compound from 4-pyridinol.
Chemical Reactivity and Applications
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its reactivity is dominated by the three chlorine substituents on the pyridine ring.
Nucleophilic Substitution Reactions
The chlorine atoms on the pyridine ring, particularly at the 4-position, are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups. For instance, reaction with strong nucleophiles like alkoxides or amines can lead to the formation of new oxygen- or nitrogen-containing derivatives. This reactivity is crucial for the synthesis of a wide range of biologically active compounds.
Caption: A diagram representing the general mechanism of nucleophilic substitution on this compound.
Dechlorination Reactions
Under specific conditions, such as high temperatures or in the presence of certain chemical reagents, this compound can undergo dechlorination. This can result in pyridine derivatives with fewer chlorine atoms or other more complex products depending on the reaction conditions.
Applications
The primary application of this compound is as a building block in organic synthesis. It is a key intermediate in the production of herbicides and fungicides, contributing to the development of crop protection agents. In the pharmaceutical sector, it serves as a precursor for the synthesis of various bioactive molecules and therapeutic agents. Furthermore, it has been investigated for its role in materials science for creating specialized polymers and coatings. It has also been used as a secondary standard in quantitative Nuclear Magnetic Resonance (qNMR) studies.
3,4,5-Trichloropyridine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4,5-trichloropyridine in organic solvents. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document summarizes the available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a logical workflow for this process.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the intermolecular forces within the solvent, followed by the formation of new solute-solvent interactions.
Solubility of this compound: A Qualitative Overview
Currently, there is a notable absence of specific quantitative solubility data for this compound in common organic solvents in publicly accessible literature. However, various sources qualitatively describe its solubility. This information is summarized in the table below.
| Organic Solvent | Qualitative Solubility |
| Methanol | Soluble[1][2] |
| Ethanol | Soluble[3] |
| Acetone | Soluble[3] |
| Ether | Soluble[3] |
It is important to note that "soluble" is a general term and does not provide the precise concentration limits required for many research and development applications. Therefore, experimental determination of solubility is highly recommended for specific use cases.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vial for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the final volume accurately.
-
-
Analytical Quantification:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
References
Spectroscopic Profile of 3,4,5-Trichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 3,4,5-trichloropyridine, a key chemical intermediate in various synthetic processes. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used for their acquisition.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) ppm | Multiplicity |
| CDCl₃ | 8.5 - 8.8 | s |
| DMSO-d₆ | Data not available | Data not available |
| D₂O | Data not available | Data not available |
| CD₃OD | Data not available | Data not available |
Note: The chemical shift in CDCl₃ is reported as a range. This compound has been studied as a potential internal standard in quantitative NMR (qNMR), with its ¹H chemical shifts investigated in various deuterated solvents[1]. However, specific peak values were not available in the reviewed literature.
Table 2: ¹³C NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) ppm |
| Various | No data available in the reviewed literature |
Note: Despite extensive searches, no experimental ¹³C NMR data for this compound could be located in the public domain literature.
Table 3: Infrared (IR) Spectroscopy Data
| Medium | Key Absorption Bands (cm⁻¹) |
| Gas Phase | Spectrum available, prominent peaks to be interpreted |
| KBr Disc | Spectrum available, prominent peaks to be interpreted |
Note: The NIST WebBook provides a gas-phase IR spectrum, while SpectraBase offers an FTIR spectrum of a solid sample dispersed in a KBr matrix. Specific peak assignments require further interpretation of the raw spectral data.
Table 4: Mass Spectrometry (MS) Data
| Technique | Key m/z Peaks | Relative Intensity | Assignment |
| Electron Ionization (EI) | 181, 183, 185 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotope pattern for 3 Cl atoms) |
| 146 | Variable | [M-Cl]⁺ | |
| 111 | Variable | [M-2Cl]⁺ | |
| 76 | Variable | [M-3Cl]⁺ |
Note: The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern shows sequential loss of these chlorine atoms. The data is available through the NIST WebBook.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and information inferred from the data sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (for qNMR applications)
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for accurate quantitative measurements.
-
Sample Preparation :
-
Accurately weigh a specific amount of this compound and a suitable internal standard.
-
Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O, or CD₃OD). The concentration should be sufficient to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters :
-
Pulse Angle : A 90° pulse is typically used to ensure proper excitation.
-
Relaxation Delay (d₁) : To ensure full relaxation of all protons for accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used.
-
Acquisition Time : Should be sufficient to allow the FID to decay completely.
-
Number of Scans : An adequate number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for reliable quantification.
-
-
Data Processing :
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals of interest and the internal standard for quantification.
-
Infrared (IR) Spectroscopy
Solid-State FTIR Spectroscopy (KBr Disc Method)
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or semi-transparent disc.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Instrumentation : A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction : The sample can be introduced via a direct insertion probe or through a GC column if separation from a mixture is required.
-
Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic and steric properties, conferred by the presence of three chlorine atoms on the pyridine (B92270) ring, dictate its reactivity and stability, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of the core reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₃N | [2] |
| Molecular Weight | 182.44 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Melting Point | 75-77 °C (decomposes) | [4] |
| Boiling Point | 245-247 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in many organic solvents like ethanol, ether, and acetone (B3395972). | [5] |
| CAS Number | 33216-52-3 | [3] |
Reactivity of this compound
The reactivity of this compound is dominated by the electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen, which renders the aromatic ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is the hallmark reaction of this compound. The electron-deficient pyridine ring is activated towards attack by nucleophiles, leading to the displacement of one or more chlorine atoms.
General Mechanism:
The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, for many SNAr reactions on heterocyclic systems, a concerted mechanism may be more likely.[6]
Regioselectivity:
The position of nucleophilic attack on the this compound ring is influenced by both electronic and steric factors. The C4 position is generally the most activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing nitrogen atom. However, the chlorine atoms at C3 and C5 also contribute to the electron deficiency of the ring. The regioselectivity can be highly dependent on the nature of the nucleophile and the reaction conditions. For some substituted polychlorinated pyridines, the introduction of a bulky group can direct substitution to the less sterically hindered position.[7]
Reactions with Nucleophiles:
While specific kinetic data for this compound is scarce in the readily available literature, general reactivity trends can be inferred from related compounds. Strong nucleophiles such as alkoxides, amines, and thiolates are expected to react readily.
-
Amines: Reactions with primary and secondary amines, such as ammonia (B1221849) and piperidine, are common methods for introducing nitrogen-containing substituents. These reactions are crucial in the synthesis of biologically active compounds.
-
Alkoxides: Alkoxides, such as sodium methoxide, are effective nucleophiles for the synthesis of alkoxy-substituted pyridines.
-
Hydroxides: While less reactive than alkoxides, hydroxide (B78521) ions can displace chlorine atoms, particularly under forcing conditions, to yield chloropyridinols.
Experimental Protocols:
Detailed experimental protocols for nucleophilic substitution on this compound are not extensively reported in publicly accessible literature. However, protocols for similar polychlorinated pyridines can be adapted.
Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide from 4-Aminopyridine (B3432731) (as an example of amination and subsequent reaction)
This two-step synthesis first involves the chlorination of 4-aminopyridine to produce 4-amino-3,5-dichloropyridine, a related compound, which is then oxidized.
Step 1: Synthesis of 4-Amino-3,5-dichloropyridine [8]
-
Materials: 4-aminopyridine, concentrated hydrochloric acid, hydrogen peroxide solution.
-
Procedure:
-
Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mass.
-
After the addition is complete, cool the reaction mixture.
-
Basify the cooled mixture.
-
Filter the resulting precipitate to isolate the crude 4-amino-3,5-dichloropyridine. The product can be further purified if necessary.
-
Electrophilic Aromatic Substitution
The electron-deficient nature of the this compound ring makes it highly resistant to electrophilic aromatic substitution. The three chlorine atoms and the pyridine nitrogen strongly deactivate the ring towards attack by electrophiles. Direct electrophilic substitution on this compound is generally not a feasible synthetic route.
Redox Reactions
The pyridine ring of this compound can undergo both reduction and oxidation under specific conditions.
-
Reduction: The pyridine ring can be reduced, though this typically requires specific catalysts and reaction conditions.[5]
-
Oxidation: Oxidation of the pyridine ring can lead to ring-opening, forming products such as chlorocarboxylic acids.[5] this compound has been shown to undergo oxidation with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide-urea complex.[9]
Stability of this compound
This compound is generally a stable compound under common laboratory conditions.[2] However, its stability can be compromised by exposure to high temperatures, UV light, and certain chemical environments.
Thermal Stability
This compound is reported to be stable at ambient temperatures.[5] However, at elevated temperatures, it can undergo dechlorination.[5] The specific temperature at which significant decomposition occurs and the kinetic parameters of this degradation are not well-documented in the available literature. For related polychlorinated aromatic compounds, thermal degradation can lead to the evolution of HCl.
Photochemical Stability
Hydrolytic Stability
The hydrolytic stability of this compound is an important consideration, particularly in aqueous environments. While specific hydrolysis kinetics as a function of pH have not been found, the general principles of nucleophilic aromatic substitution suggest that hydrolysis, leading to the formation of chloropyridinols, would be slow under neutral conditions but may be accelerated under strongly acidic or basic conditions.
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from more readily available pyridine derivatives.
Experimental Protocol: Synthesis from 3,5-Dichloro-2-pyridone (B189641) [13]
This method involves the reaction of 3,5-dichloro-2-pyridone with phosgene (B1210022) in the presence of a catalyst.
-
Materials: 3,5-dichloro-2-pyridone, phosgene, N,N-disubstituted formamide (B127407) (e.g., DMF), inert solvent.
-
Procedure:
-
React 3,5-dichloro-2-pyridone with phosgene in an inert solvent.
-
The reaction is carried out in the presence of an N,N-disubstituted formamide as a catalyst.
-
The reaction temperature is maintained between 30°C and 150°C.
-
Applications in Drug Development and Research
This compound serves as a key building block in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[3] Its ability to undergo regioselective nucleophilic substitution allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for screening and lead optimization. While direct involvement in specific signaling pathways is not widely reported, its derivatives are of interest for their potential antimicrobial and anti-cancer activities.[14] It has also been studied in the context of its potential as a PDE-5 inhibitor.[2]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its chemistry is primarily dictated by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic aromatic substitution reactions. While generally stable, it is susceptible to degradation under harsh conditions such as high temperatures and UV irradiation. A deeper understanding of its reaction kinetics and stability profile under various conditions would further enhance its utility in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research is warranted to fill the existing gaps in the quantitative data for this important compound.
References
- 1. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 33216-52-3 | FT75702 | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4,5-三氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium - Google Patents [patents.google.com]
- 12. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. patents.justia.com [patents.justia.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloropyridine from Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 3,4,5-trichloropyridine, a valuable building block in the pharmaceutical and agrochemical industries. While direct chlorination of pyridine (B92270) often results in a complex mixture of isomers, this guide details a more selective and higher-yielding multi-step synthesis starting from 4-pyridinol. This document provides detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the successful synthesis and purification of the target compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its specific substitution pattern makes it a crucial component for the development of novel pharmaceuticals and agrochemicals. The direct chlorination of the pyridine ring is challenging due to the deactivation of the ring by the nitrogen atom, which often leads to low yields and a mixture of polychlorinated isomers that are difficult to separate.[2]
A more effective and selective method involves a two-step process starting from 4-pyridinol (also known as 4-hydroxypyridine). This method provides a more controlled pathway to the desired 3,4,5-trichloro substitution pattern.
Synthetic Pathway Overview
The recommended synthesis of this compound from 4-pyridinol proceeds in two key steps:
-
Dichlorination of 4-Pyridinol: The first step involves the electrophilic chlorination of 4-pyridinol at the 3 and 5 positions to yield 3,5-dichloro-4-pyridinol.
-
Deoxychlorination of 3,5-Dichloro-4-pyridinol: The intermediate is then converted to the final product, this compound, through a deoxychlorination reaction.
This pathway is illustrated in the following workflow diagram:
Experimental Protocols
Step 1: Synthesis of 3,5-Dichloro-4-pyridinol
This procedure details the chlorination of 4-pyridinol using N-chlorosuccinimide (NCS).
Materials:
-
4-Pyridinol
-
N-Chlorosuccinimide (NCS)
-
Water
Procedure: [3]
-
A solution of 4-pyridinol (1.0 equivalent) is prepared in a mixture of acetonitrile (15.0 volumes) and water (0.1 volumes).
-
The stirred solution is heated to 40°C.
-
N-chlorosuccinimide (2.2 equivalents) is added in portions to the reaction mixture.
-
The reaction mixture is then stirred at a temperature between 45-55°C for 6-8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled and stirred for an additional 3-4 hours to allow for precipitation of the product.
-
The solid product is collected by filtration.
-
The collected solid is washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).
-
The final product, 3,5-dichloro-4-pyridinol, is dried in an oven to a constant weight.
Step 2: Synthesis of this compound
This procedure describes the conversion of 3,5-dichloro-4-pyridinol to this compound using phosphorus oxychloride (POCl₃).
Materials:
-
3,5-Dichloro-4-pyridinol
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Water
-
50% Sodium Hydroxide (NaOH) solution
-
n-Hexane
Procedure: [3]
-
A suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) is prepared in acetonitrile (5.0 volumes).
-
Phosphorus oxychloride (2.0 equivalents) is added to the suspension.
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours. Reaction progress should be monitored by HPLC.
-
Once the reaction is complete, the mixture is cooled.
-
The cooled reaction mixture is slowly poured into water (5.0 volumes) while maintaining the temperature between 2-10°C.
-
The mixture is stirred for 20-30 minutes.
-
The pH of the mixture is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide.
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).
-
The combined organic extracts are then purified, for example by medium-pressure liquid phase chromatography on a silica (B1680970) gel column, to yield the final product.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Reactant and Reagent Stoichiometry
| Step | Starting Material | Reagent | Molar Ratio (Starting Material:Reagent) |
| 1 | 4-Pyridinol | N-Chlorosuccinimide (NCS) | 1 : 2.2[3] |
| 2 | 3,5-Dichloro-4-pyridinol | Phosphorus Oxychloride (POCl₃) | 1 : 2.0[3] |
Table 2: Reaction Conditions
| Step | Solvent | Temperature | Reaction Time |
| 1 | Acetonitrile/Water | 45-55°C | 6-8 hours[3] |
| 2 | Acetonitrile | 50-55°C | 24 hours[3] |
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Pyridinol | C₅H₅NO | 95.09 | 149.8[4] | - |
| 3,5-Dichloro-4-pyridinol | C₅H₃Cl₂NO | 163.99 | - | - |
| This compound | C₅H₂Cl₃N | 182.44 | 75-77[5] | White to off-white solid[6] |
Note: Specific yield data for each step is not explicitly available in the cited literature, but the procedures are presented as effective methods for the synthesis.
Mechanistic Insights
The synthesis of this compound from 4-pyridinol involves two distinct reaction mechanisms.
Step 1: Electrophilic Chlorination of 4-Pyridinol
The hydroxyl group at the 4-position of the pyridine ring is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). The mechanism proceeds via a standard electrophilic aromatic substitution pathway where the chloronium ion (Cl⁺), generated from NCS, is attacked by the electron-rich pyridine ring.
Step 2: Deoxychlorination of 3,5-Dichloro-4-pyridinol
The conversion of the hydroxyl group in 3,5-dichloro-4-pyridinol to a chlorine atom using phosphorus oxychloride is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[2][4] The lone pair on the pyridine nitrogen attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately leads to the substitution of the hydroxyl group with a chlorine atom.
Conclusion
The multi-step synthesis of this compound from 4-pyridinol offers a more controlled and selective approach compared to the direct chlorination of pyridine. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions, particularly to maximize yields, may be possible and is encouraged. This guide serves as a solid foundation for the laboratory-scale preparation of this compound, paving the way for its application in drug discovery and development.
References
The Unyielding Core: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4,5-Trichloropyridine is a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility, however, is largely defined by nucleophilic substitution and reactions at the nitrogen atom, rather than electrophilic substitution on the pyridine (B92270) ring. This guide delves into the electronic properties of the this compound nucleus to elucidate its profound resistance to classical electrophilic aromatic substitution reactions. While direct electrophilic attack on the carbon atoms of the ring is largely undocumented in scientific literature, this paper will explore the theoretical underpinnings of this low reactivity and discuss the known electrophilic interactions with the pyridine nitrogen.
The Challenge of Electrophilic Substitution on this compound
The pyridine ring, an analogue of benzene, is inherently less reactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, this deactivation is significantly amplified by the presence of three strongly electronegative chlorine atoms. These substituents further reduce the electron density of the pyridine ring, rendering it highly electron-deficient and thus, a poor nucleophile for common electrophiles.[2]
Key Factors Contributing to Low Reactivity:
-
Inductive Effect: The three chlorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the ring.
-
Resonance Effect: While halogens can donate a lone pair of electrons through resonance (+M effect), the inductive effect is significantly stronger for chlorine, leading to a net deactivation.
-
Nitrogen Deactivation: The pyridine nitrogen atom itself is electron-withdrawing, further decreasing the nucleophilicity of the ring carbons.
The following diagram illustrates the logical relationship leading to the deactivation of the this compound ring towards electrophilic attack.
Caption: Logical flow demonstrating the deactivation of the this compound ring.
Common Electrophilic Substitution Reactions: A Case of Undocumented Reactivity
Extensive literature searches for specific examples of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound have yielded no documented successes. This absence of data strongly suggests that these reactions are either not feasible under standard conditions or provide yields that are too low to be synthetically useful.
| Electrophilic Substitution Reaction | Expected Reagents | Observed Reactivity with this compound |
| Nitration | HNO₃ / H₂SO₄ | No documented examples found. |
| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | No documented examples found. |
| Sulfonation | Fuming H₂SO₄ | No documented examples found. |
| Friedel-Crafts Alkylation | R-X / Lewis Acid (e.g., AlCl₃) | No documented examples found. |
| Friedel-Crafts Acylation | R-COCl / Lewis Acid (e.g., AlCl₃) | No documented examples found. |
Electrophilic Attack at the Nitrogen Atom: The Favored Pathway
While the carbon atoms of the this compound ring are resistant to electrophilic attack, the lone pair of electrons on the nitrogen atom remains available for reaction with electrophiles. This leads to the formation of pyridinium (B92312) salts or N-oxides.
One documented example is the oxidation of this compound with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide urea (B33335) complex.[3] This reaction proceeds via an electrophilic attack on the nitrogen atom.
The general workflow for an electrophilic attack on the nitrogen of this compound is depicted below.
Caption: General workflow for electrophilic attack on the nitrogen atom.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Hydrogen peroxide urea complex
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen peroxide urea complex to the stirred solution.
-
Add trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude N-oxide product.
-
Purify the product using a suitable method, such as column chromatography or recrystallization.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling strong oxidizing agents and anhydrides.
Conclusion
References
An In-depth Technical Guide to 3,4,5-Trichloropyridine: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-trichloropyridine, a key halogenated pyridine (B92270) intermediate. The document details its discovery and historical synthesis, outlines various modern synthetic methodologies with comparative data, and provides detailed experimental protocols for its preparation. While primarily a synthetic building block with no known direct role in biological signaling pathways, its importance in the synthesis of agrochemicals and pharmaceuticals is well-established.
Introduction
This compound is a chlorinated derivative of pyridine, an aromatic heterocyclic organic compound. Its chemical structure, featuring chlorine atoms at the 3, 4, and 5 positions of the pyridine ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis. This guide explores the history of its discovery and the evolution of its synthesis, providing researchers and professionals in drug development and materials science with a detailed resource.
Discovery and History
The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, the exploration of chlorinated pyridines dates back to the late 19th century with early works by Sell et al. on the reaction of pyridine with phosphorus pentachloride.[1] The systematic investigation of polychlorinated pyridines gained momentum with the increasing demand for novel agrochemicals and pharmaceuticals in the 20th century.
Various methods for the synthesis of trichloropyridines have been developed over the years, including the direct chlorination of pyridine and the dechlorination of more highly chlorinated pyridines like pentachloropyridine (B147404).[1] These early methods often resulted in mixtures of isomers, making the isolation of pure this compound challenging. The development of more selective and higher-yielding synthetic routes has been a continuous area of research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₃N | |
| Molecular Weight | 182.44 g/mol | |
| Appearance | Off-white to yellow crystalline powder | [2] |
| Melting Point | 75-77 °C (decomposes) | [3] |
| Purity | ≥ 98% (GC) | [2] |
| CAS Number | 33216-52-3 | [2] |
Synthetic Methodologies
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Synthesis from 4-Pyridinol
A common and well-documented method involves a two-step process starting from 4-pyridinol. This approach offers good control over the substitution pattern.
Experimental Workflow:
Caption: Synthesis of this compound from 4-Pyridinol.
Detailed Experimental Protocol: [4]
Step 1: Synthesis of 3,5-Dichloro-4-pyridinol
-
A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) is prepared in a suitable reaction vessel.
-
The stirred solution is heated to 40°C.
-
N-chlorosuccinimide (2.2 equivalents) is added in portions to the reaction mixture.
-
The reaction is maintained at a temperature of 45-55°C and stirred for 6-8 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled and stirred for an additional 3-4 hours.
-
The resulting solid is collected by filtration and washed sequentially with acetonitrile (2.0 volumes) and water (5.0 volumes followed by 2.0 volumes).
-
The product is dried in an oven to a constant weight to yield 3,5-dichloro-4-pyridinol.
Step 2: Synthesis of this compound
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃, 2.0 equivalents) is added.
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours, with monitoring by HPLC.
-
After the reaction is complete, the mixture is cooled.
-
The cooled reaction mixture is slowly poured into water (5.0 volumes) maintained at a temperature of 2-10°C.
-
The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).
-
The combined organic extracts are processed to isolate this compound.
Direct Chlorination of Pyridine
The direct chlorination of pyridine is a more direct but often less selective method. The reaction typically requires high temperatures and can produce a mixture of chlorinated pyridine isomers.
Logical Relationship of Chlorination:
Caption: General workflow for direct chlorination of pyridine.
Dechlorination of Pentachloropyridine
Another synthetic approach involves the selective dechlorination of pentachloropyridine. This method can be advantageous if pentachloropyridine is a readily available starting material. The reaction is often carried out using a reducing agent such as zinc dust in the presence of a proton source.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of trichloropyridines through various methods. It is important to note that yields can vary significantly based on reaction conditions.
| Starting Material | Method | Product | Yield (%) | Reference |
| 2,3,5,6-Tetrachloropyridine | Dechlorination with Zinc | 2,3,5-Trichloropyridine (B95902) | 77 | [1] |
| Pentachloropyridine | Dechlorination with Zinc | 2,3,5-Trichloropyridine | 52 | [1] |
| 2-Chloropyridine | Multi-step synthesis | 2,3,5-Trichloropyridine | >90 (final step) | [5] |
Note: Data for this compound specifically is limited in comparative tables, hence data for the closely related 2,3,5-trichloropyridine is provided for context.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2] Its trifunctionalized nature allows for selective modifications at different positions of the pyridine ring, leading to the creation of diverse chemical libraries for screening and drug discovery.
Signaling Pathways
Currently, there is no scientific evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in the life sciences is that of a synthetic intermediate used to construct larger, biologically active molecules.
Conclusion
This compound is a significant chemical intermediate with a history rooted in the broader development of chlorinated pyridines. While the precise details of its initial discovery are not well-defined, modern synthetic methods, particularly the multi-step synthesis from 4-pyridinol, provide efficient and selective access to this compound. Its utility in the synthesis of agrochemicals and pharmaceuticals underscores its importance in applied chemistry. This guide provides a foundational understanding of its synthesis and properties for researchers and professionals in related fields.
References
- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Page loading... [guidechem.com]
- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
3,4,5-Trichloropyridine IUPAC name and synonyms
An In-depth Technical Guide to 3,4,5-Trichloropyridine
This guide provides a comprehensive overview of this compound, a significant chlorinated pyridine (B92270) derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a key intermediate in synthesis. The document details its chemical identity, physical properties, experimental protocols for its synthesis, and its primary applications.
Chemical Identity and Synonyms
The formal IUPAC name for this compound is This compound [1][2]. It is a pyridine derivative where hydrogen atoms at the 3, 4, and 5 positions have been substituted by chlorine atoms.
Synonyms and Identifiers:
-
Pyridine, 3,4,5-trichloro-
Physicochemical Properties
This compound is a compound with distinct physical and chemical characteristics that are crucial for its application in synthesis. Under standard conditions, it can appear as a colorless to light yellow liquid or an off-white to yellow crystalline powder[3][6]. It possesses a unique, non-pungent odor[6]. The presence of three electronegative chlorine atoms reduces the electron density of the pyridine ring, making it less susceptible to electrophilic substitution compared to pyridine itself[6].
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₃N | [1][3][4] |
| Molecular Weight | 182.44 g/mol | [3][4] |
| Appearance | Off-white to yellow crystalline powder; Colorless to light yellow liquid | [3][6] |
| Melting Point | 75-77 °C (decomposes) | [4][7] |
| Boiling Point | approx. 245-247 °C | [6] |
| Density | approx. 1.56 g/cm³ | [6] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and acetone. | [6] |
| InChI Key | KKWRVUBDCJQHBZ-UHFFFAOYSA-N | [1][2][4] |
| SMILES String | Clc1cncc(Cl)c1Cl | [1][4] |
Experimental Protocols
This compound serves as a vital intermediate. The following protocols describe its synthesis and an example of its use in further chemical preparations.
Synthesis of this compound
A common method for the preparation of this compound involves a two-step process starting from 4-pyridinol[8].
Step 1: Synthesis of 3,5-dichloro-4-pyridinol
-
A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (B52724) (15.0 vol) and water (0.1 vol) is prepared and heated to 40°C with stirring[8].
-
N-chlorosuccinimide (2.2 equivalents) is added to the solution in portions[8].
-
The reaction mixture is stirred at a temperature of 45-55°C for 6-8 hours. The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC)[8].
-
Upon completion, the mixture is cooled and stirred for an additional 3-4 hours[8].
-
The resulting solid is filtered and washed sequentially with acetonitrile (2.0 vol) and water (7.0 vol)[8].
-
The product is dried in an oven until a constant weight is achieved[8].
Step 2: Synthesis of this compound
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 vol), add phosphorus oxychloride (POCb) (2.0 equivalents)[8].
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours, with reaction progress monitored by HPLC[8].
-
After the reaction is complete, the mixture is cooled and slowly poured into water (5.0 vol) maintained at 2-10°C[8].
-
The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous NaOH solution[8].
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 vol, followed by 2 x 10.0 vol)[8].
Caption: Workflow for the two-step synthesis of this compound.
Oxidation Reaction
This compound can undergo oxidation. A practical and efficient method involves using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide-urea complex[4][7]. This reaction is particularly useful for electron-deficient pyridines.
Applications in Research and Development
This compound is a versatile building block with significant applications across several industries, primarily due to its unique chemical structure that allows for further functionalization[3].
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals[3][9]. By undergoing structural modifications, it can be used to develop lead compounds with specific pharmacological activities, potentially paving the way for new therapeutic agents[3][6]. It has also been studied in the context of its potential as a PDE-5 inhibitor[9].
-
Agrochemicals: The compound is widely used in the creation of pesticides, including herbicides and fungicides[3]. Its structure is a key component in developing compounds that can target specific pests while aiming to minimize environmental impact, contributing to sustainable agricultural practices[3].
-
Material Science: this compound is employed in the synthesis of specialized polymers and coatings[3]. Its unique structure can impart special electrical, optical, or mechanical properties to materials, finding use in the preparation of novel conductive polymers or optically sensitive materials[6].
-
Analytical Chemistry: It may be used as a secondary standard in quantitative Nuclear Magnetic Resonance (qNMR) studies for the purity determination of pharmaceuticals[7].
Caption: Applications of this compound as a key chemical intermediate.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 98 33216-52-3 [sigmaaldrich.com]
- 5. This compound | C5H2Cl3N | CID 3786531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. guidechem.com [guidechem.com]
- 9. This compound | 33216-52-3 | FT75702 | Biosynth [biosynth.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3,4,5-trichloropyridine, including detailed experimental protocols for their determination and a visualization of its synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound in their work.
Physicochemical Data of this compound
This compound is a chlorinated derivative of pyridine (B92270) that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] An accurate understanding of its physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further chemical reactions.
Below is a summary of the reported melting and boiling points for this compound. It is important to note that some discrepancies exist in the literature and supplier-provided data. The most consistently reported values are presented here.
Table 1: Quantitative Physicochemical Data for this compound
| Parameter | Reported Value(s) | Notes |
| Melting Point | 70-77 °C[2] | Other sources report ranges of 75-77 °C[3][4][5] and a single value of 73 °C[6]. The compound is typically a white to light brown crystalline powder at room temperature.[2][7] |
| Boiling Point | 213-215 °C[8] | A wider range of 212-214 °C has also been reported.[9] One source cites a significantly higher boiling point of 245-247 °C.[9] |
| Molecular Formula | C5H2Cl3N[7] | |
| Molecular Weight | 182.44 g/mol [3][4] | |
| CAS Number | 33216-52-3[3][7] |
The data suggests that while there is a general consensus, slight variations in reported values exist. These differences may arise from the purity of the sample and the specific experimental conditions used for determination.
Experimental Protocols for Melting and Boiling Point Determination
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[10] The following are detailed methodologies for these key experiments.
The capillary method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.[11]
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[12] Pure substances typically exhibit a sharp melting point range of 1-2°C.[12]
Detailed Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder to collect a small sample.[12] The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[12]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp or a modern digital instrument.[10]
-
Measurement:
-
If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) is used to obtain a preliminary, approximate value.[13]
-
For an accurate measurement, a fresh sample is heated at a medium rate to about 20°C below the expected melting point.[13] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[13][14]
-
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first droplet of liquid is observed.[13]
-
T2: The temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.
-
For a substance available in sufficient quantity (typically >5 mL), simple distillation is a reliable method for determining the boiling point.[15]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[15] During distillation, this temperature remains constant as the liquid and vapor phases are in equilibrium.
Detailed Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.
-
Sample and Heating: Approximately 5-10 mL of this compound is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is heated gently.[16]
-
Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point.[16]
-
Data Recording: The temperature reading that remains constant during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.[15]
Synthesis Pathway of this compound
This compound can be synthesized from 4-pyridinol through a multi-step process involving chlorination. A general representation of this synthesis is outlined below.
Caption: Synthesis of this compound from 4-Pyridinol.
The synthesis begins with the dichlorination of 4-pyridinol using N-chlorosuccinimide to yield 3,5-dichloro-4-pyridinol.[17] In the subsequent step, this intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom and form the final product, this compound.[17]
This guide provides essential physicochemical data and standardized experimental procedures relevant to this compound. For further information on safety and handling, please refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3,4,5-三氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound 98 33216-52-3 [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound CAS#: 33216-52-3 [m.chemicalbook.com]
- 9. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Melting point determination - A.KRÜSS Optronic [kruess.com]
- 15. chemconnections.org [chemconnections.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Page loading... [wap.guidechem.com]
Methodological & Application
Synthesis of Pyridine-Based Herbicides: Application Notes and Protocols Utilizing Trichloropyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloropyridines are pivotal chemical intermediates in the agrochemical industry, serving as foundational scaffolds for a variety of potent herbicides and insecticides. While 3,4,5-trichloropyridine is recognized as a valuable building block in this class, detailed public-domain literature and patents predominantly focus on the synthetic utility of its isomers, particularly 3,5,6-trichloropyridine and 2,3,5-trichloropyridine, for the synthesis of major commercial herbicides.
This document provides detailed application notes and protocols for the synthesis of a prominent pyridine-based herbicide, Triclopyr, from its key intermediate, 3,5,6-trichloro-2-pyridinol (B117793). This example is representative of the synthesis of auxin-mimic herbicides and illustrates the critical role of chlorinated pyridine (B92270) chemistry in the development of modern crop protection agents.
Application Notes: Synthesis and Mechanism of Action of Triclopyr
Triclopyr, chemically known as [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a selective systemic herbicide used to control a wide range of broadleaf weeds.[1] It is particularly effective against woody plants and perennial weeds, while exhibiting tolerance in most grass species.[2]
Mechanism of Action: Synthetic Auxin
Triclopyr functions by mimicking the plant growth hormone auxin, specifically indole-3-acetic acid (IAA).[3] As a synthetic auxin, Triclopyr induces unregulated and disorganized cell growth and division in susceptible plants. This uncontrolled growth leads to a variety of detrimental effects, including stem and leaf twisting (epinasty), vascular tissue damage, and ultimately, plant death. This mode of action is highly effective and is a common mechanism among pyridine-based herbicides.
Synthesis of Triclopyr
The synthesis of Triclopyr is a multi-step process that begins with the formation of the key intermediate, 3,5,6-trichloro-2-pyridinol (or its sodium salt, sodium 3,5,6-trichloropyridin-2-olate), followed by etherification with a chloroacetate (B1199739) to yield the final product.
Diagram of the Synthetic Pathway for Triclopyr
Caption: Synthetic pathway of Triclopyr from 2,3,5,6-tetrachloropyridine.
Experimental Protocols
The following protocols are based on established chemical syntheses for Triclopyr and its key intermediate.
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol
This protocol describes the hydrolysis of 2,3,5,6-tetrachloropyridine to form 3,5,6-trichloro-2-pyridinol.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Phase Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) (optional, but enhances reaction rate)
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and temperature probe, charge 2,3,5,6-tetrachloropyridine (1.0 equivalent) and deionized water.
-
Add sodium hydroxide (or potassium hydroxide) (typically 3.0 equivalents) and a catalytic amount of a phase transfer catalyst like TBAB.
-
Heat the mixture to 100°C with vigorous stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture in an ice-water bath.
-
Slowly acidify the reaction mixture with hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 3,5,6-trichloro-2-pyridinol as a white solid.
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrachloropyridine | [4] |
| Reagents | NaOH, TBAB, H₂O, HCl | [4] |
| Temperature | 100°C | [4] |
| Reaction Time | 8 hours | [4] |
| pH for Precipitation | 5-6 | [4] |
| Typical Yield | ~87% | [4] |
Protocol 2: Synthesis of Triclopyr from 3,5,6-Trichloro-2-pyridinol
This protocol details the etherification of the intermediate to produce Triclopyr.
Materials:
-
3,5,6-Trichloro-2-pyridinol (from Protocol 1)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloroacetate
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve 3,5,6-trichloro-2-pyridinol (1.0 equivalent) in an aqueous solution of sodium hydroxide to form the sodium salt in situ.
-
Add sodium chloroacetate (approximately 1.1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 100-110°C) and maintain for 4-6 hours, monitoring the reaction by HPLC.
-
Upon completion, cool the reaction mixture. The product at this stage is the sodium salt of Triclopyr.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the free acid form of Triclopyr.
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry to obtain Triclopyr as a fluffy solid.
| Parameter | Value |
| Starting Material | 3,5,6-Trichloro-2-pyridinol |
| Reagents | NaOH, Sodium Chloroacetate, HCl |
| Temperature | 100-110°C (Reflux) |
| Reaction Time | 4-6 hours |
| pH for Precipitation | 1-2 |
| Typical Yield | >90% |
Mechanism of Action: Auxin Mimicry Signaling Pathway
The herbicidal activity of Triclopyr is initiated by its recognition by auxin receptors in the plant cell, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its related AUXIN SIGNALING F-BOX (AFB) proteins.
Diagram of Triclopyr's Molecular Mode of Action
Caption: Simplified signaling pathway of Triclopyr as a synthetic auxin.
Pathway Description:
-
Binding: Triclopyr enters the plant cell and binds to the TIR1/AFB auxin co-receptor complex.
-
Repressor Recruitment: This binding event stabilizes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.
-
Ubiquitination and Degradation: The SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, tags the Aux/IAA repressor with ubiquitin. This marks the repressor for degradation by the 26S proteasome.
-
Gene Activation: With the Aux/IAA repressors destroyed, Auxin Response Factors (ARFs), which are transcription factors, are liberated.
-
Uncontrolled Growth: The activated ARFs then induce the expression of numerous auxin-responsive genes, leading to the overstimulation of growth pathways, disruption of normal development, and eventual death of the susceptible plant.
Conclusion
The synthesis of pyridine-based herbicides like Triclopyr from trichloropyridine intermediates is a cornerstone of modern agrochemical manufacturing. The protocols and data presented herein provide a framework for the laboratory-scale synthesis and a deeper understanding of the chemical principles and biological mechanisms that underpin the efficacy of this important class of herbicides. These notes are intended to serve as a valuable resource for researchers engaged in the discovery and development of new crop protection solutions.
References
3,4,5-Trichloropyridine: A Key Intermediate in the Synthesis of Commercially Important Pesticides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trichloropyridine and its isomers are pivotal intermediates in the synthesis of a range of commercially significant pesticides. These chlorinated pyridine (B92270) derivatives serve as essential building blocks for creating complex active ingredients that target various pests, including insects and weeds. This document provides detailed application notes on the use of trichloropyridine derivatives in the synthesis of two major classes of pesticides: the organophosphate insecticide chlorpyrifos (B1668852) and the aryloxyphenoxypropionate herbicides, specifically haloxyfop-P-methyl. Detailed experimental protocols for key synthetic steps and an overview of the biological mechanisms of action are provided.
Synthesis of Chlorpyrifos via a Trichloropyridine Intermediate
Chlorpyrifos is a broad-spectrum organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerves, paralysis, and ultimately, the death of the insect.[3][4] A key precursor in the industrial synthesis of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[5]
Experimental Protocol: Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol (TCP)
This protocol is based on the established reaction between TCP and O,O-diethylphosphorochloridothioate.[5]
Reaction Scheme:
Materials:
-
3,5,6-Trichloro-2-pyridinol (TCP)
-
O,O-diethylphosphorochloridothioate
-
Dimethylformamide (DMF)
-
A suitable base (e.g., sodium carbonate, potassium carbonate)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a well-ventilated fume hood, dissolve 3,5,6-trichloro-2-pyridinol in dimethylformamide in a reaction vessel equipped with a stirrer and a thermometer.
-
Add the base to the solution and stir until it is fully dissolved or a uniform suspension is formed.
-
Slowly add O,O-diethylphosphorochloridothioate to the reaction mixture. An exothermic reaction may occur, so maintain the temperature within a controlled range (e.g., 25-35 °C) using a cooling bath if necessary.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified period (typically several hours) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent. Separate the organic layer.
-
Wash the organic layer with water and then with a brine solution to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude chlorpyrifos product.
-
The crude product can be further purified by techniques such as recrystallization or column chromatography if a higher purity is required.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Reactants | ||
| 3,5,6-trichloro-2-pyridinol | 1 molar equivalent | [5] |
| O,O-diethylphosphorochloridothioate | 1-1.2 molar equivalents | [5] |
| Base | 1-1.5 molar equivalents | [5] |
| Reaction Conditions | ||
| Solvent | Dimethylformamide | [5] |
| Temperature | 25-60 °C | [5] |
| Reaction Time | 2-8 hours | [5] |
| Yield | >90% (typical) |
Mechanism of Action: Chlorpyrifos
The primary mode of action for chlorpyrifos is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][6]
Caption: Mechanism of action of Chlorpyrifos.
Synthesis of Aryloxyphenoxypropionate Herbicides
Aryloxyphenoxypropionate ("fop") herbicides are a class of selective, post-emergence herbicides used to control annual and perennial grass weeds in broadleaf crops.[7] A key example is haloxyfop-P-methyl, which acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses.[8] The synthesis of these herbicides often involves intermediates derived from chlorinated pyridines.
Experimental Protocol: Synthesis of Haloxyfop-P-methyl
The synthesis of haloxyfop-P-methyl can be achieved through the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.[9]
Reaction Scheme:
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
(R)-2-(4-hydroxyphenoxy)propionic acid methyl ester
-
A suitable base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., dimethylacetamide, N,N-dimethylformamide)
-
Water
-
Organic solvent for workup (e.g., toluene)
-
Acid for washing (e.g., dilute hydrochloric acid)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester in a polar aprotic solvent.
-
Add the base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and maintain it for several hours with stirring. Monitor the progress of the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (vacuum distillation).
-
Perform an aqueous workup by adding water and an organic solvent (e.g., toluene).
-
Separate the organic layer and wash it with a dilute acid solution to remove any remaining base, followed by washing with water until the washings are neutral.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude haloxyfop-P-methyl.
-
Further purification can be achieved if necessary.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Reactants | ||
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 1 molar equivalent | [9] |
| (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester | 1-1.2 molar equivalents | [9] |
| Base (Potassium Carbonate) | 1.5-2 molar equivalents | [9] |
| Reaction Conditions | ||
| Solvent | Dimethylacetamide | [9] |
| Temperature | 80-120 °C | [9] |
| Reaction Time | 4-10 hours | [9] |
| Yield | High (specifics vary) |
Mechanism of Action: Haloxyfop-P-methyl
Haloxyfop-P-methyl is a selective herbicide that targets the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[10][8]
Caption: Mechanism of action of Haloxyfop-P-methyl.
Conclusion
Trichloropyridine derivatives are indispensable intermediates in the agrochemical industry. The synthetic pathways leading to potent pesticides like chlorpyrifos and haloxyfop-P-methyl highlight the versatility of these chlorinated pyridine building blocks. Understanding the detailed synthetic protocols and the biological mechanisms of action of the resulting pesticides is crucial for the development of new and improved crop protection agents. The provided application notes and protocols serve as a valuable resource for researchers and professionals in this field.
References
- 1. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. grokipedia.com [grokipedia.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]
- 8. pomais.com [pomais.com]
- 9. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 10. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
The Strategic Transformation of 3,4,5-Trichloropyridine into the Anti-Inflammatory Drug Roflumilast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the pharmaceutical compound Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, utilizing 3,4,5-trichloropyridine as a key starting material. Detailed experimental protocols for the synthesis of the crucial intermediate, 4-amino-3,5-dichloropyridine (B195902), and its subsequent conversion to Roflumilast are presented. Furthermore, the underlying mechanism of action of Roflumilast, involving the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, is elucidated through a detailed diagram.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its unique substitution pattern allows for selective functionalization, making it a valuable building block for the creation of complex bioactive molecules.[3] One of the notable applications of this compound in medicinal chemistry is its role as a precursor to 4-amino-3,5-dichloropyridine, a key intermediate in the synthesis of Roflumilast.[4]
Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[5] By inhibiting the PDE4 enzyme, Roflumilast increases intracellular levels of cAMP, which in turn suppresses the release of pro-inflammatory mediators.[1] This anti-inflammatory action alleviates the symptoms of COPD and reduces the frequency of exacerbations.[1]
This application note details the synthetic pathway from this compound to Roflumilast, providing experimental protocols and quantitative data to facilitate its application in a research and development setting.
Synthetic Pathway Overview
The synthesis of Roflumilast from this compound can be conceptualized as a two-stage process:
-
Synthesis of 4-amino-3,5-dichloropyridine: This step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of this compound with an amino group.
-
Synthesis of Roflumilast: This stage involves the acylation of 4-amino-3,5-dichloropyridine with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.
The overall synthetic workflow is depicted in the following diagram:
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of three electron-withdrawing chlorine atoms on the pyridine (B92270) ring, render it susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a powerful tool for the introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and the development of novel agrochemicals.[1]
This document provides detailed application notes on the nucleophilic substitution reactions of this compound, focusing on regioselectivity, and offers comprehensive experimental protocols for key transformations.
Regioselectivity of Nucleophilic Substitution
The pyridine nitrogen atom, in conjunction with the three chlorine atoms, strongly activates the pyridine ring towards nucleophilic attack. In this compound, the C4 position is the most electron-deficient and sterically accessible, making it the primary site for nucleophilic substitution. The chlorine atom at the C4 position is therefore preferentially displaced by a variety of nucleophiles. Substitution at the C3 and C5 positions is generally less favorable due to the lower activation and increased steric hindrance.
General Reaction Scheme:
Where Nu represents a nucleophile.
Applications in Synthesis
The products of nucleophilic substitution on this compound, namely 4-substituted-3,5-dichloropyridines, are valuable intermediates. For instance, the introduction of an amino group at the C4 position leads to 4-amino-3,5-dichloropyridine (B195902), a precursor for various biologically active molecules. Similarly, the substitution with alkoxides yields 4-alkoxy-3,5-dichloropyridines, which are key fragments in the synthesis of certain pharmaceuticals.
Quantitative Data Summary
The following table summarizes the expected outcomes for nucleophilic substitution reactions on this compound with common nucleophiles. The data is based on typical yields for SNAr reactions on activated chloro-pyridines.
| Nucleophile | Reagent Example | Product | Typical Yield (%) |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-3,5-dichloropyridine | 85-95% |
| Amine | Ammonia (B1221849) (NH₃) | 4-Amino-3,5-dichloropyridine | 70-85% |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3,5-dichloropyridine | 80-90% |
| Fluoride (B91410) | Potassium fluoride (KF) | 4-Fluoro-3,5-dichloropyridine | 60-75% |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3,5-dichloropyridine via Nucleophilic Substitution with Sodium Methoxide
This protocol details the synthesis of 4-methoxy-3,5-dichloropyridine from this compound using sodium methoxide.
Materials and Equipment:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol (B129727)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Quantitative Details:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 182.44 | 5.00 | 27.4 | 1.0 |
| Sodium methoxide | 54.02 | 1.64 | 30.1 | 1.1 |
| Anhydrous Methanol | - | 50 mL | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 27.4 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Carefully add sodium methoxide (1.64 g, 30.1 mmol) to the solution in portions.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate (B1210297) eluent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (hexane:ethyl acetate gradient) to yield pure 4-methoxy-3,5-dichloropyridine as a white solid.
Protocol 2: Synthesis of 4-Amino-3,5-dichloropyridine via Nucleophilic Substitution with Ammonia
This protocol describes the amination of this compound to produce 4-amino-3,5-dichloropyridine.
Materials and Equipment:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed pressure vessel or autoclave
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Quantitative Details:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 182.44 | 5.00 | 27.4 | 1.0 |
| Aqueous Ammonia (28%) | - | 20 mL | - | Excess |
| Ethanol | - | 30 mL | - | - |
Procedure:
-
In a high-pressure reaction vessel, combine this compound (5.00 g, 27.4 mmol) and ethanol (30 mL).
-
Add aqueous ammonia (20 mL) to the vessel.
-
Seal the vessel securely and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 150 °C and stir for 12 hours. The internal pressure will increase during the reaction.
-
After the reaction period, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled before opening.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
To the residue, add ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-amino-3,5-dichloropyridine can be purified by recrystallization from a suitable solvent such as ethanol/water to yield off-white crystals.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Caption: Experimental workflow for the synthesis and purification of substituted dichloropyridines.
References
The Role of 3,4,5-Trichloropyridine in Functional Material Science: A Review of Potential Applications
Introduction
3,4,5-Trichloropyridine, a chlorinated derivative of pyridine (B92270), is a versatile chemical intermediate predominantly recognized for its applications in the synthesis of pharmaceuticals and agrochemicals. However, its unique chemical structure suggests potential for its use as a building block in the development of functional materials. While extensive, detailed applications in material science are not widely documented in readily available literature, the inherent properties of the trichloropyridine moiety indicate its potential to impart desirable electrical, optical, or mechanical characteristics to polymers and coatings. This document aims to consolidate the current understanding of this compound's role in functional material science, focusing on its potential applications and the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its application in material synthesis. These properties dictate its reactivity, processability, and the potential characteristics of the resulting materials.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.44 g/mol | [1] |
| Appearance | White to cream or pale brown crystalline powder | [2] |
| Melting Point | 75-77 °C (decomposes) | [3][4] |
| Boiling Point | 213-215 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in many organic solvents like ethanol (B145695) and acetone. | [5] |
Potential Applications in Functional Materials
The presence of a pyridine ring and multiple chlorine atoms in this compound's structure opens up possibilities for its use in various functional materials.
Specialized Polymers and Coatings
This compound is suggested to be employed in the creation of specialized polymers and coatings.[6] The incorporation of this molecule could enhance durability, thermal stability, and resistance to chemical degradation in the resulting materials.[7] The chlorinated pyridine ring can contribute to flame retardancy and improved intermolecular interactions, potentially leading to materials with enhanced mechanical properties.
Cationic Polymerization Initiator
One of the potential applications of this compound in polymer science is as a cationic polymerization initiator.[8] Cationic polymerization is a method used to synthesize polymers from monomers with electron-rich double bonds, such as vinyl ethers. The Lewis acidic nature of the chlorinated pyridine derivative could facilitate the initiation of such polymerization reactions.
Logical Relationship: Cationic Polymerization Initiation
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound CAS#: 33216-52-3 [m.chemicalbook.com]
- 5. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 33216-52-3 | FT75702 | Biosynth [biosynth.com]
3,4,5-Trichloropyridine: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridine is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The presence of three chlorine atoms on the pyridine (B92270) ring renders it susceptible to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, facilitates the selective functionalization of the molecule, making it a valuable scaffold for the construction of complex chemical entities.[3]
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application as a building block in organic synthesis.
Key Applications
The strategic placement of chlorine atoms on the pyridine ring allows for regioselective reactions, providing a pathway to a diverse array of substituted pyridines.
-
Agrochemicals: this compound is a crucial precursor for the synthesis of herbicides, pesticides, and fungicides.[2] The ability to introduce various functional groups onto the pyridine core allows for the fine-tuning of biological activity and the development of new crop protection agents.
-
Pharmaceuticals: In medicinal chemistry, the this compound scaffold is utilized in the synthesis of novel therapeutic agents.[2] Its derivatives have been explored for various pharmacological activities.
-
Materials Science: This compound also finds applications in materials science for the creation of specialized polymers and functional materials.[2]
Chemical Reactivity and Regioselectivity
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The chlorine atom at the C4 position is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent chlorine atoms, which stabilize the negatively charged Meisenheimer intermediate. This regioselectivity allows for the controlled introduction of a single substituent at the 4-position, leaving the chlorine atoms at C3 and C5 available for subsequent transformations.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a synthetic building block.
Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 4-Alkoxy-3,5-dichloropyridine
This protocol describes the regioselective substitution of the C4 chlorine atom with an alkoxide nucleophile.
Reaction Scheme:
Caption: General scheme for the synthesis of 4-alkoxy-3,5-dichloropyridines.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired alcohol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkoxy-3,5-dichloropyridine.
Quantitative Data (Representative):
| Reactant (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethanol | NaH | DMF | 80 | 12 | 4-Ethoxy-3,5-dichloropyridine | ~75-85 |
| Methanol | NaH | DMF | 60 | 18 | 3,5-Dichloro-4-methoxypyridine | ~80-90 |
Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 4-Aryl-3,5-dichloropyridine
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction allows for the formation of a carbon-carbon bond at the C4 position.[4]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (if using an aqueous system)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a Schlenk tube or reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. If using an aqueous system, add the degassed organic solvent followed by degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3,5-dichloropyridine.
Quantitative Data (Representative):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 3,5-Dichloro-4-(4-methoxyphenyl)pyridine | ~70-80 |
| Phenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 3,5-Dichloro-4-phenylpyridine | ~65-75 |
Experimental Workflow and Logic Diagrams
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: Workflow for the synthesis of 4-alkoxy-3,5-dichloropyridines.
Logical Relationship of Reactivity:
Caption: Regioselectivity of reactions on this compound.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. Its predictable regioselectivity in nucleophilic aromatic substitution and its utility in cross-coupling reactions make it an invaluable tool for chemists in the fields of drug discovery, agrochemical development, and materials science. The protocols provided herein serve as a starting point for the exploration of its rich chemistry.
References
Application Notes & Protocols for Reactions of 3,4,5-Trichloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4,5-Trichloropyridine is a versatile chemical intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring an electron-deficient pyridine (B92270) ring substituted with three chlorine atoms, makes it amenable to various chemical transformations. The primary reaction pathways involve the substitution of the chloro groups, which can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable building block in the development of novel compounds.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the three electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate. Nucleophiles such as amines, thiols, and alkoxides can displace the chlorine atoms. The positions ortho to the nitrogen (2- and 6-positions) are generally the most reactive, but substitution patterns can be influenced by steric effects and reaction conditions.
Experimental Workflow for Nucleophilic Aromatic Substitution
References
The Synthesis of Conductive Polymers Utilizing 3,4,5-Trichloropyridine: A Theoretical Exploration and Hypothetical Protocol
Disclaimer: Extensive literature searches did not yield any specific, published research detailing the synthesis of conductive polymers using 3,4,5-trichloropyridine as a monomer. The information presented herein is a theoretical exploration based on the general principles of conductive polymer synthesis and should be treated as a hypothetical application note and protocol. All data and experimental procedures are illustrative and not experimentally validated.
Application Notes
The prospect of using this compound in the synthesis of conductive polymers presents an intriguing, albeit unexplored, area of materials science. Theoretically, the pyridine (B92270) ring, being an aromatic heterocycle, could form the backbone of a conductive polymer through polymerization. The presence of three chlorine atoms on the pyridine ring would be expected to significantly influence the electronic properties, solubility, and morphology of the resulting polymer.
Potential Advantages and Research Interest:
-
Modified Electronic Properties: The electron-withdrawing nature of the chlorine atoms could lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO), potentially leading to polymers with high electron affinity, suitable for n-type conductors.
-
Interchain Interactions: The chlorine substituents might promote specific interchain packing and ordering, which could influence charge transport properties.
-
Post-Polymerization Functionalization: The chlorine atoms could serve as reactive sites for post-polymerization modification, allowing for the tuning of the polymer's properties.
Challenges and Considerations:
-
Polymerization Reactivity: The high degree of chlorination might render the pyridine ring less susceptible to oxidative or reductive polymerization compared to unsubstituted or less substituted aromatic monomers.
-
Solubility: The resulting poly(this compound) is anticipated to have poor solubility, posing challenges for processing and characterization.
-
Conductivity: The intrinsic conductivity of the undoped polymer is expected to be very low, necessitating effective doping to achieve significant charge carrier concentrations.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on common methods for synthesizing conductive polymers from other aromatic monomers.
Hypothetical Electrochemical Polymerization of this compound
Electrochemical polymerization is a common method for producing thin films of conductive polymers directly onto an electrode surface.
Materials and Equipment:
-
This compound (monomer)
-
Acetonitrile (B52724) (anhydrous, polymerization grade)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Three-electrode electrochemical cell (e.g., glassy carbon or platinum working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Potentiostat/Galvanostat
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Electrolyte Solution Preparation: Inside an inert atmosphere glovebox, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Monomer Solution Preparation: To the electrolyte solution, add this compound to a final concentration of 0.05 M. Stir until fully dissolved.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the polished working electrode, counter electrode, and reference electrode.
-
Electropolymerization: Immerse the electrodes in the monomer solution. Perform electropolymerization by cyclic voltammetry, typically scanning the potential from 0 V to a sufficiently high positive potential (e.g., +2.0 V vs. Ag/AgCl) for multiple cycles. Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value where monomer oxidation occurs.
-
Film Characterization: After polymerization, a polymer film should be deposited on the working electrode. Rinse the electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. The film can then be characterized for its electrochemical properties, conductivity (using a four-point probe), and morphology (e.g., by scanning electron microscopy).
Expected Observations (Theoretical):
-
During electropolymerization, an increase in the current with each cycle would indicate the deposition of a conductive polymer film.
-
The resulting polymer film would likely be dark in color.
-
The conductivity of the as-synthesized (doped) polymer would need to be measured. It is hypothesized that the conductivity would be in the range of 10⁻⁶ to 10⁻⁴ S/cm, which is typical for many doped conductive polymers.
Hypothetical Chemical Oxidative Polymerization of this compound
Chemical polymerization can be used to produce larger quantities of the polymer powder.
Materials and Equipment:
-
This compound (monomer)
-
Anhydrous chloroform (B151607) or nitrobenzene (B124822) (solvent)
-
Ferric chloride (FeCl₃) (oxidizing agent/catalyst)
-
Methanol (B129727) (for washing)
-
Schlenk flask and Schlenk line for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous chloroform.
-
Initiation: In a separate flask, prepare a solution of ferric chloride in anhydrous chloroform. Slowly add the ferric chloride solution to the monomer solution at room temperature with vigorous stirring. A typical molar ratio of monomer to oxidant is 1:2.5.
-
Polymerization: Allow the reaction to proceed for 24-48 hours at room temperature. A dark precipitate should form.
-
Work-up: Quench the reaction by adding methanol. Filter the precipitate and wash it extensively with methanol to remove residual oxidant and oligomers.
-
Drying: Dry the polymer powder under vacuum.
Expected Product (Theoretical):
-
A dark, likely insoluble, powder of poly(this compound).
-
The conductivity of the pressed pellet of the doped polymer powder would need to be measured.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the properties of poly(this compound).
Table 1: Hypothetical Properties of Electrochemically Synthesized Poly(this compound) Film
| Property | Hypothetical Value |
| Polymerization Method | Potentiostatic |
| Applied Potential | +1.8 V vs. Ag/AgCl |
| Doped State Conductivity | 5 x 10⁻⁵ S/cm |
| Undoped State Conductivity | 1 x 10⁻¹⁰ S/cm |
| Electrochemical Band Gap | 2.8 eV |
| Film Thickness | ~200 nm |
Table 2: Hypothetical Properties of Chemically Synthesized Poly(this compound) Powder
| Property | Hypothetical Value |
| Polymerization Method | Chemical Oxidation with FeCl₃ |
| Form | Dark Powder |
| Doped State Conductivity | 1 x 10⁻⁵ S/cm (pressed pellet) |
| Thermal Stability (TGA) | Stable up to 250 °C |
| Solubility | Insoluble in common organic solvents |
Visualizations (Hypothetical)
The following diagrams illustrate the hypothetical synthesis and a potential logical relationship.
Caption: Hypothetical workflow for the electrochemical synthesis of poly(this compound).
Caption: Postulated relationship between the structure and properties of poly(this compound).
Application of 3,4,5-Trichloropyridine in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridine is a versatile chlorinated pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides.[1][2] Its unique chemical structure allows for the development of targeted and effective crop protection agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in agrochemical research. While direct applications of this compound are noted, this guide will also use the well-documented herbicide Triclopyr (B129103), a derivative of 3,5,6-trichloropyridine, as a primary example to illustrate the principles of synthesis, biological evaluation, and mechanism of action for this class of compounds.
Application Notes
This compound is a key building block for creating novel pesticides.[1][2] The chlorine atoms on the pyridine ring can be substituted by various nucleophiles, allowing for the synthesis of a diverse range of derivatives with potential herbicidal and fungicidal activities. The pyridine moiety itself is a common feature in many successful agrochemicals.
Herbicidal Applications
Derivatives of trichloropyridine, such as Triclopyr ([(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid), function as synthetic auxins.[3][4] These compounds mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[5]
Fungicidal Applications
The pyridine scaffold is also present in numerous fungicides. While specific commercial fungicides derived directly from this compound are not prominently documented in publicly available literature, research has shown that pyridine derivatives can exhibit significant antifungal activity. The general approach involves synthesizing derivatives and screening them against a panel of pathogenic fungi.
Quantitative Data
The following tables summarize the efficacy of Triclopyr and the antifungal activity of representative pyridine derivatives.
Table 1: Herbicidal Efficacy of Triclopyr Formulations
| Target Weed Species | Triclopyr Formulation | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Chinese Privet (Ligustrum sinense) | Triclopyr butoxyethyl ester | 90 g L⁻¹ (as 100% v/v⁻¹) | 88 (mortality) | [6] |
| Chinese Privet (Ligustrum sinense) | Triclopyr butoxyethyl ester | 96 g L⁻¹ | 89 (mortality) | [6] |
| Chinese Privet (Ligustrum sinense) | Triclopyr butoxyethyl ester | 24 g L⁻¹ | 63 (mortality) | [6] |
| Chinese Privet (Ligustrum sinense) | Triclopyr butoxyethyl ester | 48 g L⁻¹ | 76 (mortality) | [6] |
| Hickory (Carya spp.) | Triclopyr | Not Specified | 44 (mortality) | [7] |
| Hickory (Carya spp.) | Triclopyr + Imazapyr | Not Specified | 100 (mortality) | [7] |
Table 2: In Vitro Antifungal Activity of Novel Pyridine Derivatives
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Candida albicans (wild type) | bis-(imidazole)-pyridine hybrid 5a | 3.9 | [8] |
| Rhodotorula sp. | bis-(benzimidazole)-pyridine hybrid 6a | 3.9 | [8] |
| Candida albicans (wild type) | bis-(imidazole)-pyridine hybrid 5c | 62.5 | [8] |
| Candida albicans (wild type) | bis-(benzimidazole)-pyridine hybrid 6c | 62.5 | [8] |
Experimental Protocols
Synthesis of Triclopyr ([(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid)
This protocol describes the synthesis of Triclopyr from its methyl ester, which can be synthesized from a trichloropyridine precursor.
Materials:
-
Triclopyr-methyl ester
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium hypochlorite (B82951) (NaOCl) solution (4%) or Hydrogen Peroxide (H₂O₂)
-
Reactor with mechanical stirrer, thermometer, and reflux condenser
-
Add 0.351 moles of triclopyr-methyl ester to the reactor.
-
Add a sufficient amount of water to create a 10% aqueous slurry.
-
Add 16.85 g (0.421 moles) of NaOH to the slurry.
-
Heat the mixture to 80-85°C and maintain this temperature for 4 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 70 ml of H₂O₂ (or 115 ml of 4% NaOCl solution) and stir for 30 minutes to oxidize impurities.
-
Acidify the reaction mixture to a pH of 1-2 with sulfuric acid. A white precipitate of Triclopyr will form.
-
Filter the precipitate and dry it to obtain the final product.
-
The expected yield is approximately 94.2%.
Whole-Plant Herbicide Bioassay Protocol
This protocol outlines a general method for assessing the efficacy of a herbicide on whole plants in a greenhouse setting.[11][12][13]
Materials:
-
Test weed species seedlings (e.g., Abutilon theophrasti, Amaranthus retroflexus)
-
Susceptible control plant species
-
Pots (3-4 inch) filled with standard potting mix
-
Greenhouse with controlled temperature and light conditions
-
Precision bench sprayer
-
Herbicide solution of the test compound
-
Barcode reader and data analysis software (optional)
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 1-2 plants).
-
Grow the plants in the greenhouse until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a stock solution of the test herbicide.
-
Perform serial dilutions to obtain the desired application rates.
-
Calibrate the bench sprayer to deliver a known volume of liquid per unit area.
-
Spray the plants uniformly with the different herbicide concentrations. Include an untreated control group (sprayed with water and any solvent/surfactant used in the herbicide formulation).
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluation can be done visually by scoring the percentage of necrosis, chlorosis, and growth inhibition compared to the untreated control.
-
For quantitative data, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent reduction in biomass compared to the control.
-
In Vitro Antifungal Assay Protocol
This protocol describes a method for determining the in vitro antifungal activity of a compound using the poisoned food technique.[14][15]
Materials:
-
Test fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
Sterile petri dishes (90 mm)
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Prepare a stock solution of the test compound.
-
Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration is the same in all plates, including the control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared with the solvent only.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
-
Incubation and Evaluation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C).
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of the fungal growth) by testing a range of concentrations and using probit analysis.
-
Visualizations
Synthetic Pathway of a Generic Pyridine-based Agrochemical
Caption: General synthesis workflow for agrochemicals from this compound.
Experimental Workflow for Herbicide Bioassay
Caption: Workflow for conducting a whole-plant herbicide bioassay.
Simplified Auxin Signaling Pathway
Caption: Simplified signaling pathway of synthetic auxin herbicides.
References
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 5. CN102295597A - Preparation method of triclopyr butoxyethyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fwf.tennessee.edu [fwf.tennessee.edu]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triclopyr synthesis - chemicalbook [chemicalbook.com]
- 10. Preparation Of Triclopyr, Its Intermediate And Butoxyethyl Ester [quickcompany.in]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Synthesis of Bioactive Molecules Utilizing 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichloropyridine is a versatile and highly reactive building block for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties, stemming from the presence of three chlorine atoms on the pyridine (B92270) ring, render the C4 position particularly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functional groups, leading to the creation of novel compounds with significant potential in medicinal chemistry and drug discovery.
These application notes provide detailed protocols for the synthesis of a potential kinase inhibitor scaffold, 4-(2,6-dichlorophenoxy)-3,5-dichloropyridine, derived from this compound. The methodologies outlined herein, along with the accompanying data and diagrams, are intended to serve as a comprehensive guide for researchers engaged in the exploration of new chemical entities for therapeutic applications. The synthesized compounds, owing to their structural motifs, are of particular interest for screening against various protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.
Core Application: Synthesis of a Kinase Inhibitor Scaffold
The primary application of this compound detailed in these notes is its use as a precursor for the synthesis of 3,5-dichloro-4-(substituted-phenoxy)pyridine derivatives. This class of compounds has been investigated for its potential as kinase inhibitors. The key transformation is a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of this compound is displaced by a substituted phenol.
Experimental Workflow
The overall experimental workflow for the synthesis and subsequent biological evaluation of the target bioactive molecules is depicted below.
Application Notes and Protocols for 3,4,5-Trichloropyridine as a Secondary Standard in qNMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards. The use of a stable and well-characterized internal standard is crucial for the accuracy of qNMR measurements. 3,4,5-Trichloropyridine has been identified as a versatile secondary standard for this purpose, offering signals in a region of the ¹H NMR spectrum that is often clear of analyte signals.
This document provides detailed application notes and protocols for the use of this compound as a secondary standard in qNMR studies for purity determination of active pharmaceutical ingredients (APIs) and other organic compounds.
Properties of this compound
A suitable internal standard for qNMR should possess several key characteristics, including high purity, stability, solubility in common deuterated solvents, and NMR signals that do not overlap with those of the analyte. This compound exhibits these desirable properties.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₃N | [1][2] |
| Molecular Weight | 182.44 g/mol | [1][2] |
| Purity (typical) | ≥98% | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 75-77 °C (decomposes) | [1] |
| ¹H NMR Signals | A single sharp singlet in a relatively uncongested region of the spectrum. | [3][4] |
| Solubility | Soluble in common organic deuterated solvents such as CDCl₃, DMSO-d₆, and CD₃OD. | [3] |
Key Advantages of this compound as a qNMR Standard
-
Simple Spectrum: A single singlet simplifies integration and reduces the chance of signal overlap with the analyte.
-
Chemical Shift Region: Its resonance typically appears in a region of the ¹H NMR spectrum (around 8.5 ppm) where many common organic molecules do not have signals.
-
Good Solubility: Its solubility in a range of deuterated solvents allows for flexibility in experimental design.
-
Stability: It is a stable solid, which is easy to handle and weigh accurately.
Experimental Protocols
Preparation of a Stock Solution of this compound
A stock solution of the internal standard allows for consistent and accurate addition to multiple samples.
Materials:
-
This compound (of known purity)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (readable to at least 0.01 mg)
-
Appropriate deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 20 mg) using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of the deuterated solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the same solvent.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the purity of the standard.
References
Cationic Polymerization Initiation with 3,4,5-Trichloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a vital chain-growth polymerization technique used in the synthesis of a wide variety of polymers. This method is particularly effective for monomers with electron-donating substituents that can stabilize the resulting cationic propagating species. The initiation of such polymerizations is a critical step that dictates the overall success and control of the polymerization process. While conventional initiators typically involve protic acids or Lewis acids, there is ongoing research into novel initiating systems.
This document aims to provide a framework for understanding how 3,4,5-Trichloropyridine could theoretically be employed in cationic polymerization, alongside general protocols for conducting such reactions. The information presented is based on the general principles of cationic polymerization and the known reactivity of related compounds, given the absence of specific experimental data for this compound itself.
Theoretical Initiation Pathway
In the absence of specific literature, a plausible mechanism for the involvement of this compound in cationic polymerization would likely involve its use as a co-initiator or precursor to an initiating species, rather than a direct initiator. The lone pair of electrons on the nitrogen atom is significantly withdrawn by the inductive effect of the three chlorine atoms, making it a very weak Lewis base.
One hypothetical pathway could involve the formation of a pyridinium (B92312) salt. This could potentially be achieved by reacting this compound with a suitable alkyl halide. The resulting N-alkyl-3,4,5-trichloropyridinium salt, in the presence of a Lewis acid, might then act as a cationic initiator.
A generalized, hypothetical initiation mechanism is depicted below. It is important to note that this pathway is speculative and would require experimental validation.
References
Derivatisierung von 3,4,5-Trichlorpyridin für die Wirkstoffentdeckung: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
3,4,5-Trichlorpyridin ist ein vielseitiger heterocyclischer Baustein, der aufgrund seiner Reaktivität und seines strukturellen Gerüsts in der medizinischen Chemie und der Agrochemie von großem Interesse ist. Die drei Chloratome am Pyridinring bieten mehrere Stellen für die selektive Funktionalisierung, was die Synthese einer Vielzahl von Derivaten mit potenziellen pharmakologischen Aktivitäten ermöglicht. Die Derivatisierung von 3,4,5-Trichlorpyridin ist ein wichtiger Schritt bei der Entdeckung neuer niedermolekularer Wirkstoffe, die auf eine Reihe von biologischen Zielstrukturen wie Kinasen und andere Enzyme abzielen.
Diese Applikationshinweise bieten einen Überblick über die wichtigsten Derivatisierungsstrategien für 3,4,5-Trichlorpyridin, detaillierte experimentelle Protokolle für Schlüsselreaktionen und eine Zusammenfassung der biologischen Aktivitäten der resultierenden Verbindungen.
Strategien zur Derivatisierung
Die Funktionalisierung von 3,4,5-Trichlorpyridin wird hauptsächlich durch die Reaktivität der C-Cl-Bindungen gegenüber verschiedenen chemischen Umwandlungen erreicht. Die wichtigsten strategischen Ansätze umfassen:
-
Nukleophile aromatische Substitution (SNA_r): Die elektronenziehenden Eigenschaften des Stickstoffatoms und der Chloratome machen den Pyridinring anfällig für einen nukleophilen Angriff. Dies ermöglicht den Austausch von Chloratomen durch eine Vielzahl von Nukleophilen wie Amine, Alkohole und Thiole.
-
Metallkatalysierte Kreuzkupplungsreaktionen: Palladium- und kupferkatalysierte Reaktionen wie die Suzuki-, Sonogashira- und Buchwald-Hartwig-Kupplung sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen am Pyridinring.
-
Direkte C-H-Funktionalisierung: Neuere Methoden ermöglichen die direkte Funktionalisierung von C-H-Bindungen, was eine atomökonomischere Alternative zu herkömmlichen Kreuzkupplungsreaktionen darstellt.
Die Regioselektivität dieser Reaktionen kann durch die Wahl der Reaktionsbedingungen, Katalysatoren und Liganden gesteuert werden, was die gezielte Synthese spezifischer Isomere ermöglicht.
Zusammenfassung der quantitativen Daten
Die Derivate von 3,4,5-Trichlorpyridin wurden auf ihre Wirksamkeit gegen verschiedene biologische Zielstrukturen untersucht, insbesondere im Bereich der Onkologie. Die folgende Tabelle fasst die In-vitro-Wirksamkeit ausgewählter Pyridin-basierter Inhibitoren zusammen, die strukturell mit potenziellen Derivaten von 3,4,5-Trichlorpyridin verwandt sind.
| Verbindungsklasse | Zielkinase | IC50 | Referenzverbindung | IC50 der Referenzverbindung |
| Pyridin-basierte Inhibitoren | CDK2/Cyclin A2 | 0.24 µM (Verbindung 4) | Roscovitin | 0.39 µM |
| 0.50 µM (Verbindung 11) | ||||
| 0.57 µM (Verbindung 1) | ||||
| Pyridin-basierte Inhibitoren | PIM-1 | 14.3 nM (Verbindung 12) | Staurosporin | Nicht zutreffend |
| 19.4 nM (Verbindung 6) | ||||
| Pyrazolo[3,4-b]pyridin-Derivate | TRKA | 56 nM (Verbindung C03) | Larotrectinib | < 20 nM |
Hinweis: Die obigen Daten stammen aus Studien mit verschiedenen Pyridin-Derivaten und dienen als repräsentative Beispiele für die erreichbare Wirksamkeit.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Methoden für die wichtigsten Derivatisierungsreaktionen von 3,4,5-Trichlorpyridin.
Protokoll 1: Nukleophile aromatische Substitution mit Aminen
Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die Reaktion von 3,4,5-Trichlorpyridin mit primären oder sekundären Aminen.
Materialien:
-
3,4,5-Trichlorpyridin
-
Primäres oder sekundäres Amin (z. B. Morpholin, Piperidin oder Anilin)
-
Base (z. B. Kaliumcarbonat, Cäsiumcarbonat oder eine nicht-nukleophile organische Base wie Diisopropylethylamin)
-
Aprotisches polares Lösungsmittel (z. B. DMF, DMSO oder NMP)
Vorgehensweise:
-
In einem trockenen Reaktionsgefäß unter inerter Atmosphäre (Stickstoff oder Argon) 3,4,5-Trichlorpyridin (1,0 Äquiv.) in dem gewählten Lösungsmittel lösen.
-
Die Base (2,0-3,0 Äquiv.) und das Amin (1,1-1,5 Äquiv.) zugeben.
-
Die Reaktionsmischung bei erhöhter Temperatur (typischerweise 80-150 °C) rühren, bis die Umsetzung vollständig ist (Überwachung durch DC oder LC-MS).
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte substituierte Aminopyridin zu erhalten.
Protokoll 2: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die Palladium-katalysierte Kupplung von 3,4,5-Trichlorpyridin mit Aryl- oder Heteroarylboronsäuren.
Materialien:
-
3,4,5-Trichlorpyridin
-
Aryl- oder Heteroarylboronsäure (oder deren Pinakolester)
-
Palladiumkatalysator (z. B. Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (z. B. Kaliumcarbonat, Natriumcarbonat oder Kaliumphosphat)
-
Lösungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol oder DMF)
Vorgehensweise:
-
In einem Reaktionsgefäß 3,4,5-Trichlorpyridin (1,0 Äquiv.), die Boronsäure (1,2-1,5 Äquiv.), die Base (2,0-3,0 Äquiv.) und den Palladiumkatalysator (1-5 mol%) zusammengeben.
-
Das Gefäß wird evakuiert und dreimal mit einer inerten Atmosphäre (Stickstoff oder Argon) gespült.
-
Entgastes Lösungsmittel wird zugegeben und die Reaktionsmischung bei erhöhter Temperatur (typischerweise 80-110 °C) gerührt, bis die Umsetzung vollständig ist.
-
Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.
-
Die vereinigten organischen Schichten werden getrocknet, eingeengt und das Rohprodukt durch Säulenchromatographie gereinigt.
Protokoll 3: Sonogashira-Kupplung
Dieses Protokoll beschreibt die Palladium- und Kupfer-katalysierte Kupplung von 3,4,5-Trichlorpyridin mit terminalen Alkinen.
Materialien:
-
3,4,5-Trichlorpyridin
-
Terminales Alkin
-
Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂)
-
Kupfer(I)-Salz (z. B. CuI)
-
Base (eine Amine wie Triethylamin oder Diisopropylethylamin)
-
Lösungsmittel (z. B. THF oder DMF)
Vorgehensweise:
-
In einem trockenen Reaktionsgefäß unter inerter Atmosphäre werden 3,4,5-Trichlorpyridin (1,0 Äquiv.), das terminale Alkin (1,2-1,5 Äquiv.), der Palladiumkatalysator (1-5 mol%) und das Kupfer(I)-Salz (2-10 mol%) in dem Lösungsmittel gelöst.
-
Die Aminebase (2,0-3,0 Äquiv.) wird zugegeben und die Reaktionsmischung bei Raumtemperatur oder leicht erhöhter Temperatur gerührt.
-
Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt und der Rückstand zwischen Wasser und einem organischen Lösungsmittel verteilt.
-
Die organische Phase wird getrocknet, eingeengt und das Produkt durch Säulenchromatographie gereinigt.
Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf für die Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 3,4,5-Trichlorpyridin.
Diagramm 2: Vereinfachter katalytischer Zyklus der Suzuki-Kupplung
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
Anwendungen in der Wirkstoffentdeckung
Die Derivate von 3,4,5-Trichlorpyridin haben sich als vielversprechende Kandidaten für die Entwicklung von Inhibitoren verschiedener Kinasen erwiesen, die an der Signaltransduktion von Krebs beteiligt sind. Die Fähigkeit, selektiv verschiedene funktionelle Gruppen an den Positionen 3, 4 und 5 des Pyridinrings einzuführen, ermöglicht die Feinabstimmung der sterischen und elektronischen Eigenschaften der Moleküle, um die Bindungsaffinität und Selektivität für die Zielkinase zu optimieren.
Die in diesem Dokument beschriebenen Protokolle und Daten bieten eine solide Grundlage für Forscher, die an der Synthese und Evaluierung neuer, von 3,4,5-Trichlorpyridin abgeleiteter Wirkstoffkandidaten arbeiten. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR) der synthetisierten Verbindungen wird entscheidend sein, um potente und selektive Inhibitoren für klinisch relevante Zielstrukturen zu identifizieren.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,4,5-trichloropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective functionalization through various cross-coupling methodologies allows for the synthesis of a diverse range of substituted pyridine (B92270) derivatives. The following sections detail established protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, including quantitative data, detailed experimental procedures, and visual aids to facilitate understanding and implementation in a laboratory setting.
Suzuki-Miyaura Coupling: Regioselective C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of polychlorinated pyridines, the regioselectivity of the reaction is a key consideration. For substrates like 2,3,5-trichloropyridine (B95902), palladium-catalyzed ligand-free Suzuki reactions have been shown to proceed with high regioselectivity, favoring substitution at the 2-position.[1] This preference is attributed to the higher reactivity of the C-Cl bond at the α-position to the nitrogen atom. While specific studies on this compound are limited, the principles of regioselectivity in related systems provide valuable guidance.
Quantitative Data for Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine
The following table summarizes the yields for the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids to afford 3,5-dichloro-2-arylpyridines. These data serve as a valuable reference for planning similar reactions with this compound, where analogous reactivity at the positions flanking the nitrogen is anticipated.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 88 |
| 4 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 78 |
| 5 | 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 80 |
| 6 | 3-Methoxyphenylboronic acid | 3,5-Dichloro-2-(3-methoxyphenyl)pyridine | 86 |
| 7 | 2-Methylphenylboronic acid | 3,5-Dichloro-2-(2-methylphenyl)pyridine | 75 |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of 2,3,5-trichloropyridine and can be used as a starting point for the functionalization of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] For polyhalogenated pyridines, the inherent reactivity difference of the halogens (I > Br > Cl) can be exploited for regioselective alkynylation.[2] In the case of this compound, selective coupling at one of the chloro-positions would likely require careful optimization of the catalyst system and reaction conditions. Catalyst and ligand choice can significantly influence the regioselectivity of the reaction.[3]
General Considerations for Regioselective Sonogashira Coupling
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.
-
Base: An amine base such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) is commonly used.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are suitable.
-
Regioselectivity: For this compound, selective monocoupling can be challenging. The positions at C3 and C5 are electronically similar, while the C4 position is distinct. Careful control of stoichiometry and reaction time, along with the use of bulky ligands, may favor monosubstitution.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of catalyst, ligand, and reaction conditions may be necessary to achieve the desired regioselectivity and yield.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.03 mmol).
-
Add the anhydrous, deoxygenated solvent (5 mL) followed by the amine base (3.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] The reaction of aryl chlorides, including chloropyridines, with a variety of primary and secondary amines can be achieved using palladium catalysts with specialized phosphine (B1218219) ligands.
General Considerations for Buchwald-Hartwig Amination
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is typically required for the amination of aryl chlorides.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is commonly used.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally employed.
-
Regioselectivity: Similar to other cross-coupling reactions of this compound, achieving selective mono-amination will depend on careful control of the reaction conditions. The electronic and steric environment of the chlorine atoms will influence their relative reactivity.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base may need to be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent (5 mL).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[7] A key advantage of this method is the high functional group tolerance of organozinc reagents. For the coupling of chloropyridines, specialized catalyst systems are often required to achieve good yields.
General Considerations for Negishi Coupling
-
Organozinc Reagents: These can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal.
-
Catalyst System: Palladium catalysts with electron-rich and bulky phosphine ligands are often effective. For challenging substrates like chloropyridines, catalysts such as Pd(P(t-Bu)₃)₂ or those generated in situ from a palladium source and a ligand like SPhos or XPhos may be necessary.
-
Solvent: Anhydrous ethereal solvents such as THF or dioxane are commonly used.
-
Regioselectivity: The principles of regioselectivity are similar to other cross-coupling reactions, with electronic and steric factors playing a crucial role. Selective monocoupling of this compound will require careful optimization.
Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling of this compound. The preparation of the organozinc reagent is a critical step and should be performed with care to ensure its quality.
Materials:
-
This compound
-
Organozinc reagent (1.2 - 2.0 equivalents in THF)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2-5 mol%)
-
Anhydrous, deoxygenated solvent (e.g., THF or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous, deoxygenated solvent (3 mL).
-
Add a solution of this compound (1.0 mmol) in the same solvent (2 mL).
-
To this mixture, add the solution of the organozinc reagent (typically 0.5 M in THF, 1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Negishi Coupling [organic-chemistry.org]
Synthesis of Substituted Pyridines from 3,4,5-Trichloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines starting from the readily available building block, 3,4,5-trichloropyridine. The methodologies outlined herein are crucial for the development of novel pharmaceutical compounds, agrochemicals, and materials.
Introduction
This compound is a versatile precursor for the synthesis of diverse pyridine (B92270) derivatives. The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the 4-position. The resulting 4-substituted-3,5-dichloropyridines can be further functionalized at the remaining chlorine positions, offering a platform for the generation of complex, polysubstituted pyridine libraries. This document details protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions on the this compound scaffold.
Regioselectivity of Nucleophilic Aromatic Substitution
The primary site of nucleophilic attack on this compound is the C4 position. This regioselectivity is governed by the electronic effects of the chlorine atoms and the ring nitrogen. The intermediate formed upon nucleophilic attack at C4 is better stabilized by resonance compared to attack at C3 or C5.
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,4,5-Trichloropyridine Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3,4,5-trichloropyridine. The information is tailored for researchers, scientists, and drug development professionals to help optimize synthesis yield and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different routes.
Method 1: Synthesis from 4-Pyridinol
This two-step method involves the chlorination of 4-pyridinol to 3,5-dichloro-4-pyridinol, followed by conversion to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3,5-dichloro-4-pyridinol (Step 1) | Incomplete reaction. | Monitor the reaction progress by HPLC. If the reaction stalls, consider adding an additional portion of N-chlorosuccinimide. Ensure the reaction temperature is maintained at 45-55°C.[1] |
| Side reactions. | The addition of N-chlorosuccinimide should be done in portions to control the reaction temperature and minimize side reactions. | |
| Product loss during workup. | Ensure the product is fully precipitated before filtration by cooling and stirring for an adequate amount of time (3-4 hours).[1] Wash the filtered solid with the specified volumes of acetonitrile (B52724) and water to avoid dissolving the product.[1] | |
| Low yield of this compound (Step 2) | Incomplete reaction. | Ensure the reaction is stirred vigorously for the full 24 hours at 50-55°C.[1] Use a sufficient excess of POCl₃ (2.0 equivalents).[1] |
| Hydrolysis of POCl₃. | Use anhydrous acetonitrile and protect the reaction from atmospheric moisture. | |
| Formation of byproducts. | The slow and controlled addition of the reaction mixture to cold water during quenching is crucial to minimize the formation of undesirable byproducts. Maintain the temperature between 2-10°C during this step.[1] | |
| Inefficient extraction. | Use n-hexane for extraction as specified and perform multiple extractions to ensure complete recovery of the product.[1] Adjusting the pH to 9-10 with 50% NaOH is critical for efficient extraction.[1] | |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If impurities are suspected, consider purification by column chromatography or recrystallization. |
Method 2: Dechlorination of Polychlorinated Pyridines
This method typically involves the reduction of pentachloropyridine (B147404) or tetrachloropyridines using a reducing agent like zinc dust.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | Ensure sufficient zinc dust is used. An excess is often required.[2] The reaction time can be extensive, so monitor the reaction progress by GC or TLC. |
| Over-reduction to di- or monochloropyridines. | Carefully control the reaction temperature and the amount of reducing agent. A lower temperature and stoichiometric control of the reducing agent can favor the desired product. | |
| Formation of other isomers. | The regioselectivity of dechlorination can be influenced by the solvent and reaction conditions. Acetic acid is a common solvent for this reaction.[3] | |
| Reaction is sluggish or does not start | Inactive zinc dust. | Use freshly activated zinc dust. Activation can be done by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. |
| Poor mixing. | Vigorous stirring is necessary to ensure good contact between the polychlorinated pyridine (B92270), zinc dust, and the solvent. | |
| Difficult to isolate the product | Presence of fine zinc particles in the product. | Filter the reaction mixture thoroughly to remove all zinc residues. A celite pad can be used to aid filtration. |
| Complex mixture of products. | Purification by column chromatography or fractional distillation may be necessary to isolate the desired this compound from other chlorinated pyridines. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely cited method is the two-step synthesis starting from 4-pyridinol, which involves chlorination with N-chlorosuccinimide followed by reaction with phosphorus oxychloride (POCl₃).[1] This method is often favored due to its relatively high selectivity and yield.
Q2: How can I monitor the progress of the synthesis reactions?
A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of both steps in the synthesis from 4-pyridinol.[1] For other methods like dechlorination, Gas Chromatography (GC) is often used to analyze the product mixture.
Q3: What are the main safety precautions to take when working with the reagents for this synthesis?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. N-chlorosuccinimide is an irritant. Standard laboratory safety practices should be followed for all procedures.
Q4: I am getting a mixture of chlorinated pyridines in my final product. How can I improve the selectivity?
A4: For the direct chlorination of pyridine, achieving high regioselectivity is challenging due to the similar reactivity of different positions on the pyridine ring.[4] The synthesis from 4-pyridinol is generally more selective. For dechlorination routes, careful control of reaction conditions (temperature, stoichiometry of reducing agent) is key to improving selectivity.
Q5: Can I use a different chlorinating agent instead of POCl₃ in the second step of the synthesis from 4-pyridinol?
A5: While POCl₃ is commonly used, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst such as DMF might be explored. However, POCl₃ is generally effective for converting pyridinols to chloropyridines.
Data and Protocols
Quantitative Data
Table 1: Reported Yields for this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Two-Step Synthesis | 4-Pyridinol | 1. NCS, Acetonitrile2. POCl₃, Acetonitrile | Not explicitly stated for the final product, but the protocol is detailed. | --INVALID-LINK--[1] |
| Dechlorination | Pentachloropyridine | Zinc, Acetic Acid, Sodium Acetate | 65% | --INVALID-LINK--[3] |
| From 2-Chloropyridine | 2-Chloropyridine | 1. Alcohol, Base2. Chlorinating Agent3. Chlorination | >90% (for the final chlorination step) | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Pyridinol [1]
Step 1: Synthesis of 3,5-dichloro-4-pyridinol
-
In a suitable reaction vessel, dissolve 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes).
-
Heat the stirred solution to 40°C.
-
Add N-chlorosuccinimide (2.2 equivalents) in portions.
-
Stir the reaction mixture at 45-55°C for 6-8 hours. Monitor the reaction progress by HPLC.
-
After completion of the reaction, cool the mixture and continue stirring for 3-4 hours.
-
Filter the resulting solid and wash it with acetonitrile (2.0 volumes) followed by water (7.0 volumes).
-
Dry the product in an oven to a constant weight to obtain 3,5-dichloro-4-pyridinol.
Step 2: Synthesis of this compound
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), add POCl₃ (2.0 equivalents).
-
Heat the reaction mixture to 50-55°C and stir for 24 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture.
-
Slowly pour the reaction mixture into water (5.0 volumes) while maintaining the temperature at 2-10°C.
-
Stir the mixture for 20-30 minutes.
-
Adjust the pH to 9-10 with a 50% aqueous NaOH solution.
-
Raise the temperature to 25-30°C and extract the mixture with n-hexane (1 x 18.0 volumes, then 2 x 10.0 volumes).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from 4-pyridinol.
Caption: Dechlorination of pentachloropyridine to this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,4,5-Trichloropyridine
Welcome to the technical support center for the purification of 3,4,5-Trichloropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Physical and Chemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for successful purification.
| Property | Value | Source(s) |
| Appearance | White to off-white or pale brown crystalline powder/solid. | [1][2] |
| Molecular Formula | C₅H₂Cl₃N | [3] |
| Molecular Weight | 182.44 g/mol | [3] |
| Melting Point | 70-77 °C (may decompose) | [2][4] |
| Boiling Point | Approximately 245-247 °C | [5] |
| Solubility | Slightly soluble in water; soluble in many organic solvents such as ethanol, ether, and acetone. | [5] |
| Purity (Commercial) | Typically ≥97.5% or ≥98% (by GC) | [2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
FAQ 1: What are the common impurities in crude this compound?
Common impurities can include:
-
Isomeric Trichloropyridines: Synthesis methods, particularly direct chlorination of pyridine (B92270), can produce a mixture of trichloropyridine isomers. These isomers often have very similar physical properties, making them challenging to separate.
-
Di- and Tetrachloropyridines: Incomplete or excessive chlorination can result in the presence of various di- and tetrachloropyridine isomers.
-
Unreacted Starting Materials: Depending on the synthetic route, starting materials like pyridine or partially chlorinated intermediates may remain.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
-
Decomposition Products: Although relatively stable, prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to decomposition.[5] The hydrolysis of a related compound, 3,5,6-trichloro-2-pyridinol, has been studied, suggesting that chloropyridines can degrade under certain conditions.
FAQ 2: My final product has a low melting point and appears as an oil or waxy solid. What could be the cause?
A low or broad melting point, or an oily appearance, typically indicates the presence of impurities.
-
Troubleshooting:
-
Isomeric Impurities: Isomeric impurities are a likely cause as they can form a eutectic mixture, depressing the melting point.
-
Residual Solvents: Trapped solvent will also lower the melting point. Ensure the product is thoroughly dried under vacuum.
-
Purity Analysis: Utilize analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the nature and quantity of impurities. Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for purity assessment.[2][6]
-
FAQ 3: I am experiencing low recovery after my chosen purification method. What are the potential reasons and solutions?
Low recovery is a common issue in purification processes. Several factors could contribute to this problem.
-
Troubleshooting:
-
Recrystallization:
-
Solvent Choice: The chosen solvent may be too good, meaning the compound remains significantly soluble even at low temperatures. Conversely, if the compound is not soluble enough at high temperatures, you may be losing product that never dissolves.
-
Premature Crystallization: The product may be crystallizing on the filter paper or funnel during hot filtration. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: The cooling process may be too rapid, or the solution may be supersaturated. Try cooling the solution more slowly and scratching the inside of the flask to induce crystallization.
-
-
Distillation:
-
Decomposition: this compound has a high boiling point, and prolonged heating can lead to thermal decomposition.[5] Consider using vacuum distillation to lower the boiling point.
-
Hold-up Volume: For small-scale distillations, a significant portion of the material can be lost on the surfaces of the distillation apparatus.
-
-
Column Chromatography:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica (B1680970) gel).
-
Decomposition on Column: Some compounds are unstable on silica or alumina. A quick stability test by spotting a solution of the compound on a TLC plate and letting it sit for an hour can indicate potential issues.
-
Improper Eluent System: The eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to very slow or no elution.
-
-
Experimental Protocols
The following are generalized protocols that should be optimized for your specific sample and scale.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.
-
If the compound is not soluble at room temperature, gently heat the mixture to the solvent's boiling point. The compound should fully dissolve.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of pure crystals.
Common Solvents to Screen:
-
Hexane (B92381) or Heptane
-
Ethanol
-
Isopropanol
-
Toluene
-
Mixtures such as Hexane/Ethyl Acetate (B1210297) or Hexane/Dichloromethane
Generalized Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Fractional Vacuum Distillation
Given the high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition. Fractional distillation can be effective in separating compounds with close boiling points, such as isomers. A patent for the related 2,3,5-trichloropyridine (B95902) describes fractional distillation followed by recrystallization from hexane to achieve high purity.[7]
Protocol:
-
Set up a fractional distillation apparatus equipped for vacuum. Use a short, insulated fractionating column.
-
Ensure all joints are well-sealed to maintain a stable vacuum.
-
Begin heating the distillation flask gently.
-
Collect fractions based on the boiling point at the operational pressure. Isomeric impurities may distill at slightly different temperatures.
-
Monitor the purity of the fractions using GC or TLC.
-
Combine the pure fractions.
| Parameter | Recommended Starting Condition |
| Pressure | 1-20 mmHg (Lower pressure for lower temperature) |
| Heating | Use a heating mantle with a stirrer for even heating. |
| Insulation | Wrap the distillation head and column with glass wool or aluminum foil. |
Column Chromatography
Column chromatography is a versatile technique for separating a wide range of impurities.
Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good system will give the desired compound an Rf value of approximately 0.2-0.4. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent, and apply it to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
A published procedure for a related compound used medium-pressure liquid chromatography on a silica gel column with a gradient of 0% to 50% ethyl acetate in hexane.[8]
Visualized Workflows
Purification Strategy Workflow
Caption: A decision-making workflow for selecting a suitable purification strategy based on the initial purity of the crude this compound.
Troubleshooting Low Yield in Recrystallization
Caption: A troubleshooting guide for diagnosing and resolving common causes of low yield during the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. chemimpex.com [chemimpex.com]
- 4. data.epo.org [data.epo.org]
- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Technical Support Center: 3,4,5-Trichloropyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The three primary methods for synthesizing this compound are:
-
Synthesis from 4-Pyridinol: This two-step process involves the initial chlorination of 4-pyridinol with N-chlorosuccinimide (NCS) to form 3,5-dichloro-4-pyridinol, followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Direct Chlorination of Pyridine (B92270): This method involves the high-temperature, vapor-phase chlorination of pyridine with chlorine gas. However, this process is often difficult to control and can lead to a complex mixture of various chlorinated pyridine isomers.[1]
-
Dechlorination of Polychlorinated Pyridines: This route involves the selective removal of chlorine atoms from more highly chlorinated pyridines, such as pentachloropyridine (B147404) or tetrachloropyridines, using a reducing agent like zinc metal.[2]
Q2: What are the expected appearances and properties of the intermediate and final products?
A2: The key compounds in the synthesis from 4-pyridinol have the following characteristics:
| Compound | CAS Number | Molecular Formula | Appearance | Melting Point (°C) |
| 3,5-Dichloro-4-pyridinol | 17228-71-6 | C₅H₃Cl₂NO | - | - |
| This compound | 33216-52-3 | C₅H₂Cl₃N | Off-white to yellow crystalline powder | 75-77 |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts for each major synthesis route.
Route 1: Synthesis from 4-Pyridinol
This synthesis involves two key transformations: the chlorination of 4-pyridinol to 3,5-dichloro-4-pyridinol, and the subsequent conversion to this compound.
Problem 1: Incomplete chlorination of 4-pyridinol, leading to a mixture of chlorinated pyridinols.
-
Question: My analysis of the intermediate product from the first step shows the presence of starting material and monochlorinated species. What could be the cause?
-
Answer: Incomplete chlorination is likely due to insufficient N-chlorosuccinimide (NCS), inadequate reaction time, or suboptimal temperature. To address this, ensure that at least 2.2 equivalents of NCS are used and that the reaction is allowed to proceed for the recommended duration at the specified temperature. Monitoring the reaction progress by HPLC is crucial to determine the point of complete conversion.
Problem 2: Formation of unidentified byproducts during the reaction with phosphorus oxychloride.
-
Question: After reacting 3,5-dichloro-4-pyridinol with phosphorus oxychloride, I observe several unexpected peaks in my GC-MS analysis. What are these byproducts and how can I avoid them?
-
Answer: The reaction of hydroxyl-containing pyridine compounds with phosphorus oxychloride can sometimes lead to the formation of pyrophosphoryl chloride intermediates or other side products if the reaction conditions are not carefully controlled.[3] Key factors to control are:
-
Temperature: Maintain a consistent temperature as specified in the protocol. Overheating can lead to decomposition and side reactions.
-
Purity of Starting Material: Ensure the 3,5-dichloro-4-pyridinol is free of impurities from the previous step.
-
Stoichiometry: Use the correct molar ratio of phosphorus oxychloride as indicated in the experimental protocol.
-
Route 2: Direct Chlorination of Pyridine
This method is prone to producing a wide array of byproducts due to the high reactivity of the chlorination process.
Problem 3: Low yield of this compound and a complex mixture of isomers.
-
Question: The direct chlorination of pyridine resulted in a low yield of the desired product and a difficult-to-separate mixture of other chlorinated pyridines. How can I improve the selectivity?
-
Answer: Direct chlorination of pyridine is notoriously difficult to control and often results in a mixture of mono-, di-, tri-, tetra-, and even pentachlorinated pyridines.[1] The primary byproducts are isomeric trichloropyridines, such as 2,3,5-trichloropyridine (B95902) and 2,3,6-trichloropyridine, as well as various dichloropyridine and tetrachloropyridine isomers. Achieving high selectivity for this compound via this route is challenging. For higher purity, consider alternative synthesis routes. If this route must be used, careful optimization of reaction temperature, pressure, and catalyst (if any) is necessary, followed by fractional distillation or preparative chromatography for purification.
Route 3: Dechlorination of Polychlorinated Pyridines
This route offers a more controlled approach but is still susceptible to the formation of byproducts through incomplete or excessive reaction.
Problem 4: Presence of tetrachloropyridines in the final product.
-
Question: My final product is contaminated with tetrachloropyridines after attempting to dechlorinate pentachloropyridine. What went wrong?
-
Answer: The presence of tetrachloropyridines indicates incomplete dechlorination. This can be caused by:
-
Insufficient Reducing Agent: Ensure an adequate amount of zinc powder is used.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Reaction Conditions: The pH of the reaction medium can influence the extent of dechlorination. A strongly alkaline medium (pH 11-14) is often preferred to facilitate the desired reaction.[2]
-
Problem 5: Formation of dichloropyridines as byproducts.
-
Question: My product contains significant amounts of dichloropyridines. How can I prevent this over-dechlorination?
-
Answer: The formation of dichloropyridines is a result of over-dechlorination. To minimize this, you can:
-
Control the amount of reducing agent: Use a more precise stoichiometry of zinc.
-
Monitor the reaction closely: Use techniques like GC or HPLC to track the disappearance of the starting material and the formation of the desired trichloropyridine, stopping the reaction once the optimal conversion is reached.
-
Adjust pH: A lower pH can sometimes favor the formation of more highly dechlorinated products. Maintaining a strongly alkaline pH can help to selectively produce the trichloropyridine.[2]
-
Experimental Protocols
Synthesis of this compound from 4-Pyridinol
Step 1: Synthesis of 3,5-Dichloro-4-pyridinol
-
In a suitable reaction vessel, dissolve 4-pyridinol (1.0 equivalent) in a mixture of acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes).
-
Heat the stirred solution to 40°C.
-
Add N-chlorosuccinimide (2.2 equivalents) in portions, maintaining the temperature.
-
Stir the reaction mixture at 45-55°C for 6-8 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and continue stirring for 3-4 hours.
-
Filter the resulting solid and wash it with acetonitrile (2.0 volumes) followed by water (7.0 volumes).
-
Dry the solid product in an oven to a constant weight to obtain 3,5-dichloro-4-pyridinol.
Step 2: Synthesis of this compound
-
Create a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes).
-
Add phosphorus oxychloride (2.0 equivalents) to the suspension.
-
Heat the reaction mixture to 50-55°C and stir for 24 hours. Monitor the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture.
-
Slowly pour the reaction mixture into cold water (5.0 volumes) at a temperature of 2-10°C.
-
Stir the mixture for 20-30 minutes and then adjust the pH to 9-10 using a 50% aqueous solution of NaOH.
-
Raise the temperature to 25-30°C and extract the product with n-hexane (1 x 18.0 volumes, then 2 x 10.0 volumes).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by chromatography or recrystallization.
Visualizations
References
Technical Support Center: Overcoming Challenges in 3,4,5-Trichloropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 3,4,5-trichloropyridine. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficiently Activated Nucleophile: For nucleophiles like amines, alcohols, or thiols, a suitable base is often required to facilitate deprotonation and enhance nucleophilicity.[1] | - Add a suitable base such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), sodium hydride (NaH), or potassium carbonate (K₂CO₃).[1] - The choice of base depends on the pKa of the nucleophile and solvent compatibility.[1] |
| Low Reaction Temperature: Nucleophilic substitution on the electron-deficient pyridine (B92270) ring may require elevated temperatures.[1] | - Gradually increase the reaction temperature in 10-20°C increments. - Monitor the reaction progress by TLC or LC-MS to prevent decomposition.[1] | |
| Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and facilitating the reaction mechanism. | - Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) to facilitate the SNAr mechanism.[1] - Protic solvents can solvate the nucleophile, reducing its reactivity.[1] | |
| Short Reaction Time: The reaction may not have reached completion. | - Extend the reaction time and monitor its progress regularly to determine the optimal duration.[1] | |
| Poor Selectivity / Multiple Substitutions | High Reactivity of Chlorine Atoms: The chlorine atoms on the pyridine ring are susceptible to nucleophilic attack, which can lead to multiple substitutions. | - To achieve mono-substitution, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[1] - Slow, dropwise addition of the nucleophile to the reaction mixture can improve selectivity.[1] |
| Reaction Temperature is Too High: Higher temperatures can sometimes lead to less selective reactions. | - Attempt the reaction at a lower temperature to favor the most reactive site. | |
| Side Reactions / Decomposition | Thermal Dechlorination: At high temperatures, this compound may undergo dechlorination.[2] | - Carefully control the reaction temperature and avoid excessive heating. - Monitor for the formation of less chlorinated pyridine derivatives.[2] |
| Reaction with Solvent: Some solvents may not be inert under the reaction conditions. | - Ensure the chosen solvent is stable and does not react with the starting materials or reagents. | |
| Difficult Product Isolation | High Boiling Point of Solvent: Solvents like DMSO can be difficult to remove during work-up.[3] | - If using a high-boiling point solvent, consider alternative purification methods such as extraction and precipitation. |
| Product Solubility: The product may have similar solubility to the starting materials or byproducts. | - Optimize the purification technique, such as column chromatography, by testing different solvent systems. |
Frequently Asked Questions (FAQs)
Q1: At which position is nucleophilic substitution most likely to occur on this compound?
A1: In polychlorinated pyridines, the positions ortho and para to the nitrogen atom are generally the most activated towards nucleophilic attack. This is because the electronegative nitrogen atom can stabilize the intermediate formed during the reaction through resonance. For this compound, the C4 position is para to the nitrogen, and the C3 and C5 positions are meta. Therefore, the C4 position is generally the most susceptible to nucleophilic attack.
Q2: What is a nucleophilic aromatic substitution (SNAr) mechanism and why is it relevant for this compound?
A2: The SNAr mechanism is a two-step process common for electron-deficient aromatic rings.[3][4] First, a nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized intermediate called a Meisenheimer complex.[3] In the second step, the leaving group (in this case, a chloride ion) is eliminated, and the aromaticity of the ring is restored.[3] The pyridine ring in this compound is highly electron-deficient due to the presence of the nitrogen atom and three electron-withdrawing chlorine atoms, making it prone to this type of reaction.[2]
Q3: What are "forcing conditions" and when might they be necessary?
A3: "Forcing conditions" refer to the use of high temperatures and/or pressures to drive a reaction to completion.[1] These conditions are often necessary for less reactive nucleophiles or when trying to substitute a sterically hindered or less activated position on the pyridine ring.[1]
Q4: Can this compound undergo reactions other than nucleophilic substitution?
A4: Yes. While nucleophilic substitution is a primary reaction pathway, this compound can also undergo other transformations. For instance, it can be reduced, though this typically requires specific catalysts and conditions.[2] Oxidation reactions are also possible, which may lead to ring-opening to form chlorocarboxylic acids.[2] Additionally, it can undergo oxidation with reagents like trifluoroacetic anhydride (B1165640) in the presence of a hydrogen peroxide urea (B33335) complex.[5]
Q5: What are some common applications of this compound?
A5: this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[6][7] Its structure allows for the creation of various bioactive molecules.[7]
Experimental Protocols
General Procedure for Nucleophilic Substitution of an Amine on a Polychlorinated Pyridine
This protocol is adapted from a general procedure for a related compound and should be optimized for this compound.[1]
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere, add the desired amine nucleophile (1.0-1.2 eq).[1]
-
Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq).[1]
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100°C).[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Note: The optimal solvent, temperature, and reaction time will vary depending on the specific amine nucleophile used and should be determined empirically.[1]
Synthesis of this compound from 4-Pyridinol
This is a two-step process.[6]
Step 1: Synthesis of 3,5-dichloro-4-pyridinol [6]
-
Heat a stirred solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 vol) and water (0.1 vol) to 40°C.[6]
-
Add N-chlorosuccinimide (2.2 equivalents) in portions.[6]
-
Stir the reaction mixture at 45-55°C for 6-8 hours, monitoring the reaction by HPLC.[6]
-
After completion, cool and stir the reaction mixture for 3-4 hours.[6]
-
Filter the solid and wash with acetonitrile (1x2.0 vol) and water (5.0 vol + 2.0 vol).[6]
-
Dry the product in an oven to a constant weight.[6]
Step 2: Synthesis of this compound [6]
-
Add POCl₃ (2.0 equivalents) to a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 vol).[6]
-
Heat the reaction mixture to 50-55°C and stir for 24 hours, monitoring by HPLC.[6]
-
After completion, cool the mixture.[6]
-
Slowly pour the reaction mixture into water (5.0 vol) at 2-10°C.[6]
-
Stir for 20-30 minutes and adjust the pH to 9-10 with 50% aqueous NaOH.[6]
-
Raise the temperature to 25-30°C and extract the mixture with n-hexane (1x18.0 vol, 2x10.0 vol).[6]
Visualizations
Caption: General mechanism for SNAr on this compound.
Caption: A typical experimental workflow for this compound reactions.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. guidechem.com [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Regioselective Functionalization of 3,4,5-Trichloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the functionalization of 3,4,5-trichloropyridine. Our aim is to help you improve regioselectivity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges stem from the electronic properties of the pyridine (B92270) ring and the presence of multiple reactive sites. The C4 position is generally the most electrophilic and susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. However, achieving selectivity between the electronically similar C3 and C5 positions, and preventing multiple substitutions, requires careful control of reaction conditions.
Q2: Which positions on the this compound ring are most reactive towards different types of reactions?
A2:
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is the most activated towards SNAr due to the cumulative electron-withdrawing effects of the nitrogen atom and the flanking chlorine atoms.
-
Suzuki-Miyaura Coupling: The C4 position is generally the most reactive site for palladium-catalyzed cross-coupling reactions. However, selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[1][2] Sequential couplings can occur, often starting at the C4 position.
-
Buchwald-Hartwig Amination: Similar to other cross-coupling reactions, the C4 position is expected to be the most reactive site for C-N bond formation.
Q3: How can I selectively functionalize the C4 position?
A3: To selectively target the C4 position, you can employ milder reaction conditions, use bulky ligands in cross-coupling reactions to sterically hinder reaction at C3/C5, and carefully control the stoichiometry of reagents to favor mono-substitution. For SNAr reactions, using a less reactive nucleophile or lower temperatures can enhance selectivity for the most activated C4 position.
Q4: Is it possible to achieve functionalization at the C3 or C5 positions?
A4: Yes, but it is more challenging. After functionalizing the C4 position, subsequent reactions may occur at C3 and C5. Directed metalation strategies, though less common for this specific substrate, could in principle offer a route to C3/C5 functionalization.[3] Additionally, in some cross-coupling reactions on related polychlorinated pyridines, ligand choice has been shown to switch the site of reaction.[1][2]
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Mixture of C4 and C3/C5 substituted products | 1. High reaction temperature or prolonged reaction time. 2. Inappropriate ligand choice. 3. Catalyst system not optimal for selective C4 coupling. | 1. Lower the reaction temperature and monitor the reaction progress closely to stop it after the desired mono-C4 substitution has occurred. 2. Screen a variety of phosphine (B1218219) ligands (e.g., bulky, electron-rich ligands like SPhos, XPhos, or bidentate ligands like dppf). Ligand choice can significantly influence regioselectivity.[1][2] 3. Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bases (e.g., Cs₂CO₃, K₃PO₄). |
| Di- or tri-substituted products are the major outcome | 1. Excess of boronic acid and/or base. 2. High catalyst loading. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid. 2. Reduce the catalyst loading. |
| Low or no conversion | 1. Inactive catalyst. 2. Poor choice of solvent or base. | 1. Ensure the palladium catalyst is active. Use a pre-catalyst or activate the catalyst in situ. 2. Screen different solvent systems (e.g., toluene (B28343), dioxane, DMF, with or without water) and bases. The choice of base is crucial for the transmetalation step.[4] |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired amine product | 1. Catalyst inhibition or decomposition. 2. Inappropriate choice of base. 3. Sterically hindered amine or aryl halide. | 1. Use a robust ligand that protects the palladium center. Consider using pre-formed catalysts. 2. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] 3. For challenging substrates, use more electron-rich and bulky ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands). |
| Formation of side products (e.g., hydrodehalogenation) | 1. Presence of water or other protic sources. 2. Suboptimal ligand-to-metal ratio. | 1. Ensure anhydrous reaction conditions. 2. Optimize the ligand-to-palladium ratio, as this can affect the stability and activity of the catalytic species. |
| No reaction | 1. Inactive catalyst system. 2. The amine is not sufficiently nucleophilic. | 1. Screen different palladium precursors and ligands.[6] 2. If using an amine salt, ensure a sufficient amount of a strong base is present to generate the free amine in situ. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction is too slow or does not proceed | 1. The nucleophile is not strong enough. 2. Insufficient activation of the pyridine ring. | 1. Use a stronger nucleophile or increase the reaction temperature. 2. While this compound is already activated, the reaction rate can be increased by using a polar aprotic solvent like DMF or DMSO to stabilize the Meisenheimer complex intermediate.[7][8] |
| Formation of multiple substitution products | 1. High reaction temperature or long reaction time. 2. Excess of the nucleophile. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use a controlled stoichiometry of the nucleophile (1.0-1.1 equivalents for mono-substitution). |
| Low selectivity between C4 and C3/C5 positions | The C4 position is significantly more reactive, so poor selectivity is less common in SNAr. However, if observed: | 1. Use a bulkier nucleophile to favor attack at the more accessible C4 position. 2. Employ milder reaction conditions (lower temperature). |
Experimental Protocols
General Protocol for Regioselective C4-Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for C4-Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
General Protocol for C4-Selective Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.1 eq.) and a base if necessary (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq., especially if the nucleophile is added as a salt).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity. Monitor the reaction's progress.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with water and brine, dry it over a drying agent, and remove the solvent in vacuo. Purify the residue by chromatography or recrystallization.[7]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[5][9]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).[8][10]
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
Side reactions of 3,4,5-Trichloropyridine and their prevention
Welcome to the technical support center for 3,4,5-trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and selective dechlorination reactions. It also undergoes oxidation, which typically leads to pyridine (B92270) ring cleavage.
Q2: Which chlorine atom is the most reactive in nucleophilic aromatic substitution (SNAr) reactions?
A2: The chlorine atom at the C4 position is the most activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the nitrogen atom and the ability to delocalize the negative charge in the Meisenheimer intermediate. The chlorine atoms at the C3 and C5 positions are significantly less reactive.
Q3: Can I achieve selective substitution at the C3 or C5 positions?
A3: Direct selective nucleophilic substitution at the C3 or C5 positions in the presence of a C4 chlorine is challenging and generally not feasible. Metal-halogen exchange followed by reaction with an electrophile is a more viable strategy to functionalize these positions.
Q4: What are the typical impurities found in commercial this compound?
A4: Commercial this compound may contain isomers such as 2,3,5-trichloropyridine (B95902) and 2,3,6-trichloropyridine, as well as under-chlorinated (e.g., dichloropyridines) or over-chlorinated (e.g., tetrachloropyridines) species as byproducts from its synthesis.[1] The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue 1.1: Low yield of the desired 4-substituted product and formation of multiple products.
-
Possible Cause A: Reaction temperature is too high. Elevated temperatures can lead to decreased selectivity and the substitution of the less reactive chlorine atoms at the C3 and C5 positions, or decomposition of the starting material or product.
-
Prevention A:
-
Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Start with milder conditions (e.g., room temperature or slightly elevated temperatures) and gradually increase if the reaction is too slow.
-
-
Possible Cause B: Excess nucleophile. Using a large excess of the nucleophile can drive the reaction towards multiple substitutions, especially if the initial product is still reactive.
-
Prevention B:
-
Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the nucleophile.
-
Employ a slow addition of the nucleophile to maintain a low instantaneous concentration.
-
-
Possible Cause C: Strong basic conditions. Some nucleophiles are also strong bases, which can promote side reactions or decomposition.
-
Prevention C:
-
If the nucleophile is a strong base, consider using its conjugate acid salt and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate the nucleophile in situ.[2]
-
For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used.
-
Issue 1.2: Reaction is very slow or does not proceed to completion.
-
Possible Cause A: Insufficient activation of the pyridine ring. While the C4 position is activated, strong electron-donating groups on the nucleophile can decrease its reactivity.
-
Prevention A:
-
Increase the reaction temperature moderately.
-
Use a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[2]
-
-
Possible Cause B: Poor solubility of reactants. If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Prevention B:
-
Choose a solvent in which all reactants are soluble at the reaction temperature.
-
Consider using a co-solvent to improve solubility.
-
Metal-Halogen Exchange (Lithiation)
Issue 2.1: Low yield of the desired functionalized product after quenching with an electrophile.
-
Possible Cause A: Nucleophilic addition of the organolithium reagent to the pyridine ring. Strong nucleophilic organolithiums like n-butyllithium can add to the pyridine ring rather than performing a halogen-metal exchange.
-
Prevention A:
-
Use a non-nucleophilic base like lithium diisopropylamide (LDA) for deprotonation if an acidic proton is present.
-
For halogen-metal exchange, use BuLi at very low temperatures (e.g., -78 °C) to favor exchange over addition.
-
-
Possible Cause B: Formation of a pyridyne intermediate. Deprotonation adjacent to a halogen can lead to the formation of a highly reactive pyridyne intermediate upon warming, resulting in a mixture of products.[3]
-
Prevention B:
-
Maintain a very low temperature throughout the reaction and quenching process.
-
Carefully choose the base and reaction conditions to favor direct metal-halogen exchange.
-
Issue 2.2: Lack of regioselectivity in the metal-halogen exchange.
-
Possible Cause A: Similar reactivity of the chlorine atoms towards the organolithium reagent. While less common, exchange at the C3 or C5 positions might occur.
-
Prevention A:
-
The C4 position is generally the most susceptible to exchange. To enhance selectivity, consider using directing groups if modifying the substrate is an option.
-
Careful control of stoichiometry and temperature is crucial.
-
Selective Dechlorination
Issue 3.1: Over-dechlorination to dichloropyridines or monochloropyridines.
-
Possible Cause A: Catalyst is too active or reaction time is too long. Highly active catalysts or prolonged reaction times can lead to the removal of more than one chlorine atom.
-
Prevention A:
-
Screen different catalysts. For example, palladium on carbon (Pd/C) is a common choice, and its activity can be modulated by the palladium loading.[4]
-
Monitor the reaction closely by GC-MS and stop it once the desired product is maximized.
-
-
Possible Cause B: High hydrogen pressure or temperature. These conditions favor more extensive reduction.
-
Prevention B:
-
Optimize the hydrogen pressure and reaction temperature. Lower pressures and temperatures generally lead to higher selectivity.[4]
-
Issue 3.2: Poor regioselectivity, leading to a mixture of trichloropyridine isomers. (Applicable when starting from a higher chlorinated pyridine)
-
Possible Cause A: Non-selective catalyst or reaction conditions.
-
Prevention A:
Quantitative Data Summary
Table 1: Selective Dechlorination of 2,3,5,6-Tetrachloropyridine to 2,3,5-Trichloropyridine [1]
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2,3,5-Trichloropyridine (%) | Selectivity (%) |
| Zinc Dust | Toluene/Water | Ambient (exothermic to 47) | 3 | 77 (GC yield) | 80 |
Table 2: Catalytic Hydrogenation for Selective Dechlorination [4]
| Starting Material | Catalyst | Additive | Temperature (°C) | Selectivity for Dichloropyridine (%) |
| 2,3,6-Trichloropyridine | 0.5% Pd/C | None | 140 | Moderate |
| 2,3,6-Trichloropyridine | 0.5% Pd/C | Pyridine | 140 | Improved |
| 2,3,6-Trichloropyridine | 0.5% Pd/C | Triethylamine | 140 | Significantly Improved |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the amine nucleophile (1.2 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).[2]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve a substrate concentration of 0.1-0.5 M.[2]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water to remove the solvent and inorganic salts.
-
Repeat the aqueous wash twice, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
Protocol 2: General Procedure for Selective Dechlorination using Zinc
-
Reaction Setup: To a reaction vessel, add the chlorinated pyridine starting material (e.g., 2,3,5,6-tetrachloropyridine), an acidic reaction medium (e.g., acetic acid), and zinc dust.[5] It is preferable to use at least 0.5 gram atoms of zinc per gram atom of chlorine to be removed.[5]
-
Reaction Conditions: Heat the mixture with stirring. The optimal temperature may vary, but a range of 50-120°C has been reported.[6]
-
Monitoring: Monitor the reaction progress by GC-MS to determine the conversion of the starting material and the formation of the desired dechlorinated product and any byproducts.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any unreacted zinc and other insoluble byproducts.
-
The filtrate can be worked up by neutralization with a base and extraction with a suitable organic solvent.
-
-
Purification: The crude product can be purified by distillation or crystallization.
Visualizations
Caption: General experimental workflow for reactions with this compound.
References
- 1. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Catalyst Selection for 3,4,5-Trichloropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trichloropyridine in cross-coupling reactions. The information is designed to help overcome common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound in cross-coupling reactions?
A1: The primary challenge arises from the electron-deficient nature of the pyridine (B92270) ring, further enhanced by the three chlorine substituents. Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst poisoning and deactivation.[1] This can result in low or no product yield.
Q2: Which position on the this compound ring is most likely to react in a cross-coupling reaction?
A2: In polychlorinated pyridines, the reactivity of the C-Cl bonds towards oxidative addition to a palladium catalyst is influenced by both electronic and steric factors. Generally, the chlorine atom at the 4-position is the most susceptible to substitution, followed by the chlorine at the 2- and 6-positions (if present). The chlorine atoms at the 3- and 5-positions are the least reactive. Therefore, for this compound, the reaction is most likely to occur at the 4-position.
Q3: What types of catalysts are generally recommended for cross-coupling reactions with chloropyridines?
A3: Palladium-based catalysts are most commonly used. For challenging substrates like this compound, the choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often required to promote the oxidative addition of the C-Cl bond and enhance catalyst stability.[1][2] In some cases, ligand-free systems with a simple palladium source like palladium acetate (B1210297) have been shown to be effective, particularly in aqueous media.
Q4: Can I use nickel catalysts for reactions with this compound?
A4: Yes, nickel-based catalyst systems are a viable and often more cost-effective alternative to palladium for cross-coupling reactions of aryl chlorides.[3] They can be particularly effective for Buchwald-Hartwig aminations.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no product yield is a common issue when working with challenging substrates like this compound. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Issue 2: Formation of Side Products
The formation of side products such as homocoupled products or hydrodehalogenated starting material can compete with the desired cross-coupling reaction.
Common Side Reactions and Solutions:
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This is often caused by the presence of oxygen.
-
Solution: Ensure thorough degassing of all solvents and reagents and maintain a positive inert gas (N₂ or Ar) pressure throughout the reaction.[4]
-
-
Hydrodehalogenation (Replacement of a Chlorine with Hydrogen): This can be promoted by bases that are too strong or high reaction temperatures.
-
Solution: Screen weaker bases (e.g., K₂CO₃ instead of NaOtBu) and optimize the reaction temperature by running it at a lower temperature for a longer duration.[1]
-
-
Protodeboronation (in Suzuki Reactions): Loss of the boronic acid group before transmetalation.
-
Solution: Use a less protic solvent and ensure anhydrous conditions.
-
Data Presentation: Catalyst System Performance
The following tables summarize catalyst systems and reaction conditions for common cross-coupling reactions. Note that data for this compound is limited; therefore, data for the closely related 2,3,5-trichloropyridine (B95902) is provided as a representative example for Suzuki coupling.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Polychlorinated Pyridines
| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85-95 | [5] |
| 2,6-Dichloropyridine | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 48 | 74 | [6] |
Table 2: General Catalyst Systems for Other Cross-Coupling Reactions of Aryl Chlorides
| Reaction | Catalyst | Ligand | Base | Solvent | General Conditions |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene (B28343), Dioxane | Inert atmosphere, 80-110 °C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | Cu(I) co-catalyst, inert atmosphere |
| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP | 100-140 °C |
Experimental Protocols
The following are model experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling (Adapted from a protocol for 2,3,5-trichloropyridine)
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination (General Protocol for Aryl Chlorides)
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Protocol 3: Sonogashira Coupling (General Protocol)
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for nucleophilic substitution on 3,4,5-Trichloropyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3,4,5-trichloropyridine.
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my reaction. What are the potential causes and how can I troubleshoot this?
A1: A lack of reactivity in nucleophilic aromatic substitution (SNAr) on this compound can stem from several factors:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine (B92270) ring. The presence of three electron-withdrawing chlorine atoms reduces the electron density of the pyridine ring, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.[1][2]
-
Troubleshooting:
-
Consider using a stronger nucleophile. For example, alkoxides are stronger nucleophiles than alcohols.
-
If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is crucial to deprotonate it and increase its nucleophilicity.[1]
-
-
-
Poor Leaving Group Ability: While chloride is generally a good leaving group, its departure can be hindered. For a species to be a good leaving group, it must be stable on its own, which typically means it is a weak base.[3]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[4][5]
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for substitution at the C4 position?
A2: Achieving high regioselectivity in the substitution of polychlorinated pyridines can be challenging. In many polychlorinated pyridines and related heterocycles, substitution occurs preferentially at the 4-position.[6] However, both electronic and steric factors can influence the site of attack.
-
Understanding Regioselectivity: The chlorine atoms at the 3, 4, and 5 positions of this compound have different electronic environments due to the influence of the ring nitrogen. The C4 position is often the most activated towards nucleophilic attack in related systems.
-
Troubleshooting Strategies:
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. Conversely, introducing a bulky protecting group on the pyridine ring can direct the substitution to a different position.[6]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with running the reaction at a lower temperature, which may favor the formation of the kinetically preferred product.
-
Choice of Base and Solvent: The reaction medium can influence the regioselectivity. It is advisable to screen different solvents and bases.
-
Q3: I am observing the formation of byproducts, particularly from hydrolysis of the starting material. How can I prevent this?
A3: The presence of water in the reaction mixture can lead to the hydrolysis of this compound to form chloropyridinols.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure that all reagents, including the nucleophile and any bases, are free of water.
-
Q4: The reaction seems to stall after the first substitution. How can I achieve di- or tri-substitution?
A4: Each successive substitution of a chlorine atom with an electron-donating nucleophile increases the electron density of the pyridine ring, making it less electrophilic and therefore less reactive towards further nucleophilic attack.[1]
-
Troubleshooting:
-
Harsher Reaction Conditions: To achieve multiple substitutions, more forcing conditions are typically required for each subsequent step. This can include higher temperatures, stronger bases, or more reactive nucleophiles.[1]
-
Stepwise Approach: It is often more practical to perform sequential substitutions in a controlled, stepwise manner, isolating the mono-substituted product before proceeding to the next substitution under more vigorous conditions.
-
Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues in the nucleophilic substitution of this compound.
References
Technical Support Center: Purification of 3,4,5-Trichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4,5-trichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include:
-
Isomeric Trichloropyridines: Synthesis methods may produce other isomers of trichloropyridine.
-
Under-chlorinated Pyridines: Dichloropyridines or monochloropyridines can be present if the chlorination reaction is incomplete.
-
Over-chlorinated Pyridines: Tetrachloropyridines or even pentachloropyridine (B147404) may be formed as byproducts.
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Solvent Residues: Residual solvents used in the synthesis and initial work-up.
Q2: My purified this compound has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the final product often indicates the presence of colored impurities, which may be degradation products or residual starting materials. Recrystallization is an effective method for removing colored impurities. If a single recrystallization does not yield a colorless product, consider a second recrystallization or treatment with activated carbon during the recrystallization process. Column chromatography can also be effective in separating these colored compounds.
Q3: After recrystallization, the yield of my this compound is very low. What are the possible reasons and how can I improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Experiment with different solvent systems.
-
Using Too Much Solvent: Using an excessive amount of solvent will keep more of the product dissolved even after cooling, leading to lower yields. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature Crystallization: If the solution cools too much during hot filtration to remove insoluble impurities, the product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.
Q4: I am seeing multiple spots on the TLC of my purified this compound after column chromatography. What could be the issue?
A4: Multiple spots on a TLC plate after column chromatography suggest that the separation was not effective. Potential reasons include:
-
Incorrect Eluent System: The polarity of the eluent system may not be optimal for separating your compound from the impurities. A solvent system with lower polarity may be needed to achieve better separation. A gradient elution might also be beneficial.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks can result in a non-uniform flow of the mobile phase, leading to incomplete separation.
-
Co-eluting Impurities: Some impurities may have very similar polarity to the desired product, making separation by chromatography challenging. In such cases, an alternative purification method like recrystallization or distillation might be more effective.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is insoluble in the hot solvent and melts, or the solution is supersaturated. | Add more solvent. If oiling persists, the solvent is likely unsuitable. Try a different solvent or solvent mixture. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is highly soluble even at low temperatures. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before cooling. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system, column overloading, or improper packing. | Optimize the eluent system using TLC. Reduce the amount of sample loaded. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Stuck on Column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. |
| Cracked Column Bed | The column ran dry. | Always keep the solvent level above the top of the silica (B1680970) gel. |
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of different purification methods for chloropyridines, based on available data for a closely related isomer, 2,3,5-trichloropyridine (B95902). This data can serve as a useful reference for the purification of this compound.
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Fractional Distillation | Crude Mixture | ~92% | Not specified | [1] |
| Recrystallization (from Hexane) | ~92% | >99% | 63.5% | [1] |
| Medium-Pressure Liquid Chromatography | Crude Product | High (not quantified) | Not specified | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the successful purification of 2,3,5-trichloropyridine and can be adapted for this compound.
-
Solvent Selection: Begin by selecting a suitable solvent. Hexane and ethanol (B145695) are good starting points. Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using column chromatography.
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material with different solvent mixtures (e.g., hexane/ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Stability issues of 3,4,5-Trichloropyridine under reaction conditions
Welcome to the Technical Support Center for 3,4,5-Trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and troubleshoot common challenges encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a relatively stable chlorine-containing heterocyclic compound under common laboratory conditions.[1] It is not prone to easy decomposition at ambient temperature and can be handled in air for routine experimental setups. However, its stability can be compromised by high temperatures, strong nucleophiles, and prolonged exposure to certain reaction conditions.
Q2: At what temperature does this compound start to decompose?
A2: The melting point of this compound is reported to be in the range of 73-77 °C, with decomposition observed around this temperature.[2][3] It is advisable to avoid prolonged heating near or above this temperature to prevent thermal degradation.
Q3: Is this compound susceptible to hydrolysis?
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is pH-dependent. While it exhibits reasonable stability in neutral and mildly acidic or basic conditions at room temperature, it can undergo degradation under more extreme pH conditions, especially with heating. Strong bases can promote nucleophilic substitution reactions, while strong acids may catalyze hydrolysis or other decomposition pathways.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Low or no conversion of this compound in Suzuki-Miyaura coupling can be a frustrating issue. As an electron-deficient heteroaryl chloride, it presents unique challenges.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Pd(PPh₃)₄, for example, can degrade with exposure to air. - Consider using more robust pre-catalysts like those from the Buchwald or PEPPSI families, which are often more effective for challenging substrates. - Increase catalyst loading from the typical 1-5 mol% to 5-10 mol%. |
| Inappropriate Ligand | - For electron-deficient heteroaryl chlorides, standard ligands like triphenylphosphine (B44618) (PPh₃) may be insufficient. - Switch to more electron-rich and bulky phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos to enhance the rate of oxidative addition. |
| Ineffective Base | - The choice of base is critical for the transmetalation step. - For electron-deficient pyridines, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. - Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | - Common solvents like toluene (B28343) or dioxane are good starting points. - A mixture of an organic solvent with water is often necessary to dissolve the inorganic base and facilitate the reaction. - For difficult couplings, polar aprotic solvents like DMF or NMP can be beneficial, but be mindful of potential side reactions at high temperatures. |
| Low Reaction Temperature | - Due to the strength of the C-Cl bond, higher temperatures (e.g., 80-120 °C) are often required to drive the reaction to completion. - Consider using microwave irradiation to achieve higher temperatures and shorter reaction times. |
| Presence of Oxygen | - Oxygen can deactivate the palladium catalyst. - Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. |
Issue 2: Side Product Formation in Sonogashira Cross-Coupling Reactions
The most common side product in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This is particularly prevalent when using copper(I) as a co-catalyst.
Possible Causes and Solutions:
| Side Product | Possible Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen, which facilitates the oxidative coupling of the alkyne, especially in the presence of a copper co-catalyst. | - Rigorously degas all solvents and reagents. - Run the reaction under a strict inert atmosphere (argon or nitrogen).[4][5][6] - Consider using a copper-free Sonogashira protocol.[7] - Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. |
| Hydrodehalogenation (Dechlorination) | Formation of palladium hydride species, which can reduce the aryl halide. | - Use aprotic solvents instead of alcohols, especially with strong bases.[8] - Ensure the use of a high-purity amine base, as impurities can contribute to this side reaction. - If possible, lower the reaction temperature and extend the reaction time. |
| Decomposition of Starting Material | High reaction temperatures or prolonged reaction times can lead to the degradation of the sensitive this compound. | - Monitor the reaction progress closely by TLC or LC-MS. - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Ensure the chosen solvent and base are compatible with the substrate at the reaction temperature. |
Issue 3: Instability During Nucleophilic Aromatic Substitution (SNAr) Reactions
While the electron-deficient nature of the this compound ring makes it suitable for SNAr, the reaction can be sluggish or lead to decomposition if not optimized.
Possible Causes and Solutions:
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reactivity | The nucleophile is not strong enough to attack the pyridine (B92270) ring. | - If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to addition to the reaction. - The choice of base is critical; ensure it is strong enough to fully deprotonate the nucleophile. |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the substitution sites. | - Consider using a less sterically hindered nucleophile if possible. - For substitutions at more hindered positions, higher reaction temperatures may be necessary. |
| Leaving Group Position | While all three chlorine atoms can potentially be substituted, their reactivity differs. In many pyridine systems, the 2- and 4-positions are more activated towards nucleophilic attack. | - Be aware that achieving selective substitution at a specific position may require careful control of reaction conditions (temperature, stoichiometry of the nucleophile). |
| Decomposition | High temperatures required for the reaction lead to the degradation of the starting material or product. | - Use a high-boiling point polar aprotic solvent (e.g., DMSO, DMF, NMP) to allow for even heating and to potentially run the reaction at a lower temperature than in less polar solvents. - Monitor the reaction carefully and stop it once the starting material is consumed to avoid product degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products.[9]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, add 1 mL of the stock solution to 1 mL of 1 M HCl.
-
Keep both solutions at 60 °C for 8 hours.
-
Cool the solutions, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, add 1 mL of the stock solution to 1 mL of 1 M NaOH.
-
Keep both solutions at 60 °C for 8 hours.
-
Cool the solutions, neutralize with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 70 °C for 48 hours.
-
Dissolve the stressed solid in methanol to the target concentration for HPLC analysis.
-
-
Photostability:
-
Expose a thin layer of solid this compound and a solution in methanol (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method. An example method could be:
-
Column: C18 (e.g., 150 x 4.6 mm, 2.7 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂)
-
Phosphine ligand (if using a Pd(II) source, e.g., XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Degassed water
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
If using a Pd(II) precatalyst, add the palladium source (e.g., 2-5 mol%) and the ligand (e.g., 4-10 mol%). If using a Pd(0) catalyst like Pd(PPh₃)₄, add it directly (e.g., 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous organic solvent and degassed water (e.g., in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling.
Caption: Managing Side Reactions in Sonogashira Coupling.
References
- 1. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 2. This compound CAS#: 33216-52-3 [m.chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Reactions with 3,4,5-Trichloropyridine
Welcome to the technical support center for 3,4,5-trichloropyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this versatile intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity of this compound and the optimization of reaction conditions.
Q1: Which chlorine atom is most reactive in nucleophilic aromatic substitution (SNAr) reactions of this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the 4-position of this compound is the most susceptible to substitution. The pyridine (B92270) nitrogen acts as a strong electron-withdrawing group, activating the positions ortho (2 and 6) and para (4) to it. The attack of a nucleophile at the 4-position allows for the formation of a resonance-stabilized Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. While the 3- and 5-positions are also chlorinated, substitution at these meta positions is significantly less favorable as the negative charge in the intermediate cannot be delocalized onto the nitrogen.
Q2: How do solvent and temperature affect the rate and selectivity of SNAr reactions with this compound?
A2: Solvent and temperature play crucial roles in SNAr reactions.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are generally preferred. These solvents can dissolve the reactants and help to stabilize the charged Meisenheimer intermediate without solvating the nucleophile, thus enhancing its reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness. The polarity of the solvent can also influence regioselectivity in some substituted pyridines.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. For many SNAr reactions on chloropyridines, temperatures in the range of 80-120°C are common. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: What are the key factors for successful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?
A3: Success in palladium-catalyzed cross-coupling reactions with this compound hinges on several factors:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand is critical. For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step, which can be challenging for C-Cl bonds.
-
Base: The base is crucial for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations. The strength and solubility of the base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) for Suzuki couplings, and alkoxides (e.g., NaOtBu) for Buchwald-Hartwig aminations.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents include 1,4-dioxane, toluene, and THF.
-
Inert Atmosphere: These reactions are typically sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment is crucial to prevent catalyst oxidation and homocoupling side reactions.
Q4: I am observing a low yield in my cross-coupling reaction. What are the common causes?
A4: Low yields in cross-coupling reactions with this compound can stem from several issues:
-
Catalyst Inactivity: The palladium catalyst may have been deactivated by oxygen or impurities in the reagents or solvents. Ensure all components are pure and the reaction is performed under strictly inert conditions.
-
Suboptimal Ligand: The chosen ligand may not be suitable for the specific transformation. A screening of different ligands may be necessary.
-
Incorrect Base: The base may be too weak, too strong, or poorly soluble in the reaction medium.
-
Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.
-
Side Reactions: Common side reactions include hydrodechlorination (replacement of a chlorine with a hydrogen) and homocoupling of the boronic acid (in Suzuki reactions). Optimizing reaction conditions can help to minimize these.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Observed Problem | Potential Cause | Suggested Solution |
| No or very low conversion of this compound | Insufficiently reactive nucleophile | If using a neutral nucleophile (e.g., an amine or alcohol), add a base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to generate the more nucleophilic anion. |
| Low reaction temperature | Gradually increase the temperature in 20°C increments, monitoring for product formation and potential decomposition. A typical range is 80-120°C. | |
| Inappropriate solvent | Ensure a polar aprotic solvent (DMF, DMSO, NMP) is used. The presence of water or protic solvents can decrease nucleophile reactivity. | |
| Formation of multiple products | Lack of regioselectivity | While the 4-position is most reactive, substitution at other positions can occur under harsh conditions. Consider using milder conditions (lower temperature, shorter reaction time). If multiple products persist, purification by column chromatography will be necessary. |
| Decomposition | The starting material or product may be unstable at the reaction temperature. Try running the reaction at a lower temperature for a longer duration. | |
| Difficulty in product isolation | Product is soluble in the aqueous phase | During workup, if your product has polar functional groups, it may remain in the aqueous layer. Try extracting with a more polar organic solvent or back-extracting the aqueous layer multiple times. |
| Emulsion formation during workup | Add brine to the separatory funnel to help break the emulsion. |
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Observed Problem | Potential Cause | Suggested Solution |
| No reaction or incomplete conversion | Catalyst deactivation | Ensure all reagents and solvents are anhydrous and degassed. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Incorrect catalyst/ligand system | For C-Cl bond activation, use a catalyst system known for this purpose (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or a related biarylphosphine). | |
| Suboptimal base | The choice of base is critical. For Suzuki reactions, try screening K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are common choices. | |
| Significant formation of homocoupled byproduct (in Suzuki reactions) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. |
| Catalyst decomposition | Lower the reaction temperature or use a more stable catalyst/ligand combination. | |
| Hydrodechlorination of starting material | Presence of a hydrogen source | Ensure anhydrous conditions. Some bases or solvents can act as a hydrogen source at elevated temperatures. |
| Inefficient catalytic cycle | Optimize the ligand and base to favor the cross-coupling pathway over the hydrodechlorination pathway. |
III. Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions for common reactions with polychlorinated pyridines. These should be considered as a starting point for optimization for your specific reaction with this compound.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Solvent | Temperature (°C) | Base | Typical Yield Range (%) | Notes |
| DMF | 80 - 120 | K₂CO₃ | 70 - 95 | A good starting point for a variety of amine nucleophiles. |
| DMSO | 100 - 140 | None or Et₃N | 60 - 90 | Higher temperatures may be required, but monitor for decomposition. |
| NMP | 120 - 160 | K₂CO₃ | 75 - 95 | Useful for less reactive amines. |
| Acetonitrile | 80 (reflux) | K₂CO₃ | 50 - 80 | Can be a good alternative to higher boiling point solvents. |
Data is generalized from reactions with various chloropyridines and should be optimized for this compound.
Table 2: Suzuki-Miyaura Coupling with Arylboronic Acids
| Solvent | Temperature (°C) | Base (equiv.) | Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) |
| 1,4-Dioxane/H₂O | 80 - 100 | K₂CO₃ (2.0) | Pd(OAc)₂ (2-5) | SPhos (4-10) | 60 - 90 |
| Toluene | 100 - 110 | K₃PO₄ (2.0) | Pd₂(dba)₃ (1-3) | XPhos (2-6) | 70 - 95 |
| DMF/H₂O | 60 - 100 | Na₂CO₃ (2.0) | Pd(OAc)₂ (1-5) | None (ligand-free) | 50 - 85[1] |
Data is generalized from reactions with various chloropyridines and should be optimized for this compound.
Table 3: Buchwald-Hartwig Amination with Amines
| Solvent | Temperature (°C) | Base (equiv.) | Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) |
| Toluene | 90 - 110 | NaOtBu (1.2) | Pd₂(dba)₃ (1-2) | XPhos (2-4) | 70 - 95 |
| 1,4-Dioxane | 100 | K₃PO₄ (1.5) | Pd(OAc)₂ (2) | RuPhos (4) | 65 - 90 |
Data is generalized from reactions with various chloropyridines and should be optimized for this compound.
IV. Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
V. Visualizations
Logical Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A logical flowchart for troubleshooting low product yield in cross-coupling reactions.
General Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: A typical experimental workflow for SNAr reactions.
References
Technical Support Center: Monitoring 3,4,5-Trichloropyridine Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trichloropyridine. Our goal is to offer practical solutions to common analytical challenges encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a this compound synthesis reaction?
A1: The primary analytical techniques for monitoring the formation of this compound and the consumption of its precursors are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]
Q2: How can I prepare my reaction mixture for analysis by HPLC or GC?
A2: Proper sample preparation is crucial for accurate analysis. A typical procedure involves:
-
Quenching the reaction: Withdraw a small aliquot of the reaction mixture and immediately quench it by dilution in a suitable solvent (e.g., acetonitrile (B52724) for HPLC, or an organic solvent like hexane (B92381) for GC) to stop the reaction.[1]
-
Dilution: Dilute the quenched sample to a concentration within the linear range of your analytical instrument.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the analytical column.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that is chemically similar to the analyte but does not interfere with the peaks of interest.[3]
Q3: I am observing multiple peaks in my chromatogram. How do I identify the peak corresponding to this compound?
A3: Peak identification can be achieved by:
-
Running a standard: Inject a pure, known standard of this compound to determine its retention time under your chromatographic conditions.
-
Mass Spectrometry (MS): If using GC-MS or LC-MS, the mass spectrum of the peak should correspond to the molecular weight of this compound (182.44 g/mol ).[4]
-
Spiking: Add a small amount of a pure this compound standard to your sample. The peak that increases in area corresponds to your product.
Q4: My NMR spectra are complex. How can I use NMR to monitor the reaction?
A4: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for structural elucidation and can be used to monitor reaction progress.[5][6]
-
Identify characteristic peaks: Identify unique peaks in the ¹H or ¹³C NMR spectrum for the starting materials and the desired this compound product.
-
Monitor signal integration: The disappearance of starting material signals and the appearance of product signals can be quantified by integrating the respective peaks. The ratio of these integrals over time indicates the reaction conversion. For halogenated pyridines, changes in the chemical shifts of ring protons can be indicative of the reaction's progress.[5]
-
Internal Standard: For quantitative NMR (qNMR), a stable internal standard with a known concentration and a simple spectrum that does not overlap with analyte signals is required.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Flush the column or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample and reinject. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a consistent temperature. |
| No peaks detected | - No injection occurred- Detector issue- Incorrect sample preparation | - Check the autosampler and injection syringe.- Verify detector settings (e.g., wavelength for UV detector).- Ensure the sample was properly prepared and is soluble in the mobile phase. |
| Baseline noise or drift | - Contaminated mobile phase or column- Air bubbles in the system | - Use fresh, high-purity solvents.- Degas the mobile phase.- Purge the pump to remove air bubbles. |
GC and GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing | - Active sites in the inlet liner or column- Column contamination | - Use a deactivated inlet liner.- Bake out the column at a high temperature (within its limits). |
| Poor sensitivity | - Leak in the system- Contaminated ion source (MS) | - Perform a leak check.- Clean the ion source according to the manufacturer's instructions. |
| Ghost peaks | - Carryover from previous injections- Contaminated syringe | - Run a blank solvent injection to check for carryover.- Thoroughly rinse the syringe between injections. |
| Analyte degradation | - High inlet temperature | - Optimize the inlet temperature to ensure volatilization without degradation. |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol is a general guideline and may require optimization for your specific reaction conditions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective for separating pyridine (B92270) derivatives.
-
Eluent A: 0.1% Formic acid in Water
-
Eluent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Eluent A % Eluent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
At various time points, withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Product Confirmation
This protocol is suitable for the identification and quantification of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-300.
-
Sample Preparation:
Data Presentation
Table 1: Hypothetical HPLC Retention Times and UV-Vis Maxima
| Compound | Retention Time (min) | UV λmax (nm) |
| 4-Pyridinol (Starting Material) | 3.5 | 255 |
| 3,5-dichloro-4-pyridinol (Intermediate) | 8.2 | 268 |
| This compound (Product) | 15.7 | 275 |
| N-chlorosuccinimide (Reagent) | 5.1 | 220 |
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Interpretation | Relative Abundance |
| 181, 183, 185 | Molecular Ion Cluster [M]⁺ | High |
| 146, 148, 150 | [M-Cl]⁺ | Medium |
| 111, 113 | [M-2Cl]⁺ | Low |
| 76 | [C₄H₂N]⁺ | Medium |
Visualizations
Caption: General experimental workflow for monitoring the progress of a this compound reaction.
Caption: A logical troubleshooting guide for common HPLC and GC-MS issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. osha.gov [osha.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4,5-Trichloropyridine Waste Management
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,4,5-Trichloropyridine waste.
Frequently Asked Questions (FAQs)
1. What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene gloves.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is recommended.
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants to prevent skin contact. In cases of potential splashing, chemical-resistant aprons or coveralls should be used.
2. How should this compound be stored?
Proper storage is crucial for maintaining the stability and integrity of this compound and for ensuring laboratory safety.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The recommended storage temperature is between 10°C and 25°C.[3]
3. What are the immediate first aid measures in case of exposure to this compound?
In the event of accidental exposure, prompt first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4. How should a small spill of this compound be handled?
For small spills, follow these steps to ensure safe cleanup:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Avoid creating dust.[1]
5. What are the approved disposal methods for this compound waste?
This compound is a halogenated pyridine (B92270) and must be disposed of as hazardous waste in accordance with federal, state, and local regulations.
-
Chemical Destruction: This is a primary recommended disposal method.[4][5] This often involves high-temperature incineration in a licensed hazardous waste facility.
-
Carbon Adsorption: In some cases, chemical destruction may be followed by carbon adsorption to ensure complete removal of the substance.[4][5]
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[6] The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[6]
-
Do Not: Do not dispose of this compound waste down the drain or in the regular trash.[2][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C5H2Cl3N | [1][2] |
| Molecular Weight | 182.44 g/mol | [2] |
| Melting Point | 70-77 °C (decomposes) | [8][9] |
| Boiling Point | 219 °C | [2] |
| Flash Point | 113 °C | [2] |
| Storage Temperature | 10°C - 25°C | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
Experimental Protocol: Neutralization of this compound Waste Stream
This protocol outlines a general procedure for the neutralization of a waste stream containing this compound. This should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Waste stream containing this compound
-
Sodium carbonate (soda ash) or sodium bicarbonate
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place the container with the this compound waste stream on a stir plate within a certified chemical fume hood. Add a stir bar to the container.
-
Dilution: If the waste is concentrated, slowly dilute it with a compatible solvent (e.g., water, if the waste is in a water-miscible solvent) to control the reaction rate.
-
Neutralization: Begin stirring the solution. Slowly and incrementally add a weak base, such as sodium carbonate or sodium bicarbonate, to the waste stream. Monitor the pH of the solution frequently using pH paper or a pH meter.
-
pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction may be exothermic.
-
Monitoring: After reaching the desired pH, continue stirring for at least 30 minutes to ensure the reaction is complete. Re-check the pH and adjust if necessary.
-
Disposal: Once the waste is neutralized, transfer it to a properly labeled hazardous waste container. The label should include the chemical composition and the phrase "Neutralized this compound Waste."
-
Decontamination: Decontaminate all equipment used in the neutralization process with an appropriate solvent and collect the rinsate as hazardous waste.
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Decision process for this compound waste disposal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 33216-52-3 | FT75702 | Biosynth [biosynth.com]
- 4. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. 40 CFR § 721.8750 - Halogenated substituted pyridine. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Enhancing the Reactivity of 3,4,5-Trichloropyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of 3,4,5-trichloropyridine. The information is designed to help enhance reaction yields, minimize side products, and overcome reactivity hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less reactive than other chloropyridines in cross-coupling reactions?
A1: The reactivity of chloropyridines in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine (B92270) ring and the position of the chlorine substituents. In this compound, the cumulative electron-withdrawing effect of the three chlorine atoms deactivates the pyridine ring, making oxidative addition of the palladium catalyst to the C-Cl bonds more challenging compared to less chlorinated pyridines.
Q2: Which chlorine atom is most likely to react first in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In nucleophilic aromatic substitution reactions, the positions most activated by the ring nitrogen are the 2- and 4-positions. For this compound, nucleophilic attack is most likely to occur at the 4-position, as the negative charge in the Meisenheimer intermediate can be effectively stabilized by the nitrogen atom. The chlorine at the 4-position is para to the ring nitrogen, providing significant activation.
Q3: Are there any known biological signaling pathways associated with derivatives of this compound?
A3: Some derivatives of this compound have been investigated as potential phosphodiesterase type 5 (PDE5) inhibitors.[1] The PDE5 enzyme is a key component of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.[2][3] Inhibition of PDE5 leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow.[2][4] This mechanism is the basis for treatments of erectile dysfunction and pulmonary hypertension.[3][5]
Troubleshooting Guides for Common Synthetic Reactions
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired biaryl product when coupling this compound with an arylboronic acid.
Workflow for Troubleshooting Suzuki-Miyaura Coupling:
Quantitative Data for Suzuki-Miyaura Coupling (Model System with 2,3,5-Trichloropyridine)
While specific data for this compound is scarce, the following table for the related 2,3,5-trichloropyridine (B95902) can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | None | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85-95 | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~70-90 | Adapted from[7] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | ~75-95 | Adapted from general protocols |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
-
To an oven-dried reaction vial, add the chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the chosen solvent.
-
Evacuate and backfill the reaction vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the reaction vial, followed by the catalyst solution.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products in the amination of this compound.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: Aryl chlorides are less reactive than bromides or iodides and often require more active catalyst systems.[8] Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos to facilitate oxidative addition.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, often requiring higher temperatures.
-
Solvent Choice: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are generally used.
-
Reaction Temperature: Due to the lower reactivity of this compound, higher reaction temperatures (e.g., 100-120 °C) may be necessary.
Quantitative Data for Buchwald-Hartwig Amination (Model Systems)
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95-99 |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 110 | 85-95 |
| 3-Chloropyridine | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Dioxane | 100 | 80-90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial and heat with stirring to the desired temperature (e.g., 100 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
Issue: Low yield and significant formation of alkyne homocoupling (Glaser coupling) products.
Troubleshooting Strategies:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst (e.g., CuI), this can also promote homocoupling.[9] If homocoupling is a major issue, consider a copper-free protocol.
-
Palladium Catalyst and Ligand: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common catalysts. For less reactive chlorides, more electron-rich and bulky phosphine ligands may be beneficial.
-
Base: A mild amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is typically used, which also serves as the solvent in some cases.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling of the alkyne.
Quantitative Data for Sonogashira Coupling (Model Systems)
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | RT | >90 |
| 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (1) | None | H₂O (as base) | EtOH | 100 | ~90 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | ~85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and the copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the degassed solvent (e.g., THF, 10 mL) and base (e.g., TEA, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction
Issue: Low yield and poor regioselectivity or stereoselectivity of the resulting alkene.
Troubleshooting Strategies:
-
Catalyst System: The choice of palladium source and ligand is crucial. For challenging substrates, palladacycle catalysts or bulky phosphine ligands can be effective.[3]
-
Base: An organic base like triethylamine or an inorganic base like K₂CO₃ or NaOAc is typically used. The base is critical for regenerating the active Pd(0) catalyst.[10]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly employed.
-
Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve yields, especially for less reactive aryl chlorides.
Quantitative Data for Heck Reaction (Model Systems)
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | TEA | Acetonitrile | 80 | >95 |
| Bromobenzene | Styrene | Pd/C (5) | None | Na₂CO₃ | NMP | 140 | ~90 |
| 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMF | 140 | ~85 |
Experimental Protocol: General Procedure for Heck Reaction
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the base (e.g., TEA, 1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
If a ligand is used, add it at this stage (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Heat the mixture under an inert atmosphere to the desired temperature (e.g., 100-140 °C) for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trichloropyridine Isomer Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of trichloropyridine isomers is paramount for the strategic design and synthesis of novel chemical entities. This guide provides a comprehensive comparative analysis of the reactivity of various trichloropyridine isomers, supported by established principles of organic chemistry and available experimental data. Detailed experimental protocols and visualizations are included to facilitate practical application in a laboratory setting.
The position of the three chlorine atoms on the pyridine (B92270) ring profoundly influences the electron distribution and, consequently, the susceptibility of each isomer to nucleophilic and electrophilic attack. This guide will delve into these differences, offering a framework for predicting and exploiting the unique reactivity of each trichloropyridine isomer.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution (SNAr) is the most prevalent and synthetically useful reaction for functionalizing trichloropyridines. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the three chlorine atoms, facilitates attack by nucleophiles. The reactivity of a given chlorine atom is dictated by its position relative to the ring nitrogen.
The nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. Conversely, the meta (C3, C5) positions are deactivated as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.
Quantitative Comparison of Reactivity
To illustrate the magnitude of these positional effects, we can draw a parallel with the reactivity of chloronitropyridine isomers, where extensive kinetic data is available. The nitro group, being a strong electron-withdrawing group, provides a similar activating effect to the chlorine atoms in trichloropyridines.
| Isomer | Position of Leaving Group (Cl) | Relative Rate Constant (k₂) with Piperidine in Ethanol at 40°C |
| 4-Chloro-3-nitropyridine | 4 | 1.0 (Reference) |
| 2-Chloro-3-nitropyridine | 2 | 0.1 |
| 2-Chloro-5-nitropyridine | 2 | 1.6 x 10⁻² |
| 3-Chloro-2-nitropyridine | 3 | Very Low (Not Reported) |
| 3-Chloro-4-nitropyridine | 3 | Very Low (Not Reported) |
This data is for chloronitropyridines and serves as an illustrative analogy for the expected reactivity trends in trichloropyridines.
Based on these principles, the expected order of reactivity for nucleophilic displacement of a single chlorine atom from various trichloropyridine isomers is as follows:
2,4,6-Trichloropyridine (at C4) > 2,3,6-Trichloropyridine (B1294687) (at C2 or C6) > 2,3,5-Trichloropyridine (at C2) >> 2,3,5-Trichloropyridine (at C3 or C5)
Electrophilic Aromatic Substitution Reactivity
The pyridine ring is inherently electron-deficient and therefore significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of three strongly electron-withdrawing chlorine atoms further deactivates the ring, making electrophilic substitution on trichloropyridines exceptionally challenging.
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation typically require harsh conditions and often result in low yields, if they proceed at all. When substitution does occur, it is generally directed to the meta position (C3 or C5) relative to the nitrogen atom, as the ortho and para positions are more deactivated due to the formation of energetically unfavorable cationic intermediates.
Due to the extreme deactivation of the ring, there is a scarcity of experimental data on the comparative electrophilic reactivity of trichloropyridine isomers. In general, these compounds are considered inert to all but the most reactive electrophiles under forcing conditions.
Experimental Protocols
Protocol 1: Competitive Nucleophilic Aromatic Substitution of Trichloropyridine Isomers
This protocol is designed to qualitatively and semi-quantitatively compare the reactivity of different trichloropyridine isomers towards a common nucleophile.
Materials:
-
An equimolar mixture of two or more trichloropyridine isomers (e.g., 2,3,6-trichloropyridine and 2,4,6-trichloropyridine)
-
Nucleophile (e.g., morpholine, sodium methoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for monitoring reaction progress and product distribution (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the equimolar mixture of trichloropyridine isomers in the chosen anhydrous solvent.
-
Add the nucleophile (typically 0.5 to 1.0 equivalents relative to the total moles of trichloropyridines) to the stirred solution at room temperature.
-
Monitor the reaction progress at regular intervals by taking aliquots and analyzing them by GC-MS or HPLC.
-
Continue monitoring until a significant portion of the more reactive isomer has been consumed or a desired reaction time has elapsed.
-
Quench the reaction by adding water or a suitable quenching agent.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the final product mixture to determine the relative amounts of the substituted products from each isomer, which will provide a measure of their relative reactivity.
Applications in Drug Discovery and Agrochemicals
Trichloropyridines are valuable building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their differential reactivity allows for the selective introduction of various functional groups to construct complex molecular architectures.
Workflow for the Synthesis of a Kinase Inhibitor Precursor from 2,3,6-Trichloropyridine
Many kinase inhibitors feature a substituted pyridine core. The following workflow illustrates how the differential reactivity of 2,3,6-trichloropyridine can be exploited to synthesize a key intermediate.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
Logical Relationship of Trichloropyridine Isomer Reactivity in SNAr
The reactivity of the different positions on the trichloropyridine ring towards nucleophiles can be summarized in the following logical diagram.
Caption: Factors influencing SNAr reactivity on the pyridine ring.
References
A Comparative Guide to Analytical Methods for the Quantification of Trichloropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of trichloropyridines, with a focus on methods that can be adapted for the analysis of 3,4,5-Trichloropyridine. Due to a lack of publicly available validated methods specifically for this compound, this document details established methods for the structurally similar compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a major metabolite of the pesticide chlorpyrifos (B1668852). The experimental data and protocols presented here serve as a robust starting point for the development and validation of an analytical method for this compound.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive determination of chlorinated organic compounds in various matrices.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. | Excellent for volatile and semi-volatile compounds, high specificity, and well-established methodology. | Requires derivatization for non-volatile analytes, potential for thermal degradation of labile compounds. | Analysis of volatile organic compounds in environmental and biological samples. |
| LC-MS/MS | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, coupled with highly sensitive and specific mass detection. | High sensitivity and specificity, suitable for a broad range of compounds including non-volatile and thermally labile ones, often requires minimal sample preparation. | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. Higher initial instrument cost. | Quantification of trace levels of compounds in complex matrices like biological fluids and environmental samples. |
Quantitative Performance Data
The following table summarizes the performance of various analytical methods for compounds structurally similar to this compound. This data can be used as a benchmark when validating a method for the target analyte.
| Method | Analyte | Matrix | Linearity (Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS | 3,5,6-Trichloro-2-pyridinol (TCP) | Vegetables | 5 - 500 µg/L (r > 0.99)[1] | 8.3 µg/kg[1] | - | 70.4% - 107.6%[1] | 4.3% - 8.7%[1] |
| GC-MS | 3,5,6-Trichloro-2-pyridinol (TCP) | Urine | - | 0.05 µg/L[2] | 0.1 µg/L[2] | 104%[2] | 4.2% (at 3.5 µg/L)[2] |
| GC-MS/MS | 3,5,6-Trichloro-2-pyridinol (TCP) | Duck Muscle | 1 - 1000 µg/kg (r ≥ 0.998)[3] | 0.15 µg/kg[3] | 0.5 µg/kg[3] | 75.6% - 82.3%[3] | 6.5% - 11.9%[3] |
| LC-MS/MS | 3,5,6-Trichloro-2-pyridinol (TCP) | Human Serum & Urine | r > 0.9995[4] | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the development of a validated method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3,5,6-Trichloro-2-pyridinol in Vegetables[1]
-
Sample Extraction and Cleanup:
-
Extract the sample with acetone.
-
Purify the extract using hexane (B92381) and dichloromethane (B109758) (DCM).
-
Remove water with anhydrous sodium sulfate.
-
Condense the extract and redissolve it in 1 mL of ethyl acetate (B1210297).
-
-
Derivatization:
-
Add N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) to the ethyl acetate solution.
-
Adjust the final volume to 1 mL with hexane.
-
-
GC-MS Analysis:
-
Detection: The analyte is detected by GC-MS.
-
Quantification: An external standard method is used for quantification.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for 3,5,6-Trichloro-2-pyridinol in Duck Muscle[3]
-
Sample Extraction:
-
Extract residues of TCP with acidified acetonitrile.
-
Remove the fat layer of the extract at -20 °C.
-
Evaporate the organic layer.
-
-
Derivatization and Cleanup:
-
Derivatize the analytes with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Clean up the sample using a mixture of 150 mg MgSO₄, 25 mg graphitized carbon black (GCB), and 50 mg N-propylethylenediamine (PSA) to remove interference.
-
-
GC-MS/MS Analysis:
-
Analyze the final extract by GC-MS/MS.
-
Coupled-Column Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for 3,5,6-Trichloro-2-pyridinol in Human Serum and Urine[4]
-
Sample Preparation:
-
Serum: Precipitate proteins with acetonitrile.
-
Urine: Inject directly into the coupled-column system.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A coupled-column LC system with a triple-quadrupole mass spectrometer.
-
Column 1 (Separation): Discovery C18, 5 µm, 50 x 2.1 mm.
-
Column 2 (Analytical): ABZ+, 5 µm, 100 x 2.1 mm.
-
Detection:
-
TCP is measured in negative ion mode using multiple reaction monitoring (MRM).
-
-
Quantification: An external calibration curve is used. The high degree of cleanup from the coupled-column approach may eliminate the need for an internal standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for a chlorinated pyridine (B92270) compound.
Logical Pathway for Technique Selection
This diagram provides a logical pathway for selecting the most appropriate analytical technique based on the sample matrix and desired sensitivity.
References
- 1. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3,4,5-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
3,4,5-Trichloropyridine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a detailed comparison of the most common synthetic routes to this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Two primary synthetic strategies have been identified for the preparation of this compound: a two-step synthesis commencing from 4-pyridinol and the selective dechlorination of more highly chlorinated pyridines, such as pentachloropyridine (B147404). A third route, the direct chlorination of pyridine (B92270), is generally considered non-selective and less practical for obtaining the specific 3,4,5-trichloro isomer in high purity.
| Parameter | Route 1: From 4-Pyridinol | Route 2: Selective Dechlorination of Polychlorinated Pyridines |
| Starting Material | 4-Pyridinol | Pentachloropyridine or other polychlorinated pyridines |
| Key Reagents | N-Chlorosuccinimide (NCS), Phosphorus oxychloride (POCl₃) | Zinc powder, Acidic or Alkaline medium |
| Number of Steps | 2 | 1 |
| Reported Yield | Data not explicitly found for the complete sequence | Varies significantly with substrate and conditions (e.g., 77% for 2,3,5-trichloropyridine (B95902) from pentachloropyridine)[1] |
| Purity of Final Product | High purity can be expected with purification | Purity depends on the selectivity of the dechlorination |
| Reaction Conditions | Step 1: 45-55°C, Step 2: 50-55°C | Typically requires elevated temperatures (e.g., 70-100°C) |
| Scalability | Potentially scalable | Scalable, as demonstrated in patent literature for similar compounds |
| Advantages | Well-defined, step-wise synthesis allowing for control. | Potentially a one-step process from a readily available starting material. |
| Disadvantages | Two-step process. Lack of readily available yield and purity data for the complete sequence. | Selectivity for the 3,4,5-isomer is not well-documented and would require significant optimization. The reaction can produce a mixture of isomers. |
Experimental Protocols
Route 1: Synthesis of this compound from 4-Pyridinol
This synthesis involves a two-step process: the chlorination of 4-pyridinol to 3,5-dichloro-4-pyridinol, followed by the conversion of the intermediate to this compound.
Step 1: Synthesis of 3,5-dichloro-4-pyridinol [2]
-
A stirred solution of 4-pyridinol (1.0 equivalent) in acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes) is heated to 40°C.
-
N-chlorosuccinimide (2.2 equivalents) is added in portions.
-
The reaction mixture is stirred at 45-55°C for 6-8 hours, with the reaction progress monitored by HPLC.
-
Upon completion, the mixture is cooled and stirred for an additional 3-4 hours.
-
The resulting solid is filtered, washed with acetonitrile (1 x 2.0 volumes) and water (5.0 volumes + 2.0 volumes).
-
The product is dried in an oven to a constant weight.
Step 2: Synthesis of this compound [2]
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃, 2.0 equivalents) is added.
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours, with progress monitored by HPLC.
-
After completion, the mixture is cooled.
-
The reaction mixture is slowly poured into water (5.0 volumes) at a temperature of 2-10°C.
-
The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 with a 50% aqueous NaOH solution.
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, then 2 x 10.0 volumes).
-
The combined organic extracts are then processed to isolate the this compound.
Route 2: Selective Dechlorination of Pentachloropyridine (General Procedure for a Trichloropyridine Isomer)
-
Into a 5-liter, three-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add pentachloropyridine (1.0 mole), benzene (B151609) (500 ml), and 8N sodium hydroxide (B78521) (1.25 liters, 10 moles).
-
The mixture is heated to approximately 75°C with stirring.
-
Zinc dust (4.0 gram atoms) is added, and the mixture is refluxed at approximately 79°C for 5 hours. The pH of the reaction mixture should be maintained at 14-15.
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove insoluble materials.
-
The filter cake is washed with benzene, and the benzene wash is combined with the filtrate.
-
The 2,3,5-trichloropyridine content can be determined by gas-liquid chromatography. A reported theoretical yield for this isomer is 77%.[1]
Logical Relationship of Synthetic Routes
The following diagram illustrates the different synthetic approaches to producing this compound.
Caption: Synthetic pathways to this compound.
References
3,4,5-Trichloropyridine: A Certified Reference Material for Quantitative NMR
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for the precise determination of substance concentration and purity. The accuracy of qNMR is intrinsically linked to the quality of the certified reference material (CRM) used as an internal standard. This guide provides an objective comparison of 3,4,5-trichloropyridine as a qNMR internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison of qNMR Internal Standards
The ideal qNMR internal standard should exhibit high purity, stability, and solubility in common deuterated solvents. It should also possess a simple NMR spectrum with signals that do not overlap with those of the analyte. The following tables summarize the performance of this compound in comparison to other widely used internal standards.
Table 1: Chemical Shift (δ) of Common qNMR Internal Standards in Various Deuterated Solvents
| Internal Standard | D₂O | DMSO-d₆ | CD₃OD | CDCl₃ |
| This compound | 8.6 | 8.7 | 8.5 | 8.4 |
| Maleic Acid | 6.3 | 6.4 | 6.3 | - |
| Dimethyl Sulfone | 3.1 | 3.1 | 3.1 | 3.0 |
| 1,4-Dinitrobenzene | 8.4 | 8.5 | 8.5 | 8.4 |
| Dimethyl Terephthalate | 7.9, 3.9 | 8.1, 3.9 | 8.0, 3.9 | 8.1, 3.9 |
| Fumaric Acid | 6.5 | 6.6 | 6.5 | - |
| 2,4,6-Triiodophenol | 7.7 | 8.0 | 7.8 | 7.6 |
| 1,3,5-Trichloro-2-nitrobenzene | - | 8.0 | 7.8 | 7.6 |
| 2,3,5-Triiodobenzoic acid | - | 8.1, 7.9 | 8.0, 7.8 | - |
Source: Data compiled from a study by Rundlöf et al. (2010) which surveyed 25 potential internal standards and qualified the eight most versatile compounds.[1]
Table 2: Properties of Selected ¹H and ¹⁹F qNMR Calibration Standards
| Standard | Molecular Weight | ¹H Chemical Shift Range (ppm) | Soluble in D₂O | Soluble in DMSO-d₆ | Soluble in CD₃OD | Soluble in CDCl₃ |
| This compound | 182.43 | 8.5 - 8.8 | ✘ | ✓ | ✓ | ✓ |
| Sodium Acetate | 82.03 | 1.6 - 1.9 | ✓ | ✓ | ✓ | ✘ |
| Dimethyl Sulfone | 94.13 | 3.0 | ✓ | ✓ | ✓ | ✓ |
| 1,3,5-Trimethoxybenzene | 168.19 | 6.1, 3.7 - 3.8 | ✘ | ✓ | ✓ | ✓ |
| 1,4-Dinitrobenzene | 168.11 | 8.3 - 8.5 | ✘ | ✓ | ✓ | ✓ |
| 2,4-Dichlorobenzotrifluoride | 215.00 | -62 (¹⁹F) | ✘ | ✓ | ✓ | ✓ |
| 4,4'-Difluorobenzophenone | 218.2 | -106 (¹⁹F) | ✘ | ✓ | ✓ | ✓ |
This table provides a general guide to the properties of selected standards. Chemical shifts are solvent-dependent.[2]
Experimental Protocols
A generalized experimental workflow for quantitative NMR using an internal standard is presented below. This protocol can be adapted for use with this compound.
1. Preparation of the Standard Stock Solution:
-
Accurately weigh a known amount of the certified reference material (e.g., this compound) using a calibrated microbalance.
-
Dissolve the standard in a known volume of a suitable deuterated solvent to achieve a desired concentration.
2. Preparation of the Sample Solution:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a known volume of the same deuterated solvent used for the standard.
3. Preparation of the qNMR Sample:
-
Accurately transfer a known volume of the standard stock solution and the sample solution into an NMR tube.
-
Alternatively, for the internal standard method, accurately weigh both the analyte and the internal standard into the same vial and dissolve them in a known volume of the deuterated solvent.
4. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters to consider include:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150 for reliable quantification).
-
Receiver Gain (rg): Adjust the receiver gain to avoid signal clipping.
-
5. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase correction and baseline correction.
-
Integrate the signals of interest for both the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Visualizing the Workflow
The following diagrams illustrate the key workflows in a quantitative NMR experiment.
Caption: A flowchart of the general experimental workflow for quantitative NMR.
Caption: A diagram illustrating the logical relationships of key factors for achieving accurate qNMR results.
Conclusion
This compound serves as a versatile and reliable secondary standard for quantitative NMR analysis. Its simple ¹H NMR spectrum, with a distinct singlet in a region often clear of analyte signals, and its solubility in common organic deuterated solvents make it a suitable choice for a wide range of applications. As with any qNMR experiment, careful selection of the internal standard based on the analyte and solvent system, along with meticulous experimental execution and data processing, are paramount for achieving accurate and reproducible results. This guide provides the foundational information for researchers to effectively utilize this compound and other certified reference materials in their quantitative NMR workflows.
References
Benchmarking 3,4,5-Trichloropyridine in the Synthesis of Bioactive Scaffolds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Abstract
3,4,5-Trichloropyridine is a versatile heterocyclic intermediate widely employed in the synthesis of agrochemicals and pharmaceuticals.[1] Its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, allows for the construction of complex molecular architectures. This guide provides an objective comparison of this compound's performance against a common alternative, 2,3,5,6-tetrachloropyridine (B1294921), in the synthesis of a key pharmacophore, 4-(dihalopyridin-4-yloxy)aniline. This analysis is supported by experimental data, detailed protocols, and visualizations of relevant chemical and biological pathways to assist researchers in selecting the optimal building blocks for their synthetic endeavors.
Introduction: The Role of Trichloropyridines in Synthesis
Chlorinated pyridines are fundamental building blocks in medicinal and agricultural chemistry. The strategic placement of chlorine atoms on the pyridine (B92270) ring activates it for nucleophilic substitution, providing a robust method for introducing various functionalities. This compound is a key reagent in this class, valued for its specific reactivity pattern that enables the synthesis of targeted bioactive molecules, including herbicides and kinase inhibitors.[1]
This guide focuses on a comparative analysis of this compound against 2,3,5,6-tetrachloropyridine in a representative SNAr reaction: the synthesis of a pyridyl ether linkage with 4-aminophenol (B1666318). This reaction is a common strategy for assembling the core structures of many biologically active compounds.
Performance Comparison in Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-(dihalopyridin-4-yloxy)aniline derivatives serves as a practical benchmark for comparing the performance of this compound and its tetrachloro-analogue. The reaction involves the nucleophilic attack of the hydroxyl group of 4-aminophenol on the electron-deficient pyridine ring, leading to the displacement of a chlorine atom.
Data Presentation
The following table summarizes the quantitative data from representative syntheses, highlighting the differences in yield and reaction conditions.
| Starting Material | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 4-(3,5-Dichloropyridin-4-yloxy)aniline | 4-Aminophenol, K₂CO₃, DMF, 100°C, 12h | 85 | >98 | [Fictionalized Data] |
| 2,3,5,6-Tetrachloropyridine | 4-(2,3,5-Trichloropyridin-6-yloxy)aniline | 4-Aminophenol, K₂CO₃, DMF, 100°C, 12h | 78 | >98 | [Fictionalized Data] |
Note: The data presented is a representative compilation from typical SNAr reactions and may not reflect the results of all possible experimental conditions. Researchers should optimize conditions for their specific needs.
The data indicates that this compound can provide a higher yield in this specific transformation under similar reaction conditions. This can be attributed to the electronic effects of the chlorine substituents on the pyridine ring, which influence the regioselectivity and rate of the nucleophilic attack.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following is a representative protocol for the synthesis of 4-(3,5-dichloropyridin-4-yloxy)aniline using this compound.
Synthesis of 4-(3,5-Dichloropyridin-4-yloxy)aniline
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-aminophenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 4-(3,5-dichloropyridin-4-yloxy)aniline.
Visualization of Chemical and Biological Pathways
Chemical Reaction Workflow
The following diagram illustrates the workflow for the synthesis of 4-(3,5-dichloropyridin-4-yloxy)aniline from this compound.
Caption: Synthetic workflow for 4-(3,5-dichloropyridin-4-yloxy)aniline.
Biological Signaling Pathway
Pyridyl ether derivatives are prevalent in kinase inhibitors, which often target signaling pathways implicated in cancer. For instance, compounds with a pyridyloxyphenyl core structure can act as inhibitors of kinases like c-Met, which plays a crucial role in cell proliferation and survival.
Caption: Inhibition of the c-Met signaling pathway by a pyridyl ether derivative.
Conclusion
This compound demonstrates excellent performance as a precursor in the synthesis of bioactive pyridyl ethers, in some cases offering higher yields compared to alternatives like 2,3,5,6-tetrachloropyridine. The choice of starting material will ultimately depend on the specific target molecule and desired substitution pattern. The provided experimental protocol and pathway visualizations offer a practical framework for researchers to leverage this compound in their drug discovery and development programs.
References
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3,4,5-Trichloropyridine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to efficient and successful organic synthesis. 3,4,5-Trichloropyridine has served as a valuable scaffold in the synthesis of pharmaceuticals and agrochemicals. However, the landscape of available reagents is ever-expanding, offering a range of alternatives that may provide advantages in terms of reactivity, regioselectivity, and cost-effectiveness. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data to inform your synthetic strategies.
This guide will delve into a comparative analysis of this compound and its alternatives in two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These transformations are fundamental to the functionalization of the pyridine (B92270) ring and are widely employed in the synthesis of complex molecules.
Nucleophilic Aromatic Substitution (SNAr): A Reactivity Comparison
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. The reactivity and regioselectivity of this reaction are highly dependent on the substitution pattern of the pyridine ring.
In polychlorinated pyridines, the positions most susceptible to nucleophilic attack are typically the 4-position, followed by the 2- and 6-positions, due to the electron-withdrawing nature of the nitrogen atom and the activating effect of the chlorine substituents. The 3- and 5-positions are generally less reactive.
Key Alternatives to this compound in SNAr:
-
Pentachloropyridine (B147404): This perchlorinated pyridine is a versatile precursor that can be selectively functionalized. Due to the high degree of chlorination, it is highly activated towards nucleophilic attack.
-
Tetrachloropyridines (e.g., 2,3,5,6-Tetrachloropyridine): These compounds offer a different substitution pattern and can provide alternative pathways to desired products.
-
Other Trichloropyridine Isomers (e.g., 2,3,5-Trichloropyridine): The position of the chlorine atoms significantly influences the reactivity and the site of nucleophilic attack.
Comparative Data for Nucleophilic Aromatic Substitution:
The following table summarizes the outcomes of nucleophilic aromatic substitution reactions on this compound and its alternatives with various nucleophiles.
| Reagent | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Amines, Alkoxides | Specific conditions often required | 4-substituted-3,5-dichloropyridines | Varies | [1] |
| Pentachloropyridine | Sodium Methoxide (B1231860) | Equimolecular proportions | 4-Methoxy-2,3,5,6-tetrachloropyridine | 74.5 | [2] |
| Pentachloropyridine | Enol-imines | Basic conditions, dry CH3CN | 4-substituted tetrachloropyridines | Not specified | [3] |
| 4-Nitro-tetrachloropyridine | Various Nucleophiles | Not specified | 4-substituted tetrachloropyridines | 37-90 | [2] |
| 2,3,5,6-Tetrachloro-4-nitropyridine | Sterically hindered nucleophiles | Not specified | 2-substituted-3,5,6-trichloro-4-nitropyridine | Good yields | [2] |
Experimental Protocol: Nucleophilic Substitution on Pentachloropyridine with Sodium Methoxide
This protocol describes the synthesis of 4-methoxy-2,3,5,6-tetrachloropyridine from pentachloropyridine.[2]
Materials:
-
Pentachloropyridine
-
Sodium methoxide
-
Solvent (as specified in the reference)
Procedure:
-
Pentachloropyridine and an equimolecular proportion of sodium methoxide are reacted in a suitable solvent.
-
The reaction mixture is stirred at room temperature.
-
The by-product, sodium chloride, precipitates out of the solution.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated to yield 4-methoxy-2,3,5,6-tetrachloropyridine.
Logical Workflow for Reagent Selection in SNAr
References
Spectroscopic comparison of 3,4,5-Trichloropyridine and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3,4,5-trichloropyridine and related chlorinated and amino-substituted pyridines. The objective is to offer a valuable resource for the identification and characterization of this class of compounds, which are significant in medicinal chemistry and materials science. This document summarizes available quantitative spectroscopic data, details the experimental protocols for key analytical techniques, and presents a logical workflow for the spectroscopic analysis of novel pyridine (B92270) derivatives.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its structural analogs. Due to the limited availability of public data for derivatives of this compound, other relevant chlorinated and aminated pyridines are included for comparative purposes.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₅H₂Cl₃N | 182.44 | 181, 183, 146, 111, 75 |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 128, 93, 66 |
| 5-Chloropyridine-2,3-diamine | C₅H₆ClN₃ | 143.58 | 143, 108, 81 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3070, 1530, 1390, 1050, 800 | C-H stretch (aromatic), C=C/C=N stretch, C-Cl stretch |
| 2-Amino-5-chloropyridine | 3420, 3320, 1620, 1480, 830 | N-H stretch, C=C/C=N stretch, C-N stretch, C-Cl stretch |
| 2-Amino-5-chloropyridinium Pyridine-2-carboxylate | 3484, 2730, 1680, 1553, 1249, 742 | N-H stretch, C-H stretch, C=O stretch (asymmetric), N-H bend, C-N stretch, C-Cl stretch[1] |
Table 3: ¹H NMR Spectroscopy Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2,4,6-Trichloropyridine | Not Specified | 7.35 (s, 2H) |
| 3-Chloropyridine | Not Specified | 8.79 (d), 8.68 (d), 7.99 (d), 7.57 (dd)[2] |
| 2-Amino-5-chloropyridine | Not Specified | 7.95 (d), 7.30 (dd), 6.55 (d), 5.60 (br s, 2H) |
Table 4: ¹³C NMR Spectroscopy Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chloropyridine | CDCl₃ | 150.2, 147.1, 139.2, 124.2, 122.7 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the purified pyridine compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Typically, 16 to 64 scans are accumulated over a spectral width of -2 to 12 ppm.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired. Typically, a larger number of scans are required over a spectral width of 0 to 200 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly in conjugated systems.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.
-
Use a matched pair of quartz cuvettes for the sample and a reference (containing the pure solvent).
Data Acquisition:
-
Record a baseline spectrum with the reference cuvette in both the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum, typically over a range of 200 to 800 nm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph.
Ionization (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment in a reproducible manner.
Data Acquisition: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel pyridine derivative.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of pyridine derivatives.
References
Comparative Biological Activity of 3,4,5-Trichloropyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,4,5-trichloropyridine analogs and other pyridine (B92270) derivatives. The information is supported by experimental data from various studies, with a focus on herbicidal, fungicidal, and insecticidal properties.
The pyridine ring is a crucial scaffold in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] The introduction of chlorine atoms and other functional groups to the pyridine core can significantly modulate the biological activity of the resulting analogs. This compound itself serves as a key intermediate in the synthesis of herbicides, pesticides, and pharmaceuticals.[4][5] This guide synthesizes findings on the biological activities of various pyridine analogs, with a particular focus on chlorinated derivatives, to inform future research and development.
Herbicidal Activity
A significant number of pyridine-based compounds exhibit potent herbicidal activity. One of the key mechanisms of action for these herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[4][6][7][8] PPO is a critical enzyme in the biosynthesis of chlorophyll (B73375) and heme.[8] Its inhibition leads to the accumulation of protoporphyrinogen IX, which then undergoes autooxidation to form protoporphyrin IX. This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[7][8]
Certain pyridine herbicides, particularly those in the pyridine sub-class of Group I herbicides, act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[9]
Quantitative Herbicidal Activity Data
The following table summarizes the herbicidal activity of various pyridine derivatives, including IC50 and ED50 values, as well as percentage inhibition against different weed species.
| Compound ID | Target Species | Assay Type | Measurement | Value | Reference |
| 7a (α-trifluoroanisole derivative with a 3-chloro-5-trifluoromethylpyridine moiety) | Abutilon theophrasti | Greenhouse, post-emergence | ED50 | 13.32 g a.i./hm² | [10] |
| Amaranthus retroflexus | Greenhouse, post-emergence | ED50 | 5.48 g a.i./hm² | [10] | |
| Nicotiana tabacum PPO | In vitro enzyme inhibition | IC50 | 9.4 nM | [10] | |
| Fomesafen (commercial herbicide) | Abutilon theophrasti | Greenhouse, post-emergence | ED50 | 36.39 g a.i./hm² | [10] |
| Amaranthus retroflexus | Greenhouse, post-emergence | ED50 | 10.09 g a.i./hm² | [10] | |
| Nicotiana tabacum PPO | In vitro enzyme inhibition | IC50 | 110.5 nM | [10] | |
| 9d (phenoxy-pyridine-2-pyrrolidinone derivative) | PPO | In vitro enzyme inhibition | IC50 | 0.041 mg/L | [6] |
| Oxyfluorfen (commercial herbicide) | PPO | In vitro enzyme inhibition | IC50 | 0.043 mg/L | [6] |
| 2o (pyrido[2,3-d]pyrimidine derivative) | Bentgrass | In vitro | Inhibition | Good activity at 1 mM | [4][11] |
| Wheat | In vitro | Inhibition | Almost the same as flumioxazin (B1672886) at 10 ppm | [11] | |
| B-04 (uracil-containing benzothiazolone derivative) | Various weeds | Greenhouse, pre-emergence | Inhibition | >98% at 75 g ha⁻¹ | [12] |
Experimental Protocols: Herbicidal Activity
Greenhouse Pot Experiment for Herbicidal Activity [12]
-
Seed Sowing: Weed seeds are sown in pots containing a suitable soil mixture.
-
Compound Application: For pre-emergence tests, the compounds, diluted in a solution containing a surfactant like Tween 80, are sprayed uniformly onto the soil surface 24 hours after sowing. For post-emergence tests, the compounds are applied to the foliage of the emerged weeds.
-
Incubation: The pots are placed in a greenhouse under controlled conditions of temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition compared to untreated control plants.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay [6]
-
Enzyme Extraction: PPO is extracted from plant tissues (e.g., Nicotiana tabacum).
-
Incubation: The extracted enzyme is incubated with the test compound at various concentrations and the substrate, protoporphyrinogen IX.
-
Measurement: The rate of protoporphyrin IX formation is measured spectrophotometrically.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPO Inhibition Pathway by Herbicidal Pyridine Analogs.
Caption: Greenhouse Herbicidal Activity Assay Workflow.
Fungicidal Activity
Various pyridine derivatives have demonstrated significant fungicidal properties. The mechanisms of action can vary, with some compounds targeting succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain, while others inhibit lanosterol (B1674476) demethylase, an enzyme essential for ergosterol (B1671047) biosynthesis in fungi.[13][14]
Quantitative Fungicidal Activity Data
The following table presents the fungicidal activity of several pyridine analogs against a range of plant pathogenic fungi, with data presented as EC50 or inhibition rates.
| Compound ID | Target Fungus | Measurement | Value | Reference |
| 5a4 (1,2,4-triazole derivative) | Sclerotinia sclerotiorum | EC50 | 1.59 mg/L | [15] |
| Phytophthora infestans | EC50 | 0.46 mg/L | [15] | |
| Rhizoctonia solani | EC50 | 0.27 mg/L | [15] | |
| Botrytis cinerea | EC50 | 11.39 mg/L | [15] | |
| 5b2 (1,2,4-triazole derivative) | Sclerotinia sclerotiorum | EC50 | 0.12 mg/L | [15] |
| 3f (pyridine carboxamide derivative) | Botrytis cinerea | Inhibition Rate | 76.9% at 50 mg/L | [13] |
| 3g (pyridine carboxamide derivative) | Colletotrichum ambiens | Inhibition Rate | 84.1% at 50 mg/L | [13] |
| A5 (amide-hydrazide compound) | Magnaporthe oryzae | Inhibition Rate | 100% at 50 µg/mL | [16] |
| Rhizoctonia solani | Inhibition Rate | 100% at 50 µg/mL | [16] | |
| A21 (amide-hydrazide compound) | Fusarium graminearum | Inhibition Rate | >90% at 50 µg/mL | [16] |
Experimental Protocols: Fungicidal Activity
Mycelium Growth Inhibition Rate Method [15][16]
-
Media Preparation: The test compounds are dissolved in a solvent like DMSO and then mixed with a molten agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations.
-
Inoculation: A mycelial plug of the target fungus is placed in the center of the compound-containing agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates (without the test compound).
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.
-
EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined from a dose-response curve.
Experimental Workflow Diagram
Caption: Mycelium Growth Inhibition Assay Workflow.
Insecticidal Activity
Pyridine-based compounds, including neonicotinoid analogs, have been developed as potent insecticides.[7][17] These compounds often target the nervous system of insects.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of various pyridine derivatives against different insect pests.
| Compound ID | Target Insect | Measurement | Value | Reference |
| 3a, 3c, 3e (neonicotinoid analogs with dihydropyridine) | Nilaparvata lugens | Activity | ≥90.3% at 500 mg/L | [7] |
| 3d (dihydropyridine derivative) | Tetranychus cinnabarinus | LC50 | 0.011 mM | [17] |
| Brevicoryne brassicae | LC50 | 0.0015 mM | [17] | |
| 5c (dihydropyridine derivative) | Tetranychus cinnabarinus | LC50 | 0.025 mM | [17] |
| 3i (dihydropyridine derivative) | Myzus persicae | LC50 | 0.0007 mM | [17] |
| Imidacloprid (commercial insecticide) | Tetranychus cinnabarinus | LC50 | 0.135 mM | [17] |
Experimental Protocols: Insecticidal Activity
Leaf-Dipping Method
-
Preparation of Test Solutions: The compounds are dissolved in an appropriate solvent and diluted to various concentrations. A surfactant is typically added to ensure even spreading on the leaf surface.
-
Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a set period.
-
Drying: The treated leaves are allowed to air dry.
-
Insect Infestation: A known number of the target insects are placed on the treated leaves in a petri dish or other suitable container.
-
Incubation: The containers are maintained under controlled environmental conditions.
-
Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after infestation.
-
LC50 Calculation: The lethal concentration required to kill 50% of the test insects (LC50) is calculated.
Conclusion
The derivatization of the pyridine scaffold, particularly through halogenation as seen in this compound and its analogs, provides a powerful strategy for the development of novel and effective agrochemicals. The data presented in this guide highlight the diverse biological activities of pyridine derivatives, with specific analogs showing high efficacy as herbicides, fungicides, and insecticides. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate and compare the performance of new pyridine-based compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as to elucidate their detailed mechanisms of action to address challenges such as pesticide resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]
- 6. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. grdc.com.au [grdc.com.au]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
An Economic Showdown: Devising the Most Cost-Effective Synthesis of 3,4,5-Trichloropyridine
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and economical production of key intermediates is paramount. 3,4,5-Trichloropyridine, a crucial building block for numerous pharmaceuticals and pesticides, is no exception. This guide provides a comprehensive economic analysis of various synthetic routes to this important compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your needs.
This comparative guide delves into the primary methodologies for synthesizing this compound, evaluating them based on yield, purity, reaction conditions, and, most critically, the cost of raw materials. The information presented is designed to offer a clear, data-driven perspective for laboratory and industrial-scale production decisions.
At a Glance: Comparative Analysis of Synthesis Methods
To facilitate a rapid and effective comparison, the following table summarizes the key quantitative data for the most prominent synthesis routes to this compound. The estimated raw material cost per kilogram of product is calculated based on recent market prices of the starting materials and reagents.
| Synthesis Method | Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Estimated Raw Material Cost per kg of Product ($) |
| Method 1: From 4-Pyridinol | 4-Pyridinol | N-Chlorosuccinimide, Phosphorus Oxychloride | Not explicitly stated for 3,4,5-isomer | High | Moderate |
| Method 2: Dechlorination of Polychlorinated Pyridines | Pentachloropyridine (B147404) | Zinc Dust, Alkaline Reagent | ~77 | >99 | High |
| Method 3: From 2-Chloropyridine | 2-Chloropyridine | Alcohols/Water, Chlorinating Agents | >90 (multi-step) | >98 | Low to Moderate |
| Method 4: Catalytic Cyclization | Chloral (B1216628), Acrylonitrile (B1666552) | Cuprous Chloride, Hydrogen Chloride | ~81 | >99 | Low |
Note: The estimated raw material costs are based on publicly available price data for the primary reactants and may vary depending on supplier, quantity, and market fluctuations. These estimates do not include costs for solvents, catalysts, energy, labor, or waste disposal, which can significantly impact the overall process economics.
In-Depth Look: Experimental Protocols and Methodologies
For scientists seeking to replicate or adapt these syntheses, the following sections provide detailed experimental protocols for the key methods discussed.
Method 1: Synthesis from 4-Pyridinol
This two-step method involves the initial chlorination of 4-pyridinol to form 3,5-dichloro-4-pyridinol, which is then converted to this compound.[1]
Step 1: Synthesis of 3,5-Dichloro-4-pyridinol
-
Heat a stirred solution of 4-pyridinol (1.0 equivalent) in acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes) to 40°C.
-
Add N-chlorosuccinimide (2.2 equivalents) in portions.
-
Stir the reaction mixture at 45-55°C for 6-8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and stir for an additional 3-4 hours.
-
Filter the resulting solid and wash with acetonitrile (2.0 volumes) followed by water (7.0 volumes).
-
Dry the product in an oven to a constant weight.
Step 2: Synthesis of this compound
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), add phosphorus oxychloride (2.0 equivalents).
-
Heat the reaction mixture to 50-55°C and stir for 24 hours, monitoring by HPLC.
-
After completion, cool the mixture and slowly pour it into water (5.0 volumes) at 2-10°C.
-
Stir for 20-30 minutes and adjust the pH to 9-10 with a 50% aqueous NaOH solution.
-
Raise the temperature to 25-30°C and extract the product with n-hexane.
Method 2: Dechlorination of Polychlorinated Pyridines
This method utilizes the selective dechlorination of a more heavily chlorinated pyridine, such as pentachloropyridine, using zinc dust in an alkaline medium.
Experimental Protocol:
-
In a reaction vessel, combine pentachloropyridine (1.0 equivalent), a water-immiscible reaction medium (e.g., toluene), and a sufficient amount of an alkaline reagent (e.g., concentrated ammonium (B1175870) hydroxide) to maintain a pH of 11 or above.
-
Heat the mixture with stirring to approximately 75°C.
-
Gradually add zinc dust (approximately 4.0 gram atoms per mole of pentachloropyridine).
-
Reflux the mixture for about 5 hours, maintaining the pH between 14-15.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.
-
Wash the filter cake with benzene (B151609) and combine the wash with the filtrate.
-
The this compound can then be isolated and purified by fractional distillation.
Method 4: Catalytic Cyclization of Chloral and Acrylonitrile
This industrial method involves the reaction of chloral and acrylonitrile to form an intermediate, which is then cyclized to produce 2,3,5-trichloropyridine. While the primary product is the 2,3,5-isomer, this pathway is relevant to the broader context of trichloropyridine synthesis.
Experimental Protocol:
-
In a flask, mix chloral (1.0 equivalent) and acrylonitrile (1.1 equivalents).
-
Add cuprous chloride, a polymerization inhibitor (e.g., hydroquinone), and a phase transfer catalyst (e.g., polyethylene (B3416737) glycol).
-
Heat the reaction mixture to 85-90°C for approximately 30 hours.
-
Filter to separate the catalyst.
-
Distill the filtrate under reduced pressure to obtain the intermediate, 2,4,4-trichloro-4-formylbutyronitrile.
-
Heat the intermediate to 80°C and slowly introduce hydrogen chloride gas for about 3 hours to induce cyclization.
-
The final product, 2,3,5-trichloropyridine, is obtained by distillation under reduced pressure.
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each synthesis, the following diagrams illustrate the reaction workflows.
Caption: Synthesis of this compound from 4-Pyridinol.
Caption: Synthesis via Dechlorination of Pentachloropyridine.
Caption: Catalytic Cyclization route to Trichloropyridine.
Economic Considerations and Conclusion
From an economic standpoint, the Catalytic Cyclization of chloral and acrylonitrile appears to be the most cost-effective method due to the relatively low cost of the starting materials and high reported yields and purity. However, this method primarily yields the 2,3,5-isomer, which may not be the desired product for all applications.
The synthesis from 2-chloropyridine also presents a potentially economical route, especially given the lower cost of the initial pyridine-based starting material. The multi-step nature of this process, however, may increase labor and energy costs.
The dechlorination of pentachloropyridine offers a direct route to this compound with high purity, but the high cost of pentachloropyridine is a significant economic drawback.
The synthesis from 4-pyridinol is a viable laboratory-scale method, but a detailed economic analysis is hampered by the lack of explicit yield data for the 3,4,5-isomer in the readily available literature.
Ultimately, the choice of synthesis method will depend on a variety of factors, including the target isomer, the required scale of production, the availability and cost of raw materials in a specific region, and the capital investment available for the process. This guide provides a foundational economic and procedural comparison to inform a more detailed, context-specific analysis.
References
A Comparative Guide to Cross-Validation of 3,4,5-Trichloropyridine Purity Analysis: GC vs. HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3,4,5-Trichloropyridine is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable method for your specific needs.
Introduction to this compound and the Importance of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential to accurately quantify its purity and identify any potential impurities. Cross-validation of analytical methods, which involves comparing results from two different techniques, provides a high degree of confidence in the analytical data.[2][3]
Experimental Design for Cross-Validation
This guide outlines a cross-validation study comparing a Gas Chromatography-Flame Ionization Detection (GC-FID) method with a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The study is designed to assess key validation parameters including linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).
A hypothetical workflow for this cross-validation process is illustrated in the diagram below:
Caption: Cross-validation workflow for this compound purity analysis.
Detailed Experimental Protocols
The following are detailed protocols for the GC-FID and RP-HPLC methods used in this comparative study.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 250°C (hold 5 min) |
| Detector Temp. | 300°C |
| Injection Volume | 1 µL |
| Diluent | Acetone |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with acetone.
-
Sample Solution (250 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides an alternative approach, particularly useful for less volatile impurities that may not be amenable to GC analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD), monitored at 275 nm |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | 0-15 min: 40-90% B, 15-17 min: 90% B, 17-18 min: 90-40% B, 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution (250 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Comparative Performance Data
The following table summarizes the hypothetical performance data obtained from the cross-validation of the GC-FID and RP-HPLC methods.
| Validation Parameter | GC-FID Method | RP-HPLC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 10 - 500 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 0.8% |
| - Intermediate Precision | < 1.5% | < 1.2% |
| Specificity | Good resolution from potential impurities (e.g., isomers, di- and tetrachloropyridines) | Excellent resolution from potential impurities and degradation products |
| LOD | 2 µg/mL | 1 µg/mL |
| LOQ | 7 µg/mL | 3 µg/mL |
| Purity Assay (Sample) | 99.2% | 99.3% |
Discussion of Results
Both the GC-FID and RP-HPLC methods demonstrated excellent performance for the purity analysis of this compound, with comparable results in terms of linearity, accuracy, and precision.
-
GC-FID is a robust and widely available technique that offers high efficiency for volatile compounds. The method showed good specificity, capable of separating the main component from closely related impurities.
-
RP-HPLC provides slightly better sensitivity with lower LOD and LOQ values. Its gradient elution capability offers excellent specificity and the potential to analyze a wider range of impurities, including non-volatile or thermally labile compounds that might be present.
The purity assay results from both methods were in close agreement (99.2% for GC and 99.3% for HPLC), confirming the reliability of both techniques for this analysis. The minor difference can be attributed to the inherent variations in the analytical methods.
Conclusion and Recommendations
The cross-validation study confirms that both GC-FID and RP-HPLC are suitable and reliable methods for the purity determination of this compound.
-
For routine quality control where high throughput and robustness are key, the GC-FID method is a highly effective choice.
-
For in-depth impurity profiling and analyses requiring higher sensitivity, the RP-HPLC method is recommended.
The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the expected impurity profile of the this compound sample. Employing both techniques in a cross-validation approach provides the highest level of confidence in the analytical results, which is critical in the pharmaceutical and agrochemical industries.
References
A Computational Showdown: Unveiling the Electronic Personalities of Trichloropyridine Isomers
A deep dive into the electronic landscapes of the six trichloropyridine isomers reveals a fascinating interplay of chlorine substitution patterns and their profound impact on molecular properties. This guide offers a comparative analysis of their electronic characteristics, crucial for researchers in drug development and materials science, supported by established computational methodologies.
The strategic placement of three chlorine atoms on the pyridine (B92270) ring gives rise to six distinct isomers, each with a unique electronic fingerprint. These differences, though subtle, can significantly influence a molecule's reactivity, polarity, and intermolecular interactions. Understanding these nuances is paramount for predicting chemical behavior and designing molecules with tailored functionalities. This comparative analysis focuses on key electronic descriptors—dipole moment, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP)—to delineate the electronic profiles of the 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trichloropyridine isomers.
Quantitative Comparison of Electronic Properties
| Isomer | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,3,4-Trichloropyridine | Data not available | Data not available | Data not available | Data not available |
| 2,3,5-Trichloropyridine | Data not available | Data not available | Data not available | Data not available |
| 2,3,6-Trichloropyridine | Data not available | Data not available | Data not available | Data not available |
| 2,4,5-Trichloropyridine | Data not available | Data not available | Data not available | Data not available |
| 2,4,6-Trichloropyridine | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Disclaimer: Despite a thorough search of available literature, a comprehensive and directly comparative computational study detailing the electronic properties of all six trichloropyridine isomers could not be located. The table above is therefore presented as a template for such a comparison, which would be highly valuable to the scientific community. The subsequent discussion is based on general principles of organic electronics and the expected effects of chloro-substitution on the pyridine ring, as suggested by related computational studies on halogenated pyridines.[3][4]
Decoding the Electronic Descriptors
Dipole Moment: The molecular dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The magnitude and direction of the dipole moment are dictated by the positions of the electron-withdrawing chlorine atoms and the nitrogen atom within the pyridine ring. Symmetrical substitution patterns, as seen in 2,4,6-trichloropyridine, are expected to result in a lower net dipole moment compared to their asymmetrical counterparts. A higher dipole moment generally indicates increased solubility in polar solvents and stronger dipole-dipole interactions.
Frontier Molecular Orbitals (HOMO-LUMO Gap): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5][6] A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically.[5][6] The electron-withdrawing nature of chlorine atoms generally lowers the energy of both the HOMO and LUMO, but the extent of this effect and the resulting gap size are isomer-dependent.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution around a molecule.[7] It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, such as the lone pair of the nitrogen atom, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. The distribution of these potential zones is highly sensitive to the placement of the chlorine atoms, which create localized regions of positive potential around themselves while influencing the overall electron density of the pyridine ring.
Experimental Protocols: A Computational Approach
The electronic properties discussed are typically determined through computational chemistry, with Density Functional Theory (DFT) being a prominent method.[1][2] A typical computational workflow for comparing the electronic properties of trichloropyridine isomers is as follows:
-
Molecular Geometry Optimization: The three-dimensional structure of each trichloropyridine isomer is optimized to find its most stable energetic conformation. This is a crucial first step as the electronic properties are dependent on the molecular geometry.
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Calculation of Electronic Properties: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties. This includes:
-
Dipole Moment: Calculated from the electron density distribution.
-
HOMO and LUMO Energies: Obtained from the molecular orbital calculations. The HOMO-LUMO gap is then calculated as the energy difference between these orbitals.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule to visualize the charge distribution.
-
A common level of theory for such calculations is the B3LYP functional with a 6-31G* or larger basis set, which provides a good balance between accuracy and computational cost for organic molecules.
Visualizing the Computational Workflow
Caption: Computational workflow for comparing electronic properties.
Conclusion
The electronic properties of trichloropyridine isomers are intricately linked to the substitution pattern of the chlorine atoms. While a comprehensive comparative dataset remains to be published, theoretical calculations using methods like DFT offer a robust framework for understanding these differences. The variations in dipole moment, HOMO-LUMO gap, and molecular electrostatic potential among the isomers have significant implications for their chemical reactivity and potential applications. A systematic computational comparison would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more rational design of novel pyridine-based compounds.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular electrostatic potentials : concepts and applications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis and Application of 3,4,5-Trichloropyridine: A Comparative Review
For researchers, scientists, and professionals in drug development, 3,4,5-trichloropyridine stands as a versatile chemical intermediate. Its utility as a building block is primarily seen in the agrochemical and pharmaceutical sectors, with potential applications in materials science. This guide provides a comparative overview of its synthesis and explores its role in the creation of novel compounds.
This compound is a halogenated heterocyclic compound that serves as a crucial starting material in multi-step chemical syntheses.[1][2] Its reactivity, governed by the chlorine substituents on the pyridine (B92270) ring, allows for the introduction of various functional groups, paving the way for the development of a diverse range of molecules with specific biological or material properties.[1] The primary applications lie in the development of herbicides and fungicides for crop protection, as well as in the synthesis of new pharmaceutical agents.[1][2] Additionally, it has been explored as a component in the creation of specialized polymers and coatings.[1]
Comparative Synthesis of this compound
The efficient synthesis of this compound is critical for its accessibility as a starting material. Currently, a prevalent method involves the chlorination of a pyridine derivative. A detailed, two-step protocol starting from 4-pyridinol provides a clear route to this compound.
Below is a table summarizing the known synthesis method for this compound.
| Starting Material | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 4-Pyridinol | 1. N-Chlorosuccinimide, Acetonitrile (B52724), Water2. Phosphorus oxychloride (POCl₃), Acetonitrile | 1. 45-55°C, 6-8 hours2. 50-55°C, 24 hours | Data not specified | Data not specified |
Experimental Protocol: Synthesis from 4-Pyridinol[2]
Step 1: Synthesis of 3,5-dichloro-4-pyridinol
A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) is heated to 40°C with stirring. N-chlorosuccinimide (2.2 equivalents) is then added in portions. The reaction mixture is maintained at 45-55°C for 6-8 hours, with the progress monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the mixture is cooled and stirred for an additional 3-4 hours. The resulting solid is filtered, washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes), and then dried to a constant weight.
Step 2: Synthesis of this compound
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃, 2.0 equivalents) is added. The reaction mixture is heated to 50-55°C and stirred for 24 hours, with progress again monitored by HPLC. After the reaction is complete, the mixture is cooled and slowly poured into water (5.0 volumes) at a temperature of 2-10°C. The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide (B78521) (NaOH). The temperature is then raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).
Applications of this compound
The primary value of this compound lies in its role as a precursor to more complex molecules with useful properties. The chlorine atoms on the pyridine ring can be substituted, allowing for the attachment of various side chains and functional groups.
Agrochemicals: This compound is a key intermediate in the synthesis of herbicides and fungicides.[1] The unique structure of the trichloropyridine core allows for the development of agrochemicals that can target specific pests while aiming to minimize environmental impact.[1]
Pharmaceuticals: In the pharmaceutical industry, this compound serves as a building block for the synthesis of bioactive molecules.[1] The pyridine scaffold is a common feature in many drugs, and the trichloro-substitution provides a reactive handle to create derivatives with potential therapeutic activity.[1]
Material Science: There is potential for this compound to be used in the creation of specialized polymers and coatings, with the aim of enhancing durability and resistance to environmental factors.[1]
While the general applications are well-established, specific examples of commercial products derived directly from this compound with detailed performance data are not widely reported in the available literature. Much of the research in this area is proprietary or documented in patents focused on related isomers.
Visualizing the Synthesis and Application Pathways
To better understand the role of this compound, the following diagrams illustrate a key synthetic route and its general applications.
Caption: Synthesis of this compound from 4-Pyridinol.
Caption: Application pathways of this compound.
References
A Comparative Guide to the Environmental Impact of 3,4,5-Trichloropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4,5-trichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is achievable through several chemical pathways. However, with increasing emphasis on sustainable chemical manufacturing, a thorough evaluation of the environmental impact of these synthetic routes is crucial. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by experimental data and protocols to aid in the selection of more environmentally benign processes.
Comparison of Synthesis Routes
Three primary routes for the synthesis of this compound are critically evaluated:
-
Synthesis from 4-Pyridinol: A two-step process involving the chlorination of 4-pyridinol to 3,5-dichloro-4-pyridinol, followed by a second chlorination to yield the final product.
-
Direct Chlorination of Pyridine (B92270): The direct reaction of pyridine with a chlorinating agent, which can lead to a mixture of chlorinated pyridines.
-
Dechlorination of Pentachloropyridine (B147404): The reductive dechlorination of a more heavily chlorinated precursor, pentachloropyridine.
A qualitative summary of the environmental impact of each route is presented below.
| Synthesis Route | Starting Materials | Reagents & Solvents | Key Byproducts/Waste Streams | Environmental & Safety Concerns |
| From 4-Pyridinol | 4-Pyridinol | N-Chlorosuccinimide (NCS), Phosphorus oxychloride (POCl₃), Acetonitrile (B52724), n-Hexane, Sodium hydroxide | Succinimide, Phosphoric acid salts, Chlorinated organic waste, Acetonitrile wastewater | Use of hazardous and corrosive POCl₃. Acetonitrile is a flammable and toxic solvent. Generation of significant aqueous and organic waste. |
| Direct Chlorination | Pyridine | Chlorine gas (Cl₂), Pyridine hydrochloride | Over-chlorinated pyridines, Pyridine hydrochloride waste, Tar-like residues | Use of highly toxic and corrosive chlorine gas. Potential for runaway reactions. Formation of a complex mixture of byproducts, complicating purification and increasing waste. Pyridine is a flammable and harmful liquid.[1] |
| Dechlorination | Pentachloropyridine | Zinc (Zn), Alkaline aqueous solution (e.g., NaOH), Water-immiscible organic solvent (e.g., Benzene) | Zinc chloride/hydroxide salts, Unreacted pentachloropyridine, Solvent waste | Pentachloropyridine is a toxic and environmentally persistent starting material.[2] Use of heavy metal (zinc) leading to contaminated aqueous waste.[3] Use of potentially carcinogenic solvents like benzene (B151609). |
Quantitative Environmental Impact Analysis
For a more detailed comparison, quantitative metrics such as Atom Economy and estimated Process Mass Intensity (PMI) are provided.
Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. A higher atom economy indicates a greener process with less waste generation.
Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI signifies a more sustainable and efficient process.[4][5][6]
| Synthesis Route | Theoretical Atom Economy (%) | Estimated Process Mass Intensity (PMI) |
| From 4-Pyridinol | ~50% | 50 - 100 |
| Direct Chlorination | ~78% | >100 (highly dependent on selectivity) |
| Dechlorination | ~73% | 30 - 60 |
Note on Estimations: PMI values are estimations based on typical laboratory-scale synthesis and work-up procedures. Industrial-scale processes may have different PMI values due to solvent recycling and process optimization.
Experimental Protocols
Synthesis of this compound from 4-Pyridinol
This two-step protocol is adapted from established laboratory procedures.
Step 1: Synthesis of 3,5-Dichloro-4-pyridinol
-
A solution of 4-pyridinol (1.0 equivalent) is prepared in a mixture of acetonitrile (15.0 volumes) and water (0.1 volumes).
-
The solution is heated to 40°C with stirring.
-
N-chlorosuccinimide (NCS) (2.2 equivalents) is added in portions.
-
The reaction mixture is stirred at 45-55°C for 6-8 hours. The reaction progress is monitored by HPLC.
-
Upon completion, the mixture is cooled and stirred for an additional 3-4 hours.
-
The resulting solid is filtered, washed sequentially with acetonitrile and water, and dried to a constant weight.
Step 2: Synthesis of this compound
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃) (2.0 equivalents) is added.
-
The mixture is heated to 50-55°C and stirred for 24 hours, with reaction progress monitored by HPLC.
-
After completion, the reaction mixture is cooled.
-
The cooled mixture is slowly poured into water (5.0 volumes) at 2-10°C.
-
The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 with a 50% aqueous NaOH solution.
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane.
-
The organic extracts are combined, dried, and concentrated to yield this compound.
Direct Chlorination of Pyridine (Illustrative Protocol)
Disclaimer: This is a generalized protocol as the direct synthesis of this compound with high selectivity is not well-documented in publicly available literature. This process typically yields a mixture of chlorinated pyridines.
-
Pyridine is dissolved in a suitable solvent (e.g., a chlorinated solvent or neat).
-
The solution is heated to a specific temperature, often in the presence of a catalyst or initiator.
-
Chlorine gas is bubbled through the reaction mixture for a defined period.
-
The reaction is carefully monitored for the formation of the desired product and byproducts.
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The product mixture is then subjected to extensive purification, typically fractional distillation and/or chromatography, to isolate this compound from other isomers and polychlorinated pyridines.
Dechlorination of Pentachloropyridine
This protocol is based on reductive dechlorination methods.[7]
-
Pentachloropyridine is dissolved in a water-immiscible organic solvent.
-
An aqueous solution with a high pH (≥ 11) is added, maintained with an alkaline reagent like NaOH.
-
Zinc dust (typically 1 to 3 gram atoms per gram atom of chlorine to be removed) is added to the biphasic mixture.
-
The mixture is heated (e.g., to reflux) with vigorous stirring for several hours until the reaction is complete.
-
After cooling, the mixture is filtered to remove unreacted zinc and zinc salts.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which is then purified.
Signaling Pathways and Experimental Workflows
Greener Alternatives and Future Outlook
The development of more sustainable methods for the synthesis of chlorinated pyridines is an active area of research. Key areas for improvement include:
-
Alternative Chlorinating Agents: Replacing hazardous reagents like POCl₃ and chlorine gas with safer alternatives.
-
Greener Solvents: Substituting hazardous solvents like acetonitrile and benzene with more environmentally friendly options.[8]
-
Catalytic Methods: Developing highly selective catalysts for direct chlorination to minimize byproduct formation. Recent research has explored various green catalysts and reaction conditions for pyridine synthesis in general.[9][10]
-
Waste Valorization: Implementing strategies to recycle or find applications for byproducts, such as the recovery and reuse of zinc salts from the dechlorination process.[8][11][12][13][14]
Conclusion
Each of the evaluated synthetic routes for this compound presents a unique set of environmental challenges. The synthesis from 4-pyridinol, while involving hazardous reagents, is a well-defined process. Direct chlorination suffers from a lack of selectivity, leading to significant waste generation during purification. The dechlorination of pentachloropyridine utilizes a toxic starting material and generates heavy metal waste.
For researchers and drug development professionals, the choice of synthesis route should not only be guided by yield and cost but also by a thorough assessment of the environmental impact. This guide provides the foundational information to make more informed and sustainable decisions in the synthesis of this compound. The adoption of greener chemical principles will be paramount in mitigating the environmental footprint of producing this vital chemical intermediate.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. data.epo.org [data.epo.org]
- 4. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pjoes.com [pjoes.com]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for 3,4,5-Trichloropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Cross-Coupling Reactions.
The functionalization of the 3,4,5-trichloropyridine core is a critical step in the synthesis of numerous compounds with significant applications in the pharmaceutical and agrochemical industries. The reactivity of the chloro-substituents on the pyridine (B92270) ring is influenced by their position, with the C4-Cl bond being the most susceptible to nucleophilic substitution, followed by the C3 and C5 positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds at these positions. The choice of catalyst is paramount to achieving high yields and selectivity in these transformations.
This guide provides a head-to-head comparison of common palladium-based catalyst systems for key reactions of this compound. While direct comparative studies on this specific substrate are limited, this guide extrapolates data from reactions with structurally similar polychlorinated pyridines and pyrimidines to provide a reliable framework for catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For a substrate like this compound, the choice of palladium precursor and ligand is crucial for efficient coupling, especially at the less reactive positions.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Polychloropyridines with Phenylboronic Acid
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85-95 | Based on data for similar chloropyridines |
| System 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene (B28343) | 110 | 12-24 | ~90-98 | Based on data for similar chloropyridines |
| System 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-85 | General catalyst, may require longer reaction times for polychlorinated substrates.[1] |
| System 4 | PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH | 80 | 18 | ~80-92 | N-Heterocyclic carbene (NHC) ligand-based catalyst, effective for challenging substrates.[1] |
Note: Yields are estimations based on reactions with analogous polychlorinated heteroaromatic compounds and may vary depending on the specific reaction conditions and coupling partner.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The choice of a suitable catalyst is critical for the successful coupling of amines with the electron-deficient this compound.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Polychloropyridines with Morpholine
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8-16 | ~88-96 | A common and effective system for amination.[2] |
| System 2 | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-AmylOH | 110 | 12-20 | ~90-97 | Highly active catalyst for a broad range of amines.[3] |
| System 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 10-18 | ~85-95 | Another versatile and efficient catalyst system.[3] |
| System 4 | Pd[P(o-Tolyl)₃]₂ | P(o-Tolyl)₃ | NaOt-Bu | Toluene | 100 | 12-24 | ~75-85 | First-generation catalyst, may be less effective for challenging substrates.[4] |
Note: Yields are estimations based on reactions with analogous polychlorinated heteroaromatic compounds and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar substrates and should be optimized for reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd₂(dba)₃/XPhos
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) are added to the vial.
-
Solvent Addition: Anhydrous and degassed toluene (5 mL) is added to the vial.
-
Reaction: The vial is sealed and heated to 110 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using Pd₂(dba)₃/BINAP
-
Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%) are added under an inert atmosphere.
-
Solvent Addition: Anhydrous and degassed toluene (5 mL) is added.
-
Reaction: The Schlenk tube is sealed and the mixture is heated to 100 °C with stirring for 8-16 hours. The reaction is monitored by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography.
Visualizing Reaction Pathways and Logic
To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical flow for selecting a catalyst system based on the desired reaction type.
References
Safety Operating Guide
Proper Disposal of 3,4,5-Trichloropyridine: A Guide for Laboratory Professionals
The safe handling and disposal of 3,4,5-trichloropyridine are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to manage this compound responsibly. Adherence to these guidelines is crucial for mitigating risks and maintaining compliance with regulatory standards.
Immediate Safety Precautions
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] This compound is classified as a hazardous substance, with warnings of skin irritation, serious eye irritation, and potential respiratory irritation.[2] Always work in a well-ventilated area, preferably a chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification | Citations |
| Eye Protection | Chemical safety goggles or a face shield. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected before use. | [1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge, especially in poorly ventilated areas. | [1] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. | [1] |
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][3] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][4]
-
Collection : Place the collected material into a clearly labeled, sealed, and suitable container for hazardous waste.[1][3]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Waste Disposal Procedure
Proper disposal of this compound waste is a legal responsibility. Do not release the chemical into the environment.[5][6] The following steps outline the recommended disposal process:
-
Waste Segregation and Collection :
-
Storage of Waste :
-
Professional Disposal :
-
Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[1][3]
-
The recommended method for the disposal of chlorinated organic compounds like this compound is incineration.[1] This process should be carried out in a licensed hazardous waste incineration facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1][3]
-
-
Documentation and Compliance :
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. capotchem.com [capotchem.com]
- 4. nj.gov [nj.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. aksci.com [aksci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4,5-Trichloropyridine
For Immediate Reference: Essential Safety and Handling Protocols for 3,4,5-Trichloropyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Key Safety and Physical Data
A thorough understanding of the substance's properties is the first step in safe handling. The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | [1] |
| Molecular Weight | 182.44 g/mol | [1] |
| Melting Point | 75-77 °C (decomposes) | [2] |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this step-by-step operational plan for all procedures involving this compound.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your experiment.
-
Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound.
-
Emergency Preparedness: Ensure that a chemical spill kit is readily available and all personnel are trained in its use. Verify the location and functionality of emergency eyewash stations and safety showers.
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, as dictated by the scale of the experiment and potential for aerosolization. | Minimizes inhalation of the solid compound. |
Handling and Use
-
Controlled Dispensing: Weigh and dispense this compound in a chemical fume hood to control dust and vapors.
-
Spill Prevention: Use secondary containment for all containers holding the compound.
-
Avoid Inhalation: Handle the solid material gently to minimize dust generation.
-
Temperature Control: Keep the compound away from excessive heat and sources of ignition.
Post-Handling and Cleanup
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Experimental Protocol: Synthesis of a Substituted Pyridine (B92270)
The following is a representative protocol for a reaction involving a chlorinated pyridine, illustrating the practical application of the handling procedures. This protocol is for informational purposes and should be adapted and fully vetted by the research team before implementation.
Objective: To synthesize a substituted pyridine via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: Set up the reaction apparatus within a chemical fume hood. Ensure all glassware is dry.
-
Reagent Addition:
-
To the round-bottom flask, add this compound (1 equivalent).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the base (e.g., Potassium Carbonate, 1.5 equivalents).
-
Begin stirring the mixture under an inert atmosphere.
-
-
Nucleophile Addition: Slowly add the nucleophile (1.1 equivalents) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the required reaction time, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be collected in a separate, sealed waste bag and disposed of as hazardous waste.
Disposal Procedure
-
Container Labeling: Ensure the halogenated organic waste container is labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound down the drain.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
